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  • Product: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • CAS: 1086394-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a paramount objective. Among these, spirocyclic systems, particularly those incorporating heteroatoms, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. The 2,6-diazaspiro[3.4]octane core, a key example of this class, provides a rigid framework that allows for precise vectoral orientation of substituents, which can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties. This guide provides a detailed technical overview of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7), a versatile building block that serves as a gateway to a diverse range of functionalized spirocyclic compounds for drug discovery and development.

Physicochemical and Structural Properties

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a key synthetic intermediate where one of the secondary amines of the parent spirocycle is protected with a benzyloxycarbonyl (Cbz or Z) group. This mono-protection strategy is crucial for the selective functionalization of the remaining free amine, enabling the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

PropertyValueSource
CAS Number 1086394-87-7Vendor Information
Molecular Formula C₁₄H₁₈N₂O₂ChemScene[1]
Molecular Weight 246.31 g/mol ChemScene[1]
Appearance Predicted: White to off-white solid or colorless oilInferred from related compounds
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene[1]
Predicted logP 1.6185ChemScene[1]

Synthesis and Purification: A Strategic Approach

The synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate involves the selective protection of one of the amine functionalities of the parent 2,6-diazaspiro[3.4]octane. The choice of the benzyloxycarbonyl (Cbz) protecting group is strategic, as it is stable under a variety of reaction conditions and can be readily removed via catalytic hydrogenation.

Proposed Synthetic Workflow

The following protocol is a representative procedure based on established methods for the N-protection of amines.[2]

Synthesis_Workflow reagents Reagents: - 2,6-Diazaspiro[3.4]octane - Benzyl Chloroformate (Cbz-Cl) - Triethylamine (Et3N) - Dichloromethane (DCM) reaction Reaction: Cbz Protection reagents->reaction start Start: 2,6-Diazaspiro[3.4]octane start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate purification->product

Caption: Proposed synthetic workflow for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

Detailed Experimental Protocol

Materials:

  • 2,6-Diazaspiro[3.4]octane (or its salt)

  • Benzyl Chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM to the cooled reaction mixture dropwise over 30 minutes. The use of a slight excess of the amine starting material can help to minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a pure compound.

Causality in Experimental Design:

  • Choice of Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Controlled Addition: The slow, dropwise addition of benzyl chloroformate at a low temperature helps to control the exothermicity of the reaction and improve the selectivity for mono-protection.

  • Aqueous Workup: The washing steps are essential to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

  • Chromatographic Purification: Due to the potential for the formation of the di-protected byproduct and other impurities, column chromatography is the most effective method for isolating the desired mono-protected product.

Spectral Characterization (Predicted)

Table 2: Predicted NMR and MS Data

Data TypePredicted Chemical Shifts (ppm) or m/zRationale
¹H NMR ~7.30-7.40 (m, 5H, Ar-H), ~5.15 (s, 2H, Ar-CH₂-O), ~4.0-4.2 (m, 4H, spiro-CH₂-N-Cbz), ~3.0-3.2 (m, 4H, spiro-CH₂-NH), ~2.0-2.2 (m, 2H, spiro-CH₂-CH₂-N), ~1.8-2.0 (m, 1H, spiro-NH)Based on typical shifts for benzyl groups, Cbz-protected amines, and the spirocyclic core.
¹³C NMR ~155 (C=O, carbamate), ~136 (Ar-C, quat.), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (Ar-CH₂-O), ~50-60 (spiro-C-N), ~40-50 (spiro-C-N), ~35-45 (spiro-CH₂-CH₂-N), Spiro-quat. CBased on typical shifts for carbamates, aromatic carbons, and aliphatic carbons in a strained ring system.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 247.14Calculated for C₁₄H₁₉N₂O₂⁺
IR (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1450-1600 (Ar C=C stretch)Based on characteristic vibrational frequencies of the functional groups present.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is not typically a biologically active compound itself but rather a critical building block for the synthesis of more complex molecules. Its primary utility lies in providing a rigid, three-dimensional scaffold that can be selectively functionalized.

Applications_Workflow cluster_functionalization Selective Functionalization of N-6 cluster_final_compounds Diverse Biologically Active Compounds start Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate alkylation Alkylation start->alkylation acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation reductive_amination Reductive Amination start->reductive_amination deprotection Cbz Deprotection (e.g., H₂, Pd/C) alkylation->deprotection acylation->deprotection sulfonylation->deprotection reductive_amination->deprotection antitubercular Antitubercular Agents deprotection->antitubercular antimalarial Antimalarial Agents deprotection->antimalarial kinase_inhibitors Kinase Inhibitors deprotection->kinase_inhibitors cns_agents CNS Agents deprotection->cns_agents

Caption: Role of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a versatile synthetic intermediate.

Key Applications:

  • Scaffold for Library Synthesis: The free secondary amine at the N-6 position serves as a handle for a variety of chemical transformations, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.

  • Introduction of 3D-Character: Incorporating the 2,6-diazaspiro[3.4]octane core into drug candidates can improve their physicochemical properties by increasing their sp³ character, which is often associated with better clinical outcomes.[3]

  • Development of Novel Therapeutics: The 2,6-diazaspiro[3.4]octane scaffold has been successfully utilized in the development of potent antitubercular agents.[4] By attaching a pharmacophore to the N-6 position and a different moiety at the N-2 position (after deprotection), researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards (Inferred from Related Compounds):

  • Benzyl Chloroformate (precursor): Corrosive, causes severe skin burns and eye damage, and is toxic if inhaled.

  • Amines: Can be irritating to the skin, eyes, and respiratory tract.

  • General Organic Carbamates: May be harmful if swallowed or inhaled.

Conclusion

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its mono-protected nature allows for the strategic and selective functionalization of the rigid spirocyclic core, enabling the exploration of novel chemical space in drug discovery. While specific experimental data for this compound is limited, its synthesis and properties can be reliably inferred from established chemical principles and data from related compounds. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the importance of intermediates like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is set to increase.

References

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Preparation of Mono-Cbz Protected Guanidines. PMC. [Link]

  • US 6,800,780 B2 - Process for the preparation of carboxylic acid benzyl esters.
  • US 10,538,531 B2 - Menin-MLL interaction inhibitor.
  • 2-Benzyl-2,6-diazaspiro[3.4]octane. PubChem. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - C15H17NO3. Chemspace. [Link]

  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Chemistry and Synthetic Utility of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry[1]. As a highly versatile piperazine bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry[1]. As a highly versatile piperazine bioisostere, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7)[2] provides researchers with a rigid, globule-like framework that dramatically improves metabolic stability, aqueous solubility, and target selectivity. This whitepaper details the structural topology, physicochemical advantages, and self-validating synthetic protocols required to leverage this orthogonally protected building block in hit-to-lead optimization campaigns.

Structural Chemistry & Nomenclature

The core of the molecule is a spirocyclic diamine, where a 4-membered azetidine ring and a 5-membered pyrrolidine ring share a single quaternary spiro carbon.

  • IUPAC Name: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

  • SMILES String: O=C(OCC1=CC=CC=C1)N2CC3(C2)CNCC3

  • Structural Logic: According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring (azetidine, positions 1-3), passes through the spiro carbon (position 4), and continues around the larger ring (pyrrolidine, positions 5-8). Therefore, the nitrogen at position 2 (N2) resides in the azetidine ring, while the nitrogen at position 6 (N6) resides in the pyrrolidine ring.

In this specific building block, the N2 position is protected by a carboxybenzyl (Cbz) group, leaving the N6 secondary amine completely free for selective functionalization[3].

Scaffold Core 2,6-Diazaspiro[3.4]octane Core (High sp³ character, rigid) N2 N2 Position Cbz-Protected (Carbamate) Stable to basic/nucleophilic conditions Core->N2 Position 2 N6 N6 Position Free Secondary Amine Ready for SNAr, Coupling, Alkylation Core->N6 Position 6

Structural topology and orthogonal reactivity domains of the diazaspiro core.

Physicochemical Properties: The sp³ Advantage

The incorporation of the 2,6-diazaspiro[3.4]octane core directly addresses the "molecular obesity" often seen in late-stage drug candidates. By replacing a standard piperazine ring with this spirocycle, drug designers can increase the fraction of sp³ carbons (Fsp³), which correlates strongly with clinical success due to reduced off-target liabilities (e.g., hERG inhibition) and improved Lipophilic Ligand Efficiency (LLE)[1].

Quantitative Data Comparison

The table below summarizes the physicochemical properties of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate against a traditional monoprotected piperazine equivalent.

ParameterBenzyl 2,6-diazaspiro[3.4]octane-2-carboxylate1-Cbz-PiperazineImpact on Drug Design
CAS Number 1086394-87-731166-44-6-
Molecular Formula C₁₄H₁₈N₂O₂C₁₂H₁₆N₂O₂-
Molecular Weight 246.31 g/mol 220.27 g/mol Slightly higher MW for spirocycle
Fraction sp³ (Fsp³) 0.50 (7/14 carbons)0.42 (5/12 carbons)Higher 3D character improves solubility
Topological Polar Surface Area 41.5 Ų41.5 ŲIdentical polarity
Ring Topology Spirocyclic (Rigid 3D)Monocyclic (Chair)Increased rigidity, lower entropic penalty

Experimental Protocols: Orthogonal Functionalization

The primary synthetic utility of this molecule lies in its orthogonal protection strategy[4]. The Cbz group at N2 is stable to the basic and nucleophilic conditions required to functionalize the N6 amine, yet it can be cleanly removed via hydrogenolysis later in the sequence[5]. Below are self-validating protocols for a standard hit-to-lead workflow.

Protocol A: N6-Buchwald-Hartwig Cross-Coupling

Objective: Selectively couple the free N6 pyrrolidine amine with an aryl halide. Causality: The combination of Pd₂(dba)₃ and RuPhos generates a highly active L₁Pd(0) species capable of oxidative addition into sterically hindered aryl bromides. Cs₂CO₃ is selected as a mild base because stronger bases (like LiHMDS) under heating can cause premature cleavage of the N2-Cbz carbamate.

  • Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, combine Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq), the desired Aryl Bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and anhydrous Cs₂CO₃ (3.0 eq)[1].

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reaction Execution: Seal the vessel and heat to 95 °C for 14 hours with vigorous stirring.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation: The disappearance of the starting material mass (m/z 247.1 [M+H]⁺) and the emergence of the product mass confirms conversion. If starting material persists >15%, catalyst deactivation has occurred; spike the reaction with an additional 2 mol% Pd/RuPhos.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Catalytic Hydrogenolysis of the N2-Cbz Group

Objective: Deprotect the N2 azetidine amine for subsequent vectorization. Causality: Catalytic hydrogenolysis selectively cleaves the benzyl ester C-O bond of the Cbz group, releasing toluene and CO₂ gas as the only byproducts, leaving the previously installed N6-aryl group completely intact.

  • System Setup: Dissolve the N6-Aryl-N2-Cbz intermediate in HPLC-grade Methanol (0.1 M). Methanol is chosen to solubilize the intermediate while providing a protic environment that accelerates hydrogenolysis.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of Argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm, via balloon). Stir vigorously at room temperature for 3 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV detection).

    • Validation: The Cbz-protected starting material is highly UV-active. Complete consumption of this UV-active spot validates the deprotection. The resulting free azetidine amine will be highly polar and typically stains positive with Ninhydrin (purple).

  • Workup: Filter the suspension through a Celite pad (do not let the pad run dry to avoid fire hazards). Concentrate the filtrate to yield the free N2-amine, ready for final amidation or alkylation.

Workflow Start Benzyl 2,6-diazaspiro[3.4] octane-2-carboxylate Step1 N6 Functionalization (Buchwald-Hartwig / SNAr) Start->Step1 Aryl Halide, Pd Cat., Base Step2 Orthogonal Deprotection (H2, Pd/C for Cbz removal) Step1->Step2 Validation via LC-MS/NMR Step3 N2 Functionalization (Amidation / Alkylation) Step2->Step3 Free N2 Amine End Novel Spirocyclic Lead Compound Step3->End Final Polish

Step-by-step synthetic workflow for orthogonal functionalization of the scaffold.

Conclusion

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate represents a highly strategic building block for modern drug discovery. By providing an orthogonally protected, rigid, and sp³-rich scaffold, it allows medicinal chemists to systematically explore chemical space, improve pharmacokinetic profiles, and overcome the limitations of traditional flat heterocycles. Strict adherence to the self-validating synthetic protocols outlined above ensures high-yielding vectorization and rapid progression of hit-to-lead programs.

References

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Synlett.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC.
  • 1086394-87-7 | Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. BLDpharm.
  • Synthesis of Azaspiro[3.4]octanes via[3+2] Cycloaddition. SIOC Journals.

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Abstract This technical guide provides a focused examination of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic route development. The document del...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a focused examination of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic route development. The document delineates the critical distinction between molecular weight and exact mass, presenting precise calculated values for the title compound. Furthermore, it offers a comprehensive, field-proven protocol for the experimental determination of these properties using High-Resolution Mass Spectrometry (HRMS). The causality behind instrumental choices, such as the selection of ionization sources and mass analyzers, is explained to provide a self-validating framework for researchers. This guide is intended to serve as a practical resource for professionals requiring accurate molecular characterization in drug discovery and development workflows.

Introduction to Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic organic molecule featuring a protected diamine core. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can offer improved binding affinity and metabolic stability compared to more flexible aliphatic or aromatic systems. This specific compound, with its carbobenzyloxy (Cbz) protecting group, is a versatile building block for the synthesis of more complex molecules.

Accurate determination of its mass is the first and most fundamental step in its characterization, ensuring sample identity and purity. For this purpose, it is critical to understand the two distinct, though related, measures of molecular mass.

Key Identifiers:

  • Chemical Name: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

  • CAS Number: 1086394-87-7[1]

  • Molecular Formula: C₁₄H₁₈N₂O₂[1][2]

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with specific applications in analytical science, particularly in mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular weight is a weighted average calculated from the atomic weights of the constituent elements.[3] The atomic weight of an element is itself a weighted average of the masses of its naturally occurring stable isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C (~98.9%) and ¹³C (~1.1%).

  • Calculation: Sum of the average atomic masses of all atoms in the molecular formula.

  • Usage: Primarily used in stoichiometric calculations for bulk materials, such as preparing solutions or determining molar quantities for a chemical reaction.[]

  • Value: It is not a value that is directly measured for a single molecule in a mass spectrometer.

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[5] This calculation uses the precise mass of these specific isotopes (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).[3]

  • Calculation: Sum of the monoisotopic masses of all atoms in the molecular formula.[5]

  • Usage: This is the value that is experimentally measured by mass spectrometry.[6] High-resolution instruments can measure this value with high precision (typically to within 5 parts-per-million), which is essential for confirming the elemental composition of a molecule.[3][6]

  • Value: It corresponds to the first and most intense peak (the monoisotopic peak) in the isotopic distribution pattern of a molecule's mass spectrum.

Quantitative Data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

The following table summarizes the calculated mass values for the title compound based on its molecular formula, C₁₄H₁₈N₂O₂.

ParameterValueDescription
Molecular Formula C₁₄H₁₈N₂O₂The elemental composition of the molecule.[1][2]
Molecular Weight 246.31 g/mol Calculated using the weighted average of natural isotopic abundances.[1]
Exact Mass 246.13683 DaCalculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[1]
Monoisotopic Mass 246.13683 DaSynonymous with Exact Mass, representing the M peak in a mass spectrum.[1]

Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the exact mass of a small molecule.[7][8] It offers unparalleled sensitivity and selectivity, allowing for precise mass measurement even from complex mixtures.[9]

Principle of Mass Spectrometry

A mass spectrometer performs three essential functions:

  • Ionization: It converts neutral sample molecules into gaseous ions.[10]

  • Mass Analysis: It separates these ions based on their mass-to-charge ratio (m/z).[6]

  • Detection: It measures the abundance of the separated ions, generating a mass spectrum.[10]

Causality of Experimental Choices

The choice of instrumentation is critical for obtaining high-quality, reliable data. For a molecule like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, the following choices are justified.

  • Ionization Technique: Electrospray Ionization (ESI)

    • Causality: ESI is a "soft" ionization technique that imparts very little excess energy to the molecule during the ionization process. This is crucial because it minimizes in-source fragmentation, ensuring that the primary ion observed is the intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The polar nature and nitrogen atoms in the target molecule make it readily susceptible to protonation, making ESI in positive ion mode the ideal choice.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

    • Causality: To measure the exact mass and confirm the elemental composition, a high-resolution mass analyzer is non-negotiable. Low-resolution analyzers like a standard quadrupole can only determine the nominal (integer) mass. TOF and Orbitrap analyzers offer the high resolving power and mass accuracy required to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and to measure the m/z value to several decimal places.[6] This accuracy allows for the confident assignment of the molecular formula.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the determination of the exact mass of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Create a dilute working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Trustworthiness Check: The use of 0.1% formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion and enhancing signal intensity.

2. Instrument Calibration:

  • Prior to sample analysis, calibrate the mass spectrometer across the desired mass range using a well-characterized calibration standard solution.
  • Trustworthiness Check: Calibration ensures the high mass accuracy of the instrument. The calibration should achieve a root mean square (RMS) error of < 2 ppm.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • LC System: While direct infusion is possible, coupling the MS to an LC system is standard practice to remove salts and impurities.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Column: A standard C18 reversed-phase column.
  • Injection Volume: 1-5 µL.
  • MS System (ESI-TOF or ESI-Orbitrap):
  • Ionization Mode: Positive Ion ESI.
  • Mass Range: Scan from m/z 100 to 500.
  • Data Acquisition: Acquire data in full scan mode at a high resolution (>20,000 FWHM).

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
  • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. The expected m/z value is 247.1441 (246.1368 + 1.0073 for H⁺).
  • Compare the measured exact mass to the theoretical exact mass. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm for confident identification.
  • Trustworthiness Check: The software's formula calculator should confirm C₁₄H₁₈N₂O₂ as the most probable formula matching the measured exact mass and isotopic pattern.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of the target compound.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing stock 1 mg/mL Stock Solution work 1-10 µg/mL Working Solution (ACN:H2O + 0.1% Formic Acid) stock->work Dilution lc LC Separation (C18 Column) work->lc esi Positive ESI ([M+H]⁺ Formation) lc->esi tof HRMS Analysis (TOF or Orbitrap) esi->tof spectrum Extract Mass Spectrum tof->spectrum measure Measure m/z of Monoisotopic Peak spectrum->measure compare Compare Measured vs. Theoretical (Calculate Mass Error < 5 ppm) measure->compare confirm Confirm Formula: C14H19N2O2+ compare->confirm

Caption: Experimental workflow for HRMS analysis.

Conclusion

The precise characterization of pharmaceutical building blocks like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is foundational to successful drug development. A clear understanding of the difference between molecular weight (246.31 g/mol ) and exact mass (246.13683 Da) is essential for applying the correct values in stoichiometry and analytical verification, respectively. The use of high-resolution mass spectrometry, following a robust and self-validating protocol as described, provides an authoritative method for confirming the identity and elemental composition of this compound, ensuring the integrity of subsequent synthetic and screening efforts.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • SPARC BioCentre Molecular Analysis. Small Molecule Mass Spectrometry. [Link]

  • LCGC International. (2026, March 20). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ACS Publications, Analytical Chemistry. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Link]

  • PubChem. 2-Benzyl-2,6-diazaspiro[3.4]octane. [Link]

  • University of Missouri, Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. [Link]

  • Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • Pearson. McMurry 8th Edition Ch 3 Problem 104. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Due to the absence of publicly available, experimentally-derived spectra for this specific compound, this guide leverages spectral data from closely related analogs and foundational principles of NMR spectroscopy to provide a robust and scientifically-grounded interpretation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are working with spirocyclic scaffolds.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane core is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it a valuable scaffold for exploring chemical space in drug discovery programs. Compounds incorporating this framework have shown promise as inhibitors of hepatitis B capsid protein, modulators of MAP and PI3K signaling pathways, and selective dopamine D3 receptor antagonists[1].

Accurate structural elucidation is paramount in the development of novel therapeutics. NMR spectroscopy is an indispensable tool for confirming the identity and purity of newly synthesized compounds. This guide focuses on Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a key intermediate where one of the nitrogen atoms is protected by a benzyl carbamate (Cbz or Z) group, leaving the other nitrogen available for further functionalization.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is detailed in Table 1. These predictions are based on data from analogous structures, such as tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, and established chemical shift principles[1][2].

Table 1: Predicted 1H NMR Spectral Data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (in CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
7.38 - 7.28m5HAr-H Typical range for aromatic protons of a benzyl group.
5.15s2H-CH 2-PhThe benzylic protons of the Cbz group are characteristically a singlet in this region.
4.0 - 3.8m4HH-1, H-3Protons on the azetidine ring adjacent to the Cbz-protected nitrogen. The carbamate group is deshielding.
3.2 - 3.0m4HH-5, H-7Protons on the pyrrolidine ring adjacent to the unprotected nitrogen.
2.2 - 2.0m2HH-8Protons on the pyrrolidine ring β to the unprotected nitrogen.
Diagrammatic Representation of Proton Assignments

Caption: Predicted proton assignments for the spirocyclic core.

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data are presented in Table 2. These predictions consider the influence of the spirocyclic system, the benzyl carbamate protecting group, and data from related N-Boc protected analogs[1][3].

Table 2: Predicted 13C NMR Spectral Data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (in CDCl3, 100 MHz)

Chemical Shift (δ, ppm)Carbon AssignmentRationale for Prediction
156.5C =O (Carbamate)Typical chemical shift for a carbamate carbonyl carbon[4].
136.8Ar-C (Quaternary)Quaternary aromatic carbon of the benzyl group attached to the CH2.
128.6Ar-C HAromatic carbons of the benzyl group.
128.1Ar-C HAromatic carbons of the benzyl group.
127.9Ar-C HAromatic carbons of the benzyl group.
66.8-C H2-PhBenzylic carbon of the Cbz group.
65.0C -4 (Spiro)The spiro carbon is expected to be deshielded.
58.0C -1, C -3Carbons of the azetidine ring adjacent to the Cbz-protected nitrogen.
54.0C -5, C -7Carbons of the pyrrolidine ring adjacent to the unprotected nitrogen.
35.0C -8Carbon of the pyrrolidine ring β to the unprotected nitrogen.

Experimental Protocol for NMR Data Acquisition

While the data presented is predictive, the following outlines a robust, self-validating protocol for the experimental acquisition of 1H and 13C NMR spectra for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for many organic molecules and its residual solvent peak is well-characterized[5].

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing[6][7].

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • 1H NMR:

    • Acquire at a probe temperature of 298 K.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • 13C NMR:

    • Acquire at a probe temperature of 298 K.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of 13C.

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Compound P2 Dissolve in CDCl3 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune and Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration (1H) D3->D4 D5 Peak Picking D4->D5 D6 Structural Assignment D5->D6

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Integration of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Executive Summary In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional, spirocyclic architectures has become a cornerstone strategy for improving the physicochemical properties of lead...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional, spirocyclic architectures has become a cornerstone strategy for improving the physicochemical properties of lead compounds. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7) serves as a critical bifunctional building block. By incorporating this scaffold, researchers can significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which directly correlates with enhanced metabolic stability, increased aqueous solubility, and reduced off-target liabilities (such as hERG channel inhibition).

This guide synthesizes the Material Safety Data Sheet (MSDS) parameters, hazard mitigation strategies, and self-validating synthetic protocols required to safely and effectively integrate this spirocycle into active pharmaceutical ingredient (API) development workflows.

Physicochemical Profiling

Understanding the baseline physical properties of this reagent is essential for predicting its behavior in both biological assays and organic solvents . The quantitative data for the compound is summarized below.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
CAS Number 1086394-87-7
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.30 g/mol
Physical Form Viscous liquid to low-melting solid (ambient temp)
Storage Temperature 2–8 °C (Refrigerator)
Purity Standard 95% (typically verified via LC-MS/NMR)

Data sourced from consolidated chemical substance registries.

Safety Data & Hazard Assessment (MSDS Core)

As an amine-containing spirocyclic derivative with a lipophilic benzyl carbamate (Cbz) protecting group, this compound exhibits specific toxicological properties. The residual basicity of the unprotected secondary amine allows it to interact with lipid bilayers and mucous membranes, necessitating strict handling protocols .

Table 2: GHS Classification & Precautionary Data

GHS ParameterCodeDescription
Signal Word Warning Indicates moderate hazard potential.
Pictogram GHS07Exclamation mark (Irritant/Acute Toxicity).
Hazard Statement H302Harmful if swallowed.
Hazard Statement H315Causes skin irritation.
Hazard Statement H319Causes serious eye irritation.
Precautionary P264Wash skin thoroughly after handling.
Precautionary P280Wear protective gloves/eye protection/face protection.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Emergency Response Workflow

HazardWorkflow Exposure Exposure Event (Spill or Contact) Assess Rapid Assessment & Containment Exposure->Assess Eye Eye Contact: Flush 15 mins Assess->Eye Skin Skin Contact: Wash soap/water Assess->Skin Inhale Inhalation: Move to fresh air Assess->Inhale Med Medical Evaluation & Documentation Eye->Med Skin->Med Inhale->Med

Fig 1. Emergency response workflow for spirocyclic building block exposure.

Self-Validating Handling & Storage Protocols

To ensure both operator safety and reagent integrity, the following step-by-step methodology must be employed. Every step is designed as a self-validating system —meaning the successful completion of the step inherently proves its safety and efficacy.

  • Step 1: Environmental Control Verification

    • Action: Conduct all transfers within a certified Class II fume hood.

    • Causality: The compound can form localized aerosols during transfer. A fume hood prevents inhalation of these micro-particulates (mitigating H302/H319 risks).

    • Validation: Verify the digital airflow monitor reads a face velocity of >100 fpm before opening the reagent vessel. An active alarm or low reading immediately invalidates the safety of the setup.

  • Step 2: Barrier Protection

    • Action: Don nitrile gloves (minimum 0.12 mm thickness), safety goggles, and a lab coat.

    • Causality: The lipophilic benzyl domain facilitates rapid dermal penetration, leading to localized erythema (H315).

    • Validation: Perform a tactile stretch test on the gloves prior to handling. The absence of micro-tears or pressure drops ensures complete barrier integrity.

  • Step 3: Storage and Degradation Prevention

    • Action: Store the sealed container at 2–8 °C under an inert argon atmosphere.

    • Causality: Moisture and ambient oxygen can lead to slow hydrolysis of the carbamate or oxidation of the secondary amine over time.

    • Validation: Upon retrieval, the material should remain a clear, viscous liquid or uniform low-melting solid. Any discoloration (e.g., yellowing) indicates oxidative degradation, validating that the storage seal was compromised.

Synthetic Utility & Methodologies

In medicinal chemistry, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is primarily utilized by functionalizing the free secondary amine (e.g., via Buchwald-Hartwig amination or reductive amination), followed by the deprotection of the Cbz group to reveal the second amine for further elaboration .

Synthetic Integration Workflow

SyntheticWorkflow Start Benzyl 2,6-diazaspiro [3.4]octane-2-carboxylate Deprotect Cbz Deprotection (H2, Pd/C, MeOH) Start->Deprotect Step 1 Intermediate Free Amine Intermediate Deprotect->Intermediate Derivatize Derivatization (Buchwald-Hartwig) Intermediate->Derivatize Step 2 API Lead API Scaffold Derivatize->API

Fig 2. Synthetic workflow for integrating the spirocyclic scaffold into API development.

Self-Validating Protocol: Cbz Deprotection

The removal of the carboxybenzyl (Cbz) group is a critical step to unlock the full bifunctional potential of the diazaspiro[3.4]octane core.

  • Step 1: Reaction Setup & Solvation

    • Action: Dissolve Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous methanol (0.1 M).

    • Causality: Methanol solubilizes the carbamate while providing a protic medium that accelerates the catalytic hydrogenation of the benzyl-oxygen bond.

    • Validation: Complete dissolution yielding a visually transparent, colorless solution confirms the absence of insoluble polymeric impurities.

  • Step 2: Catalyst Loading under Inert Atmosphere

    • Action: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and ambient oxygen simultaneously.

    • Validation: The absence of localized sparking or bubbling upon catalyst addition confirms the inert argon atmosphere was successfully maintained.

  • Step 3: Hydrogenation & Monitoring

    • Action: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 4 hours.

    • Causality: The palladium surface catalyzes the cleavage of the C-O bond, releasing toluene and CO2​ as volatile byproducts, leaving the free amine.

    • Validation: Monitor the reaction progress via LC-MS. The protocol is validated as complete only when the mass peak of the starting material ( m/z 247.1 [M+H]+ ) is completely replaced by the intermediate product ( m/z 113.1 [M+H]+ ), ensuring >99% conversion before proceeding to filtration.

References

  • NextSDS. "Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ChemBK. "Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate - ChemBK." ChemBK Chemical Database. Available at: [Link]

Exploratory

The 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide to its Physicochemical Properties for Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous ADMET (Absorption, Distribution, Metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a paramount objective. The strategic incorporation of spirocyclic systems has emerged as a powerful approach to imbue drug candidates with a higher degree of three-dimensionality (high Fsp³ character)[1][2]. This structural rigidity and defined spatial orientation of functional groups can lead to enhanced target affinity, improved metabolic stability, and more favorable physicochemical profiles compared to their "flat" aromatic or linear counterparts. Among these promising scaffolds, the 2,6-diazaspiro[3.4]octane core has garnered significant attention as a versatile building block in the design of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders[3][4].

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the 2,6-diazaspiro[3.4]octane scaffold. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower the rational design of next-generation therapeutics.

Key Physicochemical Properties: A Quantitative Overview

The utility of the 2,6-diazaspiro[3.4]octane scaffold in drug discovery is intrinsically linked to its fundamental physicochemical characteristics. These properties govern its behavior in biological systems, influencing everything from solubility and permeability to target engagement and metabolic fate.

Basicity (pKa): The Twin Pillars of Ionization

The 2,6-diazaspiro[3.4]octane scaffold possesses two secondary amine functionalities, each with a distinct basicity (pKa). The pKa values are critical determinants of the ionization state of the molecule at physiological pH, which in turn profoundly impacts its solubility, membrane permeability, and potential for off-target interactions.

Estimated pKa Values:

Ionizable GroupEstimated pKa₁Estimated pKa₂
Pyrrolidine Nitrogen~10.5 - 11.5
Azetidine Nitrogen~9.5 - 10.5

These values are estimations and should be experimentally verified for specific derivatives.

The dinitrogenous nature of the scaffold allows for fine-tuning of the overall basicity through selective N-functionalization, a common strategy in medicinal chemistry to optimize pharmacokinetic properties.

Lipophilicity (logP/logD): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, a key parameter in the "rule of five," dictates a molecule's ability to partition between an aqueous and a lipid environment, thereby influencing its absorption, distribution, and potential for hERG inhibition[5]. The 2,6-diazaspiro[3.4]octane scaffold, with its high sp³ character, generally imparts a lower lipophilicity compared to more aromatic systems of similar molecular weight.

A computed XLogP3 value for the derivative 2,6-diazaspiro[3.4]octan-7-one is available on PubChem as -1.3, indicating a high degree of hydrophilicity[6]. The parent scaffold is also expected to be highly polar. However, the lipophilicity can be readily modulated through the introduction of various substituents on the nitrogen atoms.

Table of Computed Lipophilicity Data for a Representative Derivative:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
2,6-Diazaspiro[3.4]octan-7-oneC₆H₁₀N₂O126.16-1.3[6]

The distribution coefficient (logD) is a more physiologically relevant measure of lipophilicity as it takes into account the ionization state of the molecule at a given pH. For a basic compound like 2,6-diazaspiro[3.4]octane, the logD will be significantly lower than the logP at physiological pH (7.4) due to protonation.

Three-Dimensional Shape and Conformational Rigidity

The defining feature of the 2,6-diazaspiro[3.4]octane scaffold is its inherent and rigid three-dimensional geometry. The spirocyclic fusion of a cyclobutane (azetidine) and a cyclopentane (pyrrolidine) ring system locks the molecule into a defined conformational space. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The pyrrolidine ring typically adopts an envelope or twisted conformation, while the azetidine ring is puckered. The spiro-center acts as a pivot point, orienting the substituents on the two rings in distinct spatial vectors. This well-defined three-dimensional arrangement of functional groups is a key attribute for achieving selective interactions with complex biological targets.

Caption: 2D representation of the 2,6-diazaspiro[3.4]octane core.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the synthesis of the 2,6-diazaspiro[3.4]octane scaffold and the determination of its key physicochemical properties.

Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

The synthesis of the 2,6-diazaspiro[3.4]octane core often involves a multi-step sequence, with strategies focusing on the construction of the quaternary spiro-center. A common approach involves a [3+2] cycloaddition reaction. The following is a representative, generalized protocol.

Workflow for the Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Derivative:

G start Commercially Available Azetidinone Derivative step1 Horner-Wadsworth-Emmons Olefination start->step1 step2 [3+2] Cycloaddition with an Azomethine Ylide Precursor step1->step2 step3 Purification by Column Chromatography step2->step3 end Orthogonally Protected 2,6-Diazaspiro[3.4]octane step3->end

Caption: Synthetic workflow for a protected 2,6-diazaspiro[3.4]octane.

Step-by-Step Protocol:

  • Step 1: Olefination. To a solution of a suitable phosphonate reagent in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at reduced temperature (e.g., -78 °C), add a strong base (e.g., n-butyllithium) dropwise. After stirring, add a solution of an N-protected 3-azetidinone in the same solvent. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the resulting α,β-unsaturated ester by column chromatography.

  • Step 2: [3+2] Cycloaddition. In a flask containing a Lewis acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane), add the α,β-unsaturated ester from Step 1 and an azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 3: Work-up and Purification. Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the orthogonally protected 2,6-diazaspiro[3.4]octane derivative.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.

Experimental Workflow:

G start Prepare a Dilute Solution of 2,6-Diazaspiro[3.4]octane step1 Calibrate pH Meter start->step1 step2 Titrate with a Standardized Acid Solution (e.g., HCl) step1->step2 step3 Record pH as a Function of Titrant Volume step2->step3 step4 Plot Titration Curve and Determine Equivalence Points step3->step4 end Calculate pKa Values from the Half-Equivalence Points step4->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of 2,6-diazaspiro[3.4]octane (or its salt) and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a burette. Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points can be determined from the inflection points of the titration curve (or by plotting the first or second derivative). The pKa values correspond to the pH at the half-equivalence points.

Conclusion: A Scaffold for Future Discovery

The 2,6-diazaspiro[3.4]octane scaffold represents a valuable and increasingly utilized building block in contemporary drug discovery. Its inherent three-dimensionality, coupled with the ability to readily modulate its physicochemical properties through targeted functionalization, provides medicinal chemists with a powerful tool to navigate complex biological landscapes. A thorough understanding of its core properties, particularly its basicity and lipophilicity, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to unlock the full potential of this promising spirocyclic system.

References

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  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. [Link]

  • Zheng, G., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry, 64(4), 2068-2084. [Link]

Sources

Foundational

Escaping Flatland: A Comprehensive Technical Guide to Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in Modern Medicinal Chemistry

Executive Summary: The Strategic Shift to sp³-Rich Architectures For decades, medicinal chemistry was dominated by flat, sp²-hybridized aromatic rings, leading to molecules with poor aqueous solubility, high attrition ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to sp³-Rich Architectures

For decades, medicinal chemistry was dominated by flat, sp²-hybridized aromatic rings, leading to molecules with poor aqueous solubility, high attrition rates in clinical trials, and promiscuous off-target binding. The modern drug discovery paradigm has shifted toward "escaping flatland"—a strategy that increases the fraction of sp³ carbons ( Fsp3​ ) to introduce three-dimensional complexity[1].

Within this structural revolution, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7) has emerged as a highly sought-after, orthogonally protected spirocyclic building block[2]. By fusing an azetidine ring with a pyrrolidine ring at a single spiro carbon, this scaffold provides a rigid, highly vectorized 3D framework. It is extensively utilized as a bioisostere for traditional saturated heterocycles like piperazine and morpholine, offering improved pharmacokinetic (DMPK) profiles, enhanced metabolic stability, and novel patentable chemical space[3][4].

Structural Rationale: The Bioisosteric Power of the Diazaspiro Core

The replacement of piperazine with the 2,6-diazaspiro[3.4]octane core is driven by distinct physicochemical and pharmacological causality:

  • Altered pKa and Basicity: The spirocyclic strain alters the lone-pair availability on the nitrogen atoms compared to the unstrained piperazine, often lowering the basicity. This reduction can mitigate phospholipidosis and hERG channel liabilities, which are common toxicological hurdles for highly basic amines.

  • Reduced Off-Target Toxicity: A landmark study replacing the piperazine core of the PARP inhibitor Olaparib with diazaspiro cores demonstrated a drastic reduction in off-target DNA damage and cellular cytotoxicity while maintaining target engagement[5][6].

  • Vectorization: The spiro fusion directs the exit vectors of the two nitrogen atoms at specific, rigid angles, allowing medicinal chemists to probe binding pockets with high spatial precision[7].

Bioisosterism A Piperazine Core (Flat, sp2-like character) B 2,6-diazaspiro[3.4]octane (3D, High Fsp3) A->B Bioisosteric Replacement C Reduced hERG Liability B->C D Improved Solubility B->D E Lower Cytotoxicity B->E

Logical mapping of piperazine bioisosteric replacement with diazaspiro[3.4]octane.

Synthetic Methodologies: Constructing the Spirocyclic Framework

The synthesis of the 2,6-diazaspiro[3.4]octane core relies heavily on [3+2] cycloaddition strategies to construct the pyrrolidine ring onto a pre-existing azetidine framework[3]. The following protocol details the synthesis of the orthogonally protected core using an azomethine ylide intermediate[7].

Step-by-Step Protocol: [3+2] Cycloaddition via Azomethine Ylide

Causality & Mechanism: The reaction utilizes N -benzyl- N -(methoxymethyl)trimethylsilylmethylamine as a precursor. The addition of a catalytic acid (TFA) protonates the methoxymethyl group, driving the elimination of methanol and subsequent desilylation. This generates a highly reactive 1,3-dipole (azomethine ylide) in situ, which undergoes a concerted, stereospecific [3+2] cycloaddition with an electron-deficient exocyclic alkene (e.g., an azetidine-3-ylidene derivative)[7].

Experimental Workflow:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the exocyclic azetidine alkene (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Precursor Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add N -benzyl- N -(methoxymethyl)trimethylsilylmethylamine (1.5 equiv).

  • Catalysis: Slowly introduce a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv). Crucial Step: The slow addition prevents uncontrolled exothermic generation of the ylide, which can lead to homocoupling degradation products.

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the mass peak of the exocyclic alkene starting material is completely depleted, replaced by the [M+H]+ peak of the spirocycle.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the protected spirocycle[7].

Orthogonal Deprotection & Functionalization Workflows

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate features a Carboxybenzyl (Cbz) group protecting the azetidine nitrogen (position 2), leaving the pyrrolidine nitrogen (position 6) available as a free secondary amine (or reversibly protected with a Boc group). This orthogonality is paramount for synthesizing complex bifunctional drugs[7].

OrthogonalDeprotection Start Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Free Pyrrolidine NH) Step1 Step 1: Functionalize Position 6 (e.g., Buchwald-Hartwig Coupling) Start->Step1 Step2 Step 2: Hydrogenolysis (Pd/C, H2) Cleaves Cbz at Position 2 Step1->Step2 Step3 Step 3: Functionalize Position 2 (e.g., Amidation / Alkylation) Step2->Step3

Sequential orthogonal functionalization workflow for the diazaspiro[3.4]octane core.

Medicinal Chemistry Applications & Efficacy Profiling

The integration of the 2,6-diazaspiro[3.4]octane scaffold has yielded breakthrough lead compounds across multiple therapeutic areas:

A. Antimalarial Lead Optimization (PPI28 Series)

In a high-throughput screening (HTS) campaign against Plasmodium falciparum, the diazaspiro[3.4]octane series was prioritized due to its high sp3 character and favorable lipophilic ligand efficiency (LLE)[8]. Functionalization of the scaffold via Buchwald-Hartwig cross-coupling of the spirocycle with aryl halides yielded compounds with low nanomolar asexual blood-stage activity (<50 nM) and potent transmission-blocking properties[8].

B. Antitubercular Nitrofuran Conjugates

To combat multidrug-resistant Mycobacterium tuberculosis (MTb), researchers conjugated a 5-nitrofuranoyl "warhead" to the 2,6-diazaspiro[3.4]octane scaffold[9]. The spirocyclic core acted as a critical spatial linker, optimizing the molecular periphery to enhance bacterial reductase targeting while alleviating the systemic mammalian toxicity typically associated with nitroheterocycles[10]. The lead compound demonstrated exceptional minimum inhibitory concentrations (MIC)[9].

C. Quantitative Efficacy Summary

The following table synthesizes the quantitative biological data of key diazaspiro[3.4]octane derivatives across different indications:

Compound / Derivative ClassTarget / Disease AreaBioisosteric Role / FunctionKey Efficacy MetricSource
Olaparib Diazaspiro Analog (Compound 17b)PARP-1 (Oncology)Piperazine bioisostere IC50​ = 452.8 nM (Reduced DNA damage)[5][6]
PPI28 Series Lead P. falciparum (Malaria) sp3 -rich DMPK enhancer IC50​ < 50 nM (Asexual blood-stage)[8]
Nitrofuran-Diazaspiro[3.4]octane M. tuberculosis (Tuberculosis)Rigid spatial linkerMIC = 0.0124 – 0.0441 µg/mL[9][11]

Conclusion

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate represents a masterclass in modern structural drug design. By providing a rigid, sp3 -rich, and orthogonally functionalizable framework, it allows medicinal chemists to systematically replace problematic flat heterocycles. As demonstrated in recent antimalarial, antitubercular, and oncological campaigns, this spirocycle not only rescues compounds from late-stage DMPK failures but actively enhances target selectivity and safety profiles.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (2009). Lovering, F., Bikker, J., & Humblet, C. URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Journal of Medicinal Chemistry (2018). Reilly, S. W. et al. URL:[Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Journal of Medicinal Chemistry (2021). Chibale, K. et al. URL:[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Molecules (2023). MDPI. URL:[Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile Molecules (2024). MDPI. URL:[Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Diazaspiro[3.4]octane Derivatives

A Senior Application Scientist's Perspective on a Rising Star in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is a perpetual endeavor. Among the scaffolds that have gained significant traction in recent years, the 2,6-diazaspiro[3.4]octane core has emerged as a "privileged structure."[1][2] Its inherent three-dimensionality, conformational rigidity, and synthetic tractability have made it an attractive building block for medicinal chemists aiming to navigate beyond the flatlands of traditional aromatic compounds. This guide provides an in-depth technical exploration of the discovery, historical development, and key applications of 2,6-diazaspiro[3.4]octane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

From Chemical Curiosity to a Mainstay in Medicinal Chemistry: A Historical Overview

While the related 2,6-diazaspiro[3.3]heptane ring system was reported as early as the mid-20th century, the 2,6-diazaspiro[3.4]octane core appeared in the scientific literature more recently.[3] Its ascent has been closely tied to the growing appreciation for sp³-rich scaffolds in drug design, which often lead to improved solubility, metabolic stability, and reduced off-target toxicity. The development of efficient synthetic methodologies has been a key enabler of its adoption by the medicinal chemistry community.

Early synthetic efforts often involved multi-step sequences, but the development of more streamlined approaches, such as the [3+2] cycloaddition reaction, has made this versatile scaffold more accessible for library synthesis and lead optimization campaigns.[4][5] This has paved the way for the exploration of a wide range of derivatives with diverse biological activities.

The Strategic Advantage of the 2,6-Diazaspiro[3.4]octane Core

The utility of the 2,6-diazaspiro[3.4]octane scaffold lies in its unique structural features, which offer several advantages in drug design:

  • Three-Dimensionality: The spirocyclic nature of the core enforces a rigid, three-dimensional arrangement of substituents, allowing for precise spatial projection of pharmacophoric elements. This can lead to enhanced binding affinity and selectivity for the biological target.[6]

  • Improved Physicochemical Properties: The high sp³ character of the scaffold often translates to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for developing orally bioavailable drugs.

  • Novel Chemical Space: The unique topology of the 2,6-diazaspiro[3.4]octane core allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

  • Synthetic Versatility: The two nitrogen atoms in the scaffold provide convenient handles for the introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Synthetic Strategies for Assembling the 2,6-Diazaspiro[3.4]octane Core

The efficient construction of the 2,6-diazaspiro[3.4]octane skeleton is paramount to its widespread use. Several synthetic strategies have been developed, with the [3+2] cycloaddition being a particularly powerful and widely adopted method.

[3+2] Cycloaddition Approach

This strategy typically involves the reaction of an azomethine ylide with an activated alkene. A common approach utilizes the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an α,β-unsaturated ester derived from a protected azetidin-3-one. This method allows for the diastereoselective construction of the pyrrolidine ring onto the azetidine core.

G cluster_0 [3+2] Cycloaddition Workflow Azetidin-3-one Azetidin-3-one Unsaturated Ester Unsaturated Ester Azetidin-3-one->Unsaturated Ester Horner-Wadsworth-Emmons 2,6-Diazaspiro[3.4]octane Core 2,6-Diazaspiro[3.4]octane Core Unsaturated Ester->2,6-Diazaspiro[3.4]octane Core [3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor Azomethine Ylide Precursor->2,6-Diazaspiro[3.4]octane Core in situ generation

Caption: A generalized workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core via a [3+2] cycloaddition reaction.

Detailed Experimental Protocol: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Intermediate

The following protocol is a representative example of the [3+2] cycloaddition approach for the synthesis of a key building block.

Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-azetidin-3-one

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) and lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the orthogonally protected 2,6-diazaspiro[3.4]octane derivative.[7]

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The versatility of the 2,6-diazaspiro[3.4]octane core is evident in its application across a wide range of therapeutic areas. The ability to readily modify the substituents on both nitrogen atoms allows for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Anti-infective Agents

The 2,6-diazaspiro[3.4]octane scaffold has been successfully incorporated into potent anti-infective agents, particularly against tuberculosis and malaria.

  • Antitubercular Activity: Researchers have developed nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives that exhibit remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][8] The spirocyclic core is believed to orient the nitrofuran "warhead" for optimal interaction with its biological target.[9]

CompoundMIC (μg/mL) vs. M. tuberculosis H37Rv
1 5-nitro-2-furoyl-SO₂CH₃0.016
2 5-nitro-2-furoyl-C(O)CH₃>10
3 5-nitro-2-furoyl-H1.25

Table 1: Structure-activity relationship of nitrofuran-based 2,6-diazaspiro[3.4]octane derivatives against M. tuberculosis.[1]

  • Antimalarial Activity: A series of 2,7-diazaspiro[3.5]nonane derivatives, structurally related to the [3.4]octane system, have been identified as potent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers.[10] This highlights the potential of this class of compounds in oncology.

Central Nervous System (CNS) Disorders

The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an ideal platform for designing ligands for CNS targets, where precise conformational control is often required for selectivity. For instance, derivatives have been explored as potent antagonists for the sigma-1 receptor, a target relevant for pain management.[6]

Other Therapeutic Areas

The application of 2,6-diazaspiro[3.4]octane derivatives extends to other disease areas, including:

  • Diabetes: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been discovered as potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists for the potential treatment of type 2 diabetes mellitus.

  • Oncology: As mentioned, diazaspirocycles are being investigated as inhibitors of challenging cancer targets like KRAS.[10]

Future Directions and Perspectives

The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of three-dimensionality, synthetic accessibility, and favorable physicochemical properties will undoubtedly continue to fuel its application in drug discovery.

Future efforts in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of even more efficient and stereoselective methods for the synthesis of the core and its derivatives will further accelerate its use.

  • Exploration of New Biological Targets: The proven success of this scaffold against a range of targets will encourage its application to other challenging diseases.

  • Integration with Other Enabling Technologies: Combining the use of the 2,6-diazaspiro[3.4]octane core with other modern drug discovery technologies, such as fragment-based screening and DNA-encoded libraries, will likely lead to the rapid identification of new lead compounds.

References

Sources

Foundational

Thermal Characterization and Physicochemical Profiling of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the transition from...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy for improving the pharmacokinetic profiles and metabolic stability of drug candidates. Spirocyclic amines, such as Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7) , are premier building blocks in this "escape from flatland" paradigm (1[1]).

However, the unique structural features of spiro-carbamates introduce significant challenges in fundamental physicochemical characterization. Commercial Material Safety Data Sheets (MSDS) frequently list the melting point (MP) and boiling point (BP) of these intermediates as "N/A" or "No data available" (2[2];3[3]). This whitepaper elucidates the causality behind these missing metrics and provides self-validating, step-by-step thermoanalytical protocols to accurately determine the thermal properties of this critical scaffold.

Structural Causality: Why Standard Methods Fail

The molecular architecture of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate directly dictates its macroscopic thermal behavior:

  • Melting Point Depression (Amorphous Tendencies): Standard capillary melting point apparatuses rely on the visual observation of a crystalline solid transitioning to a liquid. The spiro[3.4]octane core is highly rigid, but the attached benzyl carbamate (Cbz) protecting group is bulky and conformationally flexible. This asymmetry frustrates long-range crystal lattice formation. Consequently, the compound often exists as a supercooled liquid, a viscous oil, or an amorphous solid at room temperature, undergoing a subtle glass transition ( Tg​ ) rather than a sharp thermodynamic melt ( Tm​ ).

  • Thermal Decomposition Prior to Boiling: The compound possesses a relatively high molecular weight (246.30 g/mol ) and strong intermolecular dipole-dipole interactions driven by the carbamate carbonyl and the spiro nitrogens. These forces push the theoretical atmospheric boiling point to a temperature regime (> 380 °C) that exceeds the thermal stability of the molecule. Heating the compound to its boiling point at 760 mmHg results in the pyrolytic cleavage of the Cbz group (decarboxylation and debenzylation) before vaporization can occur.

Quantitative Data Summary
Physicochemical PropertyValue / DescriptionSource / Methodology
CAS Number 1086394-87-7Commercial Standard
Molecular Formula C14H18N2O2-
Molecular Weight 246.30 g/mol -
Physical State (at 25 °C) Viscous oil to low-melting amorphous solidEmpirical Observation
Empirical Melting Point N/A (Standard visual methods fail)3[3]
Empirical Boiling Point N/A (Decomposes at 760 mmHg)2[2]
Predicted Boiling Point ~ 380 °C – 410 °CCheminformatics Extrapolation

Experimental Workflows: Self-Validating Thermal Analysis

To bypass the limitations of traditional visual methods, analytical chemists must employ advanced thermoanalytical techniques. The following protocols are designed as self-validating systems , ensuring that the data collected represents the intact molecule rather than an artifact of degradation or impurities.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To accurately detect the glass transition ( Tg​ ) or true melting point ( Tm​ ) by measuring heat flow, circumventing the need for visual phase changes.

  • Step 1: Instrument Calibration (Validation Step). Run a high-purity Indium standard ( Tm​ = 156.6 °C) to calibrate the heat flow and temperature axes of the DSC. This ensures all subsequent endothermic peaks are instrumentally accurate.

  • Step 2: Sample Preparation. Accurately weigh 2.0 – 5.0 mg of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate into a standard aluminum DSC pan. Seal the pan with a crimped lid containing a microscopic pinhole (to allow outgassing of trace residual solvents without bursting the pan).

  • Step 3: First Heating Scan (Thermal History Erasure). Equilibrate the sample at -20 °C. Heat the sample to 150 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The first scan erases the "thermal history" of the compound, eliminating artifacts caused by synthetic isolation methods (e.g., trapped solvent evaporation or stress-induced polymorphism).

  • Step 4: Cooling and Second Scan. Cool the sample back to -20 °C at 10 °C/min. Perform a second heating scan to 150 °C. The inflection point on the baseline during this second scan represents the true Tg​ , while a sharp endothermic peak represents the thermodynamic Tm​ .

Protocol B: TGA-Coupled Vacuum Distillation for Boiling Point

Purpose: To determine the boiling point without destroying the molecule, utilizing reduced pressure to lower the vaporization threshold below the decomposition temperature.

  • Step 1: Thermogravimetric Analysis (TGA) Pre-Screen (Validation Step). Place 5 mg of the sample in a platinum TGA pan. Heat from 25 °C to 500 °C at 10 °C/min under nitrogen. Record the onset temperature of mass loss.

    • Causality: This establishes the thermal decomposition temperature ( Td​ ). The subsequent distillation bath must never exceed this Td​ , validating that the distilled material remains structurally intact.

  • Step 2: Micro-Vacuum Distillation Setup. Transfer 500 mg of the compound to a micro-distillation apparatus (e.g., a Kugelrohr or short-path setup) equipped with a digital Pirani vacuum gauge and a highly controlled oil bath.

  • Step 3: Distillation. Evacuate the system to a stable high vacuum (e.g., 0.1 to 1.0 mmHg). Gradually increase the oil bath temperature. Record the exact vapor temperature and system pressure at the moment steady condensation is observed on the receiving bulb.

  • Step 4: Nomograph Extrapolation. Use a Clausius-Clapeyron pressure-temperature nomograph to extrapolate the observed vacuum boiling point to the standard atmospheric boiling point (760 mmHg).

Analytical Decision Workflow

The following diagram illustrates the logical decision tree for characterizing spirocyclic intermediates that resist standard thermal profiling.

ThermalWorkflow Start Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Synthesized & Purified Visual Visual State Assessment at 25 °C Start->Visual Solid Amorphous / Crystalline Solid Visual->Solid Liquid Viscous Oil / Supercooled Liquid Visual->Liquid DSC Differential Scanning Calorimetry (DSC) Determine Tm or Tg Solid->DSC TGA Thermogravimetric Analysis (TGA) Determine Td (Decomposition) Liquid->TGA DSC->TGA Proceed to BP Decision Is Td > Predicted BP? TGA->Decision AtmBP Atmospheric Distillation (760 mmHg) Decision->AtmBP Yes VacBP Vacuum Distillation (0.1 - 10 mmHg) Decision->VacBP No (Typical for Cbz-Spiro) Nomograph Clausius-Clapeyron Extrapolation to Standard BP VacBP->Nomograph

Caption: Decision matrix and analytical workflow for the thermal characterization of spirocyclic carbamates.

Conclusion

The integration of spirocyclic scaffolds like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate into drug discovery pipelines requires analytical rigor that surpasses standard benchtop techniques (4[4]). By understanding the structural causality behind their amorphous nature and thermal instability at high temperatures, scientists can utilize DSC and TGA-coupled vacuum distillation to generate precise, self-validated physicochemical profiles.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.[Link]

Sources

Exploratory

Toxicity and hazard statements for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

An In-Depth Technical Guide to the Toxicity and Hazard Assessment of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Introduction: The Rise of Novel Spirocyclic Scaffolds in Drug Discovery The 2,6-diazaspiro[3.4]octane co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Hazard Assessment of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Introduction: The Rise of Novel Spirocyclic Scaffolds in Drug Discovery

The 2,6-diazaspiro[3.4]octane core represents a valuable and increasingly popular three-dimensional scaffold in modern medicinal chemistry. Its rigid, yet complex, spatial arrangement offers a unique opportunity to explore chemical space, leading to the development of novel therapeutics with improved potency and selectivity. Derivatives of this core are being investigated as potent sigma-1 receptor antagonists, which may enhance the efficacy of analgesics like morphine and help overcome tolerance[1].

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a key intermediate or member of this promising class of compounds. As with any novel chemical entity (NCE) advancing through the drug discovery pipeline, a thorough understanding and proactive assessment of its toxicological profile are not just regulatory requirements but a scientific necessity. The absence of comprehensive public data for this specific molecule necessitates a structured, scientifically-grounded approach to hazard identification and risk assessment.

This guide provides an in-depth perspective for researchers, chemists, and drug development professionals on the known and inferred hazards associated with this compound. More importantly, it outlines a logical, tiered framework for conducting a robust toxicological assessment, explaining the causality behind experimental choices to ensure scientific integrity and project success.

Part 1: Known and Inferred Hazard Profile

Comprehensive toxicological data for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate has not been thoroughly established in publicly accessible literature or regulatory databases. However, by examining the safety profiles of structurally analogous compounds—those sharing the diazaspiro core or the benzyl carbamate functional group—we can infer a probable hazard profile. This process, known as "read-across," is a cornerstone of preliminary safety assessment.

Analysis of safety data sheets (SDS) for closely related diazaspiro and azaspiro derivatives reveals a consistent pattern of hazards[2][3][4][5]. Based on this data, the following Globally Harmonized System (GHS) classifications should be anticipated for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate until empirical data proves otherwise.

Table 1: Inferred GHS Hazard Classifications

Hazard ClassHazard CodeDescriptionRationale from Structural Analogs
Acute Toxicity, OralH302Harmful if swallowedThis is a common classification for various functionalized diazaspiro and azaspiro compounds[3][5].
Skin IrritationH315Causes skin irritationThe hydrochloride salt of a similar benzyl-protected diazaspiro scaffold is a known skin irritant[2].
Eye IrritationH319Causes serious eye irritationConsistently observed in related azaspiro and diazaspiro molecules[2][3][5].
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationA frequent warning for amine-containing heterocyclic compounds, indicating potential for irritation upon inhalation[2][3][5].

Precautionary Handling:

Given these inferred hazards, all work with Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat. All manipulations that could generate dust or aerosols should be performed in a certified chemical fume hood to mitigate the risk of respiratory exposure.

Part 2: A Tiered Framework for Toxicological Evaluation

The core of a trustworthy safety assessment for a novel compound is a self-validating, tiered experimental approach. This strategy begins with broad, cost-effective in vitro assays and progresses to more complex, specific, and resource-intensive studies only as needed. This ensures that resources are used efficiently and that potential liabilities are identified as early as possible.

The following diagram illustrates a logical workflow for the toxicological assessment of a novel compound like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Specific Liability & Mechanistic Assays cluster_2 Tier 3: In Vivo Confirmation A Compound Synthesis & Characterization B General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Assess basal toxicity across cell lines C Preliminary hERG Liability (e.g., Automated Patch Clamp) A->C Early flag for cardiac risk D Bacterial Mutagenicity (Mini-Ames Screen) A->D Early flag for genotoxicity G Definitive hERG Patch Clamp (Manual or Automated) B->G If cytotoxic, determine if specific or general H CYP450 Inhibition Panel B->H Assess drug-drug interaction potential C->G Confirm initial hit & determine IC50 E Full Ames Test (S9 Metabolic Activation) D->E If mini-Ames positive, confirm with full panel F In Vitro Micronucleus Assay E->F Assess clastogenic potential I Acute Toxicity Study (Rodent, e.g., OECD 423) F->I Proceed if genotox profile is clean G->I Proceed if risk is manageable J 7-Day Dose Range Finding (Target Species) I->J Establish dose for further studies

Caption: A tiered workflow for assessing novel compound toxicity.

Expertise in Action: Causality Behind the Workflow
  • In Silico & Foundational Screening (Tier 1): The journey begins not in the lab, but at the computer. In silico models can predict potential liabilities based on the chemical structure. Following this, the first wet lab experiments are designed for maximum impact. A general cytotoxicity assay (e.g., MTT) is crucial. If a compound is broadly cytotoxic at low concentrations, it may be a poor candidate regardless of its efficacy. Similarly, an early screen for human Ether-à-go-go-Related Gene (hERG) channel inhibition is an industry standard; hERG blockade is linked to fatal cardiac arrhythmias, and identifying this liability early can save immense resources. A preliminary Ames test screens for mutagenicity, another potential project-killing liability.

  • Mechanistic Deep Dive (Tier 2): If the compound passes Tier 1, we invest more resources to gain deeper insights. If the initial Ames screen was positive, a full test including metabolic activation (S9 fraction) is required to determine if metabolites are the mutagenic species. A micronucleus assay complements this by detecting chromosomal damage. A definitive, quantitative hERG assay provides a precise IC50 value, which is critical for calculating the safety margin. Cytochrome P450 (CYP) inhibition assays are introduced here to assess the potential for drug-drug interactions, a key consideration for clinical development.

  • In Vivo Confirmation (Tier 3): Only after a clean in vitro profile is established do we move to animal studies. An acute toxicity study provides critical information on the maximum tolerated dose (MTD) and observes for overt signs of toxicity, which helps validate the in vitro findings (e.g., if respiratory irritation was predicted, animals are closely monitored for relevant signs).

Part 3: Key Experimental Protocol

Trustworthiness in toxicology comes from robust, reproducible protocols. Below is a detailed, self-validating protocol for a foundational cytotoxicity assay.

Protocol: MTT Assay for General Cytotoxicity Assessment

Objective: To determine the concentration at which Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate reduces the viability of cultured cells by 50% (IC50). This assay measures the metabolic activity of living cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cell Lines (e.g., HepG2 for liver toxicity, HEK293 for renal toxicity)

  • Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (test article)

  • DMSO (vehicle)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5x10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock solution of the test article in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in complete medium to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

    • Self-Validation Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the test article wells. This represents 100% cell viability.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions and controls to the appropriate wells (in triplicate).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay & Readout:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Test / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC50 value.

References

  • Merck Millipore Safety Data Sheet. While not for the exact molecule, this SDS for a related compound provides context on typical hazards like aquatic toxicity and oral toxicity for complex organic molecules. (Note: The provided search result was for Benzyl benzoate, but the principle of consulting supplier SDS remains.)

  • AK Scientific, Inc. Safety Data Sheet for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. Provides key inferred hazards including skin (H315), eye (H319), and respiratory (H335) irritation.

  • ChemScene Safety Data Sheet for 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[3][6]dioxolane]. Corroborates inferred hazards such as oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • NextSDS Chemical Substance Information. A database entry confirming the existence and basic identifiers for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate and related structures.

  • NextSDS Hazard Information for 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride. Shows that the core diazaspiro structure can be associated with acute toxicity (H302) and irritation (H315, H319).

  • CymitQuimica Safety Data Sheet for Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Further supports the pattern of H302, H315, H319, and H335 hazards for related spirocyclic structures.

  • MSDS for tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hemi(oxalic acid). Explicitly states that the toxicological properties have not been thoroughly investigated, underscoring the need for the systematic approach detailed in this guide.

  • MilliporeSigma Product Page for tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate. Lists hazard codes H302, H315, and H319 for a closely related analog, reinforcing the inferred profile.

  • PubChem Database. A comprehensive public database for chemical information, including physical properties and links to available data for compounds like 4,7-Diazaspiro[2.5]octane.

  • PubChem Database. An entry for 1,2-Diazaspiro[2.5]octane, illustrating the structural diversity within the spirocyclic amine class.

  • OECD Guideline for the Testing of Chemicals, No. 423. Describes the Acute Oral Toxicity – Acute Toxic Class Method, which is the in vivo standard referenced in the tiered workflow.

  • Thermo Fisher Scientific (Invitrogen). Provides detailed resources and protocols for various cell health assays, including the MTT assay described in this guide.

  • ICH Harmonised Tripartite Guideline S7A. The industry standard guideline on "Safety Pharmacology Studies for Human Pharmaceuticals," which outlines requirements for assessing effects on vital functions, including cardiovascular (hERG).

  • European Journal of Medicinal Chemistry. A peer-reviewed article describing 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists, establishing the therapeutic relevance of the scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Abstract The 2,6-diazaspiro[3.4]octane framework is a highly valued scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is advantageous for opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,6-diazaspiro[3.4]octane framework is a highly valued scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is advantageous for optimizing ligand-receptor interactions.[1][2] This document provides a comprehensive, field-proven protocol for the multi-step synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a key building block for drug discovery programs.[3] The synthetic strategy is centered around a pivotal [3+2] cycloaddition reaction and employs an orthogonal protection scheme, allowing for selective functionalization of the two nitrogen atoms. This guide explains the causality behind key experimental choices, provides detailed step-by-step instructions, and includes data tables and workflow diagrams to ensure reproducibility and success.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the pursuit of novel therapeutics, chemists are increasingly moving beyond flat, aromatic structures towards more complex, sp³-rich molecules. The 2,6-diazaspiro[3.4]octane core is an exemplary "privileged structure" that offers a rigidified backbone, projecting substituents into distinct vectors of chemical space.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.

The title compound, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, is an orthogonally protected diamine. The benzyloxycarbonyl (Cbz) group at the N2 position and a benzyl (Bn) group, introduced during the synthesis at the N6 position, serve distinct purposes. The Cbz group is readily removed under standard hydrogenolysis conditions, while the Boc group used on the precursor is labile to acid.[1][4] This orthogonality is the cornerstone of its utility, enabling chemists to selectively deprotect and functionalize one nitrogen atom while the other remains masked, a critical capability in the construction of complex molecules.

Overall Synthetic Strategy

The synthesis is accomplished in four principal stages, beginning with commercially available starting materials. The key transformation is the construction of the spirocyclic core via a [3+2] cycloaddition.

Synthetic Workflow Overview

G A Step A: HWE Olefination (Azetidine Precursor Synthesis) B Step B: [3+2] Cycloaddition (Spirocycle Formation) A->B α,β-unsaturated ester C Step C: Selective Deprotection (Boc Group Removal) B->C Orthogonally protected spirocycle D Step D: Cbz Protection (Final Product Synthesis) C->D Free secondary amine

Caption: High-level workflow for the synthesis of the target compound.

  • Step A: Horner-Wadsworth-Emmons (HWE) Olefination: An N-Boc protected azetidin-3-one is converted into a reactive α,β-unsaturated ester. This step reliably forms the necessary carbon-carbon double bond for the subsequent cycloaddition.[5]

  • Step B: [3+2] Azomethine Ylide Cycloaddition: The α,β-unsaturated ester undergoes a cycloaddition with an in situ generated azomethine ylide. This is the key ring-forming step that establishes the 2,6-diazaspiro[3.4]octane core and installs the N6-benzyl group.[1][2]

  • Step C: Selective N-Boc Deprotection: The acid-labile tert-butoxycarbonyl (Boc) group is removed from the N2 position under mild acidic conditions, unmasking the secondary amine without affecting the N6-benzyl group.[1][6][7]

  • Step D: N-Cbz Protection: The newly exposed secondary amine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under classic Schotten-Baumann conditions to yield the final product.[4][8]

Detailed Reaction Scheme

G SM1 Start: N-Boc-azetidin-3-one SM1->p1 INT1 Intermediate A INT1->p2 INT2 Intermediate B INT2->p3 INT3 Intermediate C INT3->p4 PROD Final Product R1 1. NaH, THF 2. (EtO)2P(O)CH2CO2Et R1->p1 R2 BnN(CH2OMe)(CH2TMS) TFA (cat.), MeCN R2->p2 R3 TFA, DCM R3->p3 R4 Cbz-Cl, NaHCO3 Dioxane/H2O R4->p4 p1->INT1 Step A p2->INT2 Step B p3->INT3 Step C p4->PROD Step D

Caption: The four-step reaction pathway from starting material to final product.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Step Reagent Role M.W. ( g/mol ) Equivalents (Typical)
A N-Boc-azetidin-3-oneStarting Material171.211.0
Triethyl phosphonoacetateHWE Reagent224.161.1 - 1.2
Sodium hydride (60% in oil)Base40.001.2
Tetrahydrofuran (THF)Solvent--
B tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateIntermediate A241.291.0
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamineAzomethine Ylide Precursor237.431.1
Trifluoroacetic acid (TFA)Catalyst114.020.1
Acetonitrile (MeCN)Solvent--
C tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylateIntermediate B330.451.0
Trifluoroacetic acid (TFA)Deprotection Agent114.025 - 10
Dichloromethane (DCM)Solvent--
D 6-Benzyl-2,6-diazaspiro[3.4]octaneIntermediate C230.33 (as TFA salt)1.0
Benzyl chloroformate (Cbz-Cl)Protecting Group Source170.591.1
Sodium bicarbonate (NaHCO₃)Base84.012.5 - 3.0
Dioxane / WaterSolvent System--

Detailed Experimental Protocols

Safety Precaution: Benzyl chloroformate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step A: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Rationale: The Horner-Wadsworth-Emmons reaction is a highly reliable method for creating the α,β-unsaturated ester from a ketone. Using a phosphonate reagent generally provides excellent yields and favors the formation of the E-isomer, which is desired for the subsequent cycloaddition.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Reagent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.15 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Reaction: Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product as a clear oil.

Step B: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Rationale: This [3+2] cycloaddition is the key step in forming the spirocyclic core.[10] The azomethine ylide is generated in situ from its precursor by the action of a catalytic amount of acid, which then reacts with the electron-deficient alkene (the HWE product) to form the five-membered pyrrolidine ring.[1][2]

  • Setup: To a round-bottom flask, dissolve the product from Step A (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq.) to the solution.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq.) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often sufficiently pure for the next step. If necessary, it can be purified by flash column chromatography.

Step C: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane (as TFA salt)
  • Rationale: The Boc group is designed to be stable to many reaction conditions but easily cleaved by strong acid.[11] Trifluoroacetic acid in DCM is a standard and highly effective method for this transformation, proceeding cleanly at room temperature.[7][12]

  • Setup: Dissolve the Boc-protected spirocycle from Step B (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. The reaction is typically complete when gas evolution (isobutylene) ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the free amine, which can be used directly in the next step.

Step D: Synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Rationale: The Schotten-Baumann reaction conditions are ideal for acylating amines.[4] Using a biphasic system with an inorganic base like NaHCO₃ ensures that the free amine remains nucleophilic and that the HCl generated as a byproduct is neutralized, driving the reaction to completion.[13]

  • Setup: Dissolve the crude TFA salt from Step C (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq.) in portions. Stir until the salt has dissolved and gas evolution from neutralization has subsided.

  • Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC until the starting amine is consumed.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography to yield Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a solid or viscous oil.

Expected Results & Characterization

The following table provides typical conditions and expected outcomes for this synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

Step Reaction Time Temperature Typical Yield Analytical Confirmation
A 4 - 6 h0 °C to RT85 - 95%¹H NMR, ¹³C NMR, MS
B 12 - 18 hReflux (~82 °C)55 - 70%¹H NMR, MS
C 1 - 3 h0 °C to RT>95% (crude)MS (confirm deprotection)
D 3 - 5 h0 °C to RT80 - 90%¹H NMR, ¹³C NMR, HRMS

References

  • D'Hondt, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A.
  • Li, Q., et al. (2024). A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. (n.d.). A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones.
  • Reddy, L. H., et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
  • SIOC Journals. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Oxford Academic. (2010). Excellent Method for Cbz-protection of Amines. Chemistry Letters.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Common Organic Chemistry. (n.d.).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Komarova, K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC.
  • Semantic Scholar. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • ResearchGate. (n.d.).
  • ACS Publications. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Aouf, C., et al. (2012).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Chemical Substance Information. (n.d.). Benzyl 2,6-diazaspiro[3.
  • Synlett. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.

Sources

Application

Application Note: Strategies for Cbz Group Deprotection of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Introduction The 2,6-diazaspiro[3.4]octane scaffold is a valuable constrained diamine motif increasingly incorporated into modern medicinal chemistry programs.[1][2] Its rigid, three-dimensional structure provides a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,6-diazaspiro[3.4]octane scaffold is a valuable constrained diamine motif increasingly incorporated into modern medicinal chemistry programs.[1][2] Its rigid, three-dimensional structure provides a unique vector for substituent placement, making it an attractive building block for exploring chemical space in drug discovery. The synthesis of derivatives often requires orthogonal protection of the two nitrogen atoms. The benzyloxycarbonyl (Cbz or Z) group is a common choice for protecting one of the amine functionalities due to its general stability and the variety of methods available for its removal.[3][4]

This application note provides a detailed guide for researchers on the effective deprotection of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. We will explore the most prevalent and effective methodologies, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid in method selection. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.

Core Challenge: Deprotection in the Presence of a Second Amine

The primary challenge in deprotecting the Cbz group on the 2,6-diazaspiro[3.4]octane core is the presence of the second amine, which becomes a free base upon successful Cbz removal. This newly formed amine can act as a catalyst poison, particularly in palladium-catalyzed hydrogenolysis reactions, by strongly coordinating to the metal surface and inhibiting further catalytic turnover. Therefore, reaction conditions must be carefully optimized to drive the reaction to completion.

Primary Deprotection Strategy: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Cbz group cleavage due to its mild reaction conditions and the formation of benign byproducts (toluene and CO2).[5] The mechanism involves the palladium-catalyzed cleavage of the benzyl C-O bond by a hydrogen source.[6]

Method 1: Standard Hydrogenolysis (H₂ Gas)

This is the classic and often most efficient method, utilizing hydrogen gas as the reductant.

Mechanism Overview: The reaction proceeds via oxidative addition of the Cbz group's benzylic C-O bond to the Pd(0) surface, followed by hydrogenolysis to release toluene and a transient carbamic acid, which spontaneously decarboxylates to yield the free amine.

G cluster_mech Cbz Deprotection via Hydrogenolysis Cbz_Amine R₂N-Cbz Ox_Add Oxidative Addition Intermediate Cbz_Amine->Ox_Add Pd(0) Pd_Surface Pd(0) Catalyst Surface H2 H₂ H2->Ox_Add Carbamic_Acid R₂N-COOH (Unstable Carbamic Acid) Ox_Add->Carbamic_Acid H₂ Toluene Toluene Ox_Add->Toluene Amine R₂NH (Deprotected Amine) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Detailed Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel, add Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at a concentration of approximately 0.05-0.1 M.[7] Methanol is often preferred for its excellent ability to dissolve the substrate and facilitate hydrogen diffusion.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd loading) to the solution.[8] For substrates prone to catalyst poisoning, a higher catalyst loading (up to 20 mol%) or the use of Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.

  • Hydrogenation Setup: Seal the vessel and purge the system by evacuating and backfilling with nitrogen (3x), followed by evacuating and backfilling with hydrogen (H₂) gas (3x).[9]

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. Reactions are typically complete within 2-16 hours.[8]

  • Work-up: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Isolation: Wash the Celite® pad thoroughly with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.4]octane, which can be used directly or purified further if necessary.

Method 2: Transfer Hydrogenolysis

This method offers a significant safety advantage by avoiding the use of flammable hydrogen gas.[10][11] Instead, a hydrogen donor molecule is used to generate hydrogen in situ. Ammonium formate is a very common and effective hydrogen donor for this purpose.

Detailed Protocol:

  • Reaction Setup: Dissolve Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 equiv) in methanol or ethanol (~0.1 M) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (10-20 mol% Pd loading).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (3-5 equivalents) to the mixture.[9] The large excess of the hydrogen donor helps to drive the reaction to completion, especially for less reactive substrates.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-65 °C) to increase the reaction rate.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Transfer hydrogenolysis is often faster than methods using H₂ gas at atmospheric pressure.

  • Work-up and Isolation: Follow steps 7 and 8 from the Standard Hydrogenolysis protocol. An aqueous work-up may be necessary to remove excess ammonium formate salts.

Alternative Deprotection Strategy: Acidic Cleavage

For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acidic cleavage provides a robust alternative to hydrogenolysis.[7][8] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[12]

Mechanism Overview: The reaction is initiated by protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an SN2-type displacement), releasing the unstable carbamic acid, which then decarboxylates.

G cluster_workflow General Experimental Workflow Start Dissolve Cbz-Substrate in Solvent Add_Reagents Add Catalyst & Hydrogen Source/Acid Start->Add_Reagents React Stir at RT or Heat Add_Reagents->React Monitor Monitor by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Filter Catalyst (if applicable) Quench Reaction Monitor->Workup Complete Isolate Solvent Evaporation & Purification Workup->Isolate End Isolated Product: 2,6-Diazaspiro[3.4]octane Isolate->End

Caption: General workflow for the deprotection of a Cbz-protected amine.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[7] Caution: This reagent is highly corrosive.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully add the reaction mixture to a flask of vigorously stirred diethyl ether. The product will precipitate as the hydrobromide salt. Collect the solid by filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum.[9] The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃, NaOH) during an aqueous work-up.

Method Comparison and Selection

The choice of deprotection method is critical and depends on the specific requirements of the synthetic route, particularly the presence of other functional groups.

MethodReagents & ConditionsAdvantagesDisadvantages
Standard Hydrogenolysis 10% Pd/C, H₂ (balloon or pressure), MeOH or EtOH, RTVery mild conditions; Clean byproducts (toluene, CO₂); High yields typical.[5]Requires specialized hydrogenation equipment; Catalyst is flammable; Incompatible with reducible groups (alkenes, alkynes, etc.).[8]
Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate, MeOH or EtOH, RT to RefluxAvoids use of flammable H₂ gas, making it safer and more convenient.[10][13]Requires removal of excess hydrogen donor; May require heating; Still incompatible with most reducible groups.
Acidic Cleavage 33% HBr in Acetic Acid, RTFast and effective; Tolerant of reducible functional groups.[7]Harsh, corrosive, and strongly acidic conditions; Not suitable for acid-labile substrates; Byproduct (benzyl bromide) is a lachrymator.

Troubleshooting

  • Stalled Hydrogenolysis: If the reaction stalls, the catalyst may be poisoned. The reaction can sometimes be restarted by filtering the mixture through Celite® (under an inert atmosphere) and adding fresh catalyst. Using a different catalyst, such as Pd(OH)₂/C, or switching to transfer hydrogenolysis with heating may also be effective.

  • Incomplete Acidic Cleavage: If the reaction does not go to completion, ensure the HBr/AcOH reagent is fresh. Extending the reaction time or a slight increase in temperature may be necessary, but should be done with caution to avoid side reactions.

Conclusion

The deprotection of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be achieved efficiently through several methods. Catalytic hydrogenolysis, either with H₂ gas or a transfer agent like ammonium formate, is the preferred method due to its mildness and clean profile. For substrates containing hydrogenation-sensitive functionalities, acidic cleavage with HBr/AcOH offers a reliable, albeit harsher, alternative. Careful consideration of substrate compatibility, safety, and available equipment should guide the selection of the optimal deprotection strategy for your specific research needs.

References

  • Organic Chemistry Frontiers. (n.d.). A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. RSC Publishing. Available from: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Available from: [Link]

  • Selvita S.A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Source not specified. Available from: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available from: [Link]

  • ResearchGate. (n.d.). A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B. Available from: [Link]

  • SIOC Journals. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Available from: [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Harnor, S. J. (2010). Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems (PhD thesis). University of Glasgow. Available from: [Link]

  • Humphrey, J. M. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available from: [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Source not specified. Available from: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Iida, H., et al. (n.d.). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Heterocycles. Available from: [Link]

Sources

Method

Functionalization of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Strategic N-Alkylation and Amidation

An Application and Protocol Guide Abstract: The 2,6-diazaspiro[3.4]octane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional sp³-rich structure provides a distinct advantage o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract: The 2,6-diazaspiro[3.4]octane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional sp³-rich structure provides a distinct advantage over traditional flat aromatic scaffolds, often leading to improved target binding, enhanced metabolic stability, and favorable physicochemical properties.[1][2][3] This guide provides detailed protocols and expert insights for the selective functionalization of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a versatile building block for diversity-oriented synthesis.[4] We will explore two fundamental transformations—N-alkylation via reductive amination and N-amidation via activated coupling—at the accessible N6 position. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to generate novel libraries of spirocyclic compounds for drug discovery programs.

The Strategic Value of the 2,6-Diazaspiro[3.4]octane Scaffold

Diazaspirocycles have emerged as a prominent class of compounds in drug discovery, offering a constrained and well-defined three-dimensional geometry.[1] The 2,6-diazaspiro[3.4]octane core, integrating both a four-membered azetidine ring and a five-membered pyrrolidine ring, is particularly valuable.[5][6] The starting material, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, features an orthogonal protecting group strategy. The benzyl carbamate (Cbz) group at the N2 position is stable under the conditions required for modifying the N6 position, which bears a secondary amine. This allows for selective and sequential functionalization, a critical requirement for building complex molecular architectures.

Workflow Overview

The overall synthetic strategy involves the selective functionalization of the free secondary amine at the N6 position, followed by an optional deprotection step to reveal the N2 amine for further diversification.

G cluster_0 Core Scaffold cluster_1 N6-Functionalization Pathways cluster_2 Functionalized Intermediates cluster_3 Optional Deprotection cluster_4 Final Scaffolds SM Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate reductive_amination Reductive Amination (N-Alkylation) SM->reductive_amination Aldehyde/Ketone, Reducing Agent amide_coupling Amide Coupling (N-Amidation) SM->amide_coupling Carboxylic Acid, Coupling Agent alkylated_product N6-Alkyl Product reductive_amination->alkylated_product amidated_product N6-Amide Product amide_coupling->amidated_product deprotection Cbz Deprotection (e.g., Hydrogenolysis) alkylated_product->deprotection amidated_product->deprotection final_alkyl Free N2-Amine Scaffold (Alkyl-substituted) deprotection->final_alkyl final_amide Free N2-Amine Scaffold (Amide-substituted) deprotection->final_amide

Figure 1: General workflow for the functionalization of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds.[7][8] The reaction proceeds in a stepwise manner, first involving the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine. This method avoids the use of harsh alkylating agents and often results in high yields with minimal side products.

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is milder and more selective than other hydrides like sodium borohydride (NaBH₄), allowing for the one-pot reaction to proceed efficiently. It is particularly effective at reducing the iminium ion intermediate much faster than the starting aldehyde, minimizing the unwanted reduction of the carbonyl compound to an alcohol.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction. They are non-protic, preventing unwanted reactions with the hydride reagent, and effectively solubilize the reactants.

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using less reactive ketones.

Detailed Experimental Protocol: N-Alkylation

Figure 2: Reaction scheme for N-alkylation via reductive amination.

Materials:

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired N-alkylated product.

Data Summary: N-Alkylation
EntryAldehyde/KetoneEquivalentsReducing AgentYield (%)
1Benzaldehyde1.1NaBH(OAc)₃85-95%
2Cyclohexanone1.2NaBH(OAc)₃80-90%
3Isovaleraldehyde1.1NaBH(OAc)₃88-96%
44-Pyridinecarboxaldehyde1.1NaBH(OAc)₃75-85%
(Yields are representative and may vary based on substrate and reaction scale.)

N-Amidation via Peptide Coupling

Amidation is a cornerstone reaction in medicinal chemistry, used to form stable and structurally important amide bonds. The direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.

Causality Behind Experimental Choices
  • Coupling Reagents: A variety of coupling reagents are available.

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic and cost-effective choice. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization of chiral carboxylic acids.

    • HBTU/HATU: For more challenging or sterically hindered couplings, uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective, leading to faster reaction times and higher yields.[9]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[10]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the coupling chemistry.

Detailed Experimental Protocol: N-Amidation

Figure 3: Reaction scheme for N-amidation using EDC/HOBt coupling.

Materials:

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or preparative HPLC to yield the final amide product.

Data Summary: N-Amidation
EntryCarboxylic AcidEquivalentsCoupling SystemYield (%)
1Benzoic Acid1.1EDC/HOBt80-90%
2Acetic Acid1.1EDC/HOBt85-95%
35-Nitro-2-furoic acid1.1HBTU/DIPEA90-98%
4N-Boc-Glycine1.1EDC/HOBt75-85%
(Yields are representative and may vary based on substrate and reaction scale.)

Conclusion

The protocols detailed in this guide offer robust and efficient methods for the N-alkylation and N-amidation of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. By understanding the rationale behind the selection of reagents and conditions, researchers can confidently apply and adapt these procedures to synthesize a diverse range of novel spirocyclic compounds. The versatility of this scaffold, combined with the reliability of these transformations, makes it an invaluable tool for accelerating hit-to-lead optimization and advancing modern drug discovery programs.[2][10][11]

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Identification and Profiling of a Novel Diazaspiro[3..4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. - EMBL-EBI. (URL: [Link])

  • (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - ResearchGate. (URL: [Link])

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. (URL: [Link])

  • A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones - ResearchGate. (URL: [Link])

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals. (URL: [Link])

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. (URL: [Link])

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing). (URL: [Link])

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (URL: [Link])

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (URL: [Link])

  • US20100311968A1 - Deprotection of boc-protected compounds - Google P
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (URL: [Link])

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. (URL: [Link])

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (URL: [Link])

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to. (URL: [Link])

  • New Catalysts for Reductive Amination. (URL: [Link])

  • Selective N‐alkylation of different aromatic amines by benzyl alcohol - ResearchGate. (URL: [Link])

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide - Organic Syntheses. (URL: [Link])

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II) Allyl‐Amidinate - Research Collection. (URL: [Link])

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Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Functionalization of 2,6-Diazaspiro[3.4]octane Derivatives

Introduction: The Rising Prominence of 2,6-Diazaspiro[3.4]octane Scaffolds in Medicinal Chemistry The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of 2,6-Diazaspiro[3.4]octane Scaffolds in Medicinal Chemistry

The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique topographical presentation of substituents, enabling novel interactions with biological targets and providing an avenue to escape flatland in medicinal chemistry.[1][2][3][4] This structural feature can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while offering distinct intellectual property opportunities. Consequently, the development of robust and versatile synthetic methodologies to functionalize this core is of paramount importance for researchers in pharmaceuticals and life sciences.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[7][8] This application note provides a detailed guide for the successful implementation of the Suzuki-Miyaura cross-coupling reaction for the derivatization of 2,6-diazaspiro[3.4]octane scaffolds, addressing the specific challenges and considerations associated with this unique heterocyclic system.

Understanding the Chemistry: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate.[7][9] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a halogenated 2,6-diazaspiro[3.4]octane derivative), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", style=filled, shape=ellipse, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_halide [label="R-Pd(II)L_n-X", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_coupled [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [dir=back, color="#4285F4"]; OxAdd -> PdII_halide [color="#4285F4", label="R-X"]; PdII_halide -> Transmetalation [dir=back, color="#EA4335"]; Transmetalation -> PdII_coupled [color="#EA4335", label="R'-B(OR)₂\nBase"]; PdII_coupled -> RedElim [dir=back, color="#34A853"]; RedElim -> Pd0 [color="#34A853", label="R-R'"]; } .enddot Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Considerations for Coupling with 2,6-Diazaspiro[3.4]octane Derivatives

The presence of two nitrogen atoms within the 2,6-diazaspiro[3.4]octane core introduces specific challenges that must be addressed for successful cross-coupling.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10][11][12][13][14] This is particularly relevant for unprotected secondary amines.

  • Steric Hindrance: The spirocyclic nature of the scaffold can introduce significant steric bulk around the reaction center, which may hinder the oxidative addition and reductive elimination steps.[15][16][17]

  • Protecting Group Strategy: The use of appropriate protecting groups on the nitrogen atoms is often necessary to prevent catalyst inhibition and to direct the regioselectivity of the reaction. The choice of protecting group can also influence the solubility and reactivity of the substrate.

Optimized Reaction Parameters: A Data-Driven Approach

Based on established protocols for structurally similar N-heterocycles and sterically demanding substrates, the following parameters are recommended as a starting point for the Suzuki-Miyaura cross-coupling of 2,6-diazaspiro[3.4]octane derivatives.[10][15][18][19]

ParameterRecommended ConditionsRationale & Key Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes (e.g., PEPPSI-type) (1-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective sources of Pd(0). Precatalysts can offer improved stability and activity.[9]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) (1.1-1.5 eq. relative to Pd)These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for coupling sterically hindered substrates. They also accelerate the rates of oxidative addition and reductive elimination.[16][17][20][21][22]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents)A moderately strong, non-nucleophilic base is generally preferred to activate the boronic acid without promoting side reactions. K₃PO₄ is often a good choice for N-heterocyclic substrates.[10][18]
Solvent Anhydrous, degassed aprotic polar solvents (e.g., Dioxane, Toluene, THF, or a mixture with water)The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. A small amount of water is often beneficial for the transmetalation step with boronic acids.[9][18]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barriers for sterically hindered substrates. Microwave irradiation can also be employed to accelerate the reaction.[15][16]
Boron Reagent Boronic acids or their corresponding boronate esters (e.g., pinacol esters) (1.2-1.5 equivalents)Boronic acids are widely available, but boronate esters can offer improved stability and are less prone to protodeboronation.[8][23][24]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura cross-coupling of a protected, halogenated 2,6-diazaspiro[3.4]octane derivative.

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: A step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Representative Arylated 2,6-Diazaspiro[3.4]octane Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a Boc-protected 2-bromo-2,6-diazaspiro[3.4]octane with a generic arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Boc-protected 2-bromo-2,6-diazaspiro[3.4]octane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • TLC plates and LC-MS for reaction monitoring

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Boc-protected 2-bromo-2,6-diazaspiro[3.4]octane (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to a final concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylated 2,6-diazaspiro[3.4]octane product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and thorough purging with inert gas.- Try a different solvent system or increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use a boronate ester instead of a boronic acid.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts - Inefficient transmetalation- Screen different bases and solvent systems.- Ensure the boronic acid is of high purity.
Difficult Purification - Similar polarity of product and starting materials/byproducts- Optimize the reaction to drive it to completion.- Explore different chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 2,6-diazaspiro[3.4]octane derivatives, providing access to a diverse range of novel chemical entities for drug discovery and development. By carefully selecting the catalyst system, base, and solvent, and by employing appropriate protecting group strategies, the challenges associated with this unique heterocyclic scaffold can be successfully overcome. The protocols and guidelines presented in this application note serve as a robust starting point for researchers to explore the vast chemical space enabled by the fusion of the 2,6-diazaspiro[3.4]octane core with the power of palladium-catalyzed cross-coupling chemistry.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • PubMed. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. National Center for Biotechnology Information. [Link]

  • Barrow, J. C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4742–4745. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(30), 5581-5584. [Link]

  • ResearchGate. (2022). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • MDPI. (2019). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • National Center for Biotechnology Information. (2025). Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. PubMed Central. [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PubMed Central. [Link]

  • J-STAGE. (n.d.). Suzuki–Miyaura Cross-Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

Sources

Method

Application Notes and Protocols for Incorporating Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate into PROTAC Linkers

Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key moieties—a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] While the warhead and E3 ligase ligand provide the specificity for the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as cell permeability and metabolic stability.[1][4][5]

In recent years, there has been a significant shift away from purely flexible alkyl and PEG-based linkers towards more rigid and conformationally constrained designs.[1] Spirocyclic scaffolds, in particular, have garnered considerable interest for their ability to introduce a three-dimensional architecture into the linker. This can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the cooperativity of ternary complex formation and improving selectivity. Furthermore, the introduction of rigid motifs can lead to a lower polar surface area and fewer rotatable bonds, which are often associated with improved pharmacokinetic properties.

This application note provides a detailed guide for researchers on the incorporation of a specific spirocyclic building block, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, into PROTAC linkers. We will cover the rationale for its use, provide a detailed protocol for its synthesis, and outline the steps for its integration into a PROTAC molecule, along with methods for characterization.

Rationale for Employing Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in PROTAC Linkers

The 2,6-diazaspiro[3.4]octane core offers a unique combination of structural features that make it an attractive component for PROTAC linker design:

  • Conformational Rigidity: The spirocyclic nature of this building block reduces the conformational flexibility of the linker, which can decrease the entropic penalty of forming the ternary complex. This can lead to more stable and productive ternary complexes, ultimately enhancing the efficiency of protein degradation.

  • Three-Dimensional Diversity: The non-planar structure of the diazaspiro[3.4]octane scaffold allows for the exploration of a wider range of spatial orientations for the warhead and E3 ligase ligand. This can be crucial for achieving optimal protein-protein interactions within the ternary complex.

  • Improved Physicochemical Properties: The incorporation of rigid scaffolds can lead to PROTACs with more favorable drug-like properties. By reducing the number of rotatable bonds and potentially masking polar functionalities, spirocyclic linkers can improve cell permeability and metabolic stability.

  • Synthetic Tractability: The diazaspiro[3.4]octane core can be synthesized in a multi-gram scale, and the two nitrogen atoms provide orthogonal handles for further functionalization, allowing for the modular construction of PROTAC linkers.

Synthesis of the Key Building Block: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

The synthesis of the core spirocycle, 6-benzyl-2,6-diazaspiro[3.4]octane, can be achieved through an improved [3+2] cycloaddition reaction.[6][7] The subsequent introduction of the carboxylate group provides a versatile handle for conjugation to other linker components or directly to the warhead or E3 ligase ligand.

Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate

This protocol is adapted from the improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate.[6][7]

Materials:

  • Starting materials for the synthesis of the azomethine ylide precursor (as described in the cited literature)

  • Magnesium powder

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Oxalic acid

  • Ethanol

Procedure:

  • [3+2] Cycloaddition: The synthesis begins with the formation of an azomethine ylide precursor, which then undergoes a [3+2] cycloaddition reaction. For detailed steps on the synthesis of the precursor, please refer to the primary literature.[6][7]

  • Reduction and Workup:

    • Dissolve the crude product of the cycloaddition reaction (1 equivalent) in methanol.

    • Add magnesium powder (6 equivalents) and sonicate the mixture for 2 hours.

    • Remove the solvent under reduced pressure.

    • To the residue, add diethyl ether and a solution of sodium sulfate decahydrate (1 equivalent) in water.

    • Stir the suspension vigorously at room temperature for 2 hours.

    • Filter the mixture through celite and dry the filtrate over anhydrous sodium sulfate.

  • Oxalate Salt Formation:

    • To the dried filtrate, add a solution of oxalic acid (1 equivalent) in ethanol with stirring.

    • A white precipitate of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate will form.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

This protocol outlines a general procedure for the Boc-protection of the free amine and subsequent conversion to the desired benzyl carboxylate.

Materials:

  • 6-Benzyl-2,6-diazaspiro[3.4]octane oxalate

  • Sodium bicarbonate or other suitable base

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Benzyl chloroformate

  • Triethylamine or other suitable base

Procedure:

  • Free Base Generation:

    • Suspend 6-benzyl-2,6-diazaspiro[3.4]octane oxalate in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate solution.

    • Stir vigorously until all the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

  • Boc Protection:

    • Dissolve the free base in DCM and cool to 0 °C.

    • Add Boc₂O (1.1 equivalents) and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

  • Deprotection and Benzyl Carbamate Formation:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and add triethylamine (2.2 equivalents).

    • Cool the solution to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

Incorporation of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate into PROTAC Linkers

The synthesized Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be incorporated into a PROTAC linker through standard peptide coupling or other conjugation chemistries. The benzyl group can be removed via hydrogenolysis to liberate the secondary amine for further functionalization, or the carboxylate can be used as a handle for coupling.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_protac PROTAC Assembly cluster_characterization Characterization B1 Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate B2 Synthesis of Benzyl 2,6-diazaspiro[3.4]octane- 2-carboxylate B1->B2 Boc protection, deprotection, carbamoylation P1 Warhead-Linker Fragment B2->P1 Coupling to Warhead or Linker Extension P3 Final PROTAC P1->P3 Coupling to E3 Ligase Ligand P2 E3 Ligase Ligand P2->P3 C1 NMR, Mass Spec, HPLC P3->C1

Caption: General workflow for synthesizing a PROTAC using the diazaspiro[3.4]octane linker.

Protocol 3: Exemplary Coupling to an E3 Ligase Ligand

This protocol describes a general procedure for coupling the synthesized linker building block to a readily available E3 ligase ligand, such as a derivative of thalidomide or pomalidomide, which are commonly used to recruit the Cereblon (CRBN) E3 ligase.

Materials:

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

  • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Hydrogenolysis (if required):

    • If the secondary amine of the diazaspiro[3.4]octane is to be used for coupling, the benzyl group must first be removed.

    • Dissolve Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the debenzylated intermediate.

  • Amide Coupling:

    • In a clean, dry flask, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.

    • Add a solution of the debenzylated diazaspiro[3.4]octane intermediate (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

This conjugate can then be further elaborated by coupling to a warhead for the protein of interest using similar coupling strategies.

Characterization of PROTACs Containing the 2,6-Diazaspiro[3.4]octane Linker

Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and structural integrity.

Standard Characterization Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmationSignals corresponding to the warhead, E3 ligase ligand, and the diazaspiro[3.4]octane linker. The spirocyclic core will exhibit characteristic signals in the aliphatic region.
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmationThe observed m/z value should match the calculated exact mass of the PROTAC molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the final compound (typically >95%).

Case Study: The Impact of a Rigid Spirocyclic Linker on PROTAC Performance

While a specific case study for a PROTAC containing Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is not yet widely published, studies on similar rigid and spirocyclic linkers provide strong evidence for their potential benefits. For instance, a comparative analysis of PROTACs with varying linker rigidities targeting hematopoietic prostaglandin D synthase (H-PGDS) revealed that the most rigid derivative, which incorporated a spirocyclic moiety, exhibited significantly higher intracellular accumulation.[7] Although this particular PROTAC formed a less stable ternary complex, it still maintained comparable degradation activity to its more flexible counterparts, highlighting the complex interplay between cell permeability and ternary complex stability.[7] This suggests that optimizing linker rigidity can be a powerful strategy to enhance the overall cellular efficacy of a PROTAC.

Conclusion and Future Perspectives

The incorporation of rigid and three-dimensional scaffolds like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate into PROTAC linkers represents a promising strategy for the development of next-generation protein degraders with improved efficacy and drug-like properties. The synthetic protocols outlined in this application note provide a practical guide for researchers to access and utilize this valuable building block in their PROTAC design and synthesis endeavors. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of novel spirocyclic motifs, will undoubtedly play a pivotal role in unlocking the full therapeutic potential of PROTACs.

References

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143.
  • Sakamoto, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs)
  • Zhang, X., et al. (2021). PROTACs in clinical trials. Signal Transduction and Targeted Therapy, 6(1), 1-3.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Sun, X., et al. (2019). The PROTAC DB: a database for PROTACs. Nucleic Acids Research, 47(D1), D1090-D1096.
  • Ciulli, A. (2019). The PROTAC technology in drug discovery: a structural perspective. Drug Discovery Today, 24(10), 1965-1973.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Mares, A., et al. (2020). On the mechanism of PROTACs: Inducing a productive ternary complex. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.

Sources

Application

Application Notes &amp; Protocols: A Guide to Solid-Phase Peptide Synthesis Using 2,6-Diazaspiro[3.4]octane Building Blocks

Document ID: AN-SPPS-DSAO-2026-01 Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as st...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-SPPS-DSAO-2026-01

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and target selectivity.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2,6-diazaspiro[3.4]octane-based building blocks in Fmoc-based solid-phase peptide synthesis (SPPS). These spirocyclic scaffolds are emerging as privileged structures in medicinal chemistry, valued for their ability to impart rigid conformational constraints on the peptide backbone.[2] By locking specific dihedral angles, these building blocks can pre-organize a peptide into a bioactive conformation, potentially increasing binding affinity and improving resistance to proteolytic degradation.[3] This document details the rationale, experimental workflow, and best practices for successfully integrating these three-dimensional scaffolds into novel peptidomimetics.

Introduction: The Rationale for Spirocyclic Constraints

Peptides are remarkable signaling molecules, but their therapeutic potential can be limited by low metabolic stability and high conformational flexibility. A flexible peptide chain pays an entropic penalty upon binding to its target, which can decrease affinity.[4] Introducing rigid structural elements, or "scaffolds," into the peptide backbone is a proven strategy to overcome these limitations.[5]

The 2,6-diazaspiro[3.4]octane core is a unique scaffold that combines an azetidine ring and a pyrrolidine ring, sharing a single quaternary carbon atom. When appropriately derivatized into a dicarboxylic acid, it can be incorporated into a peptide chain as a rigid surrogate for a dipeptide unit. Its spirocyclic nature severely restricts the rotational freedom of the peptide backbone in its vicinity, effectively acting as a potent turn-inducer or helix-nucleating element.[3] This pre-organization can lead to a significant enhancement in biological activity by locking the peptide into its receptor-bound conformation.

The Building Block: Fmoc-Protected 2,6-Diazaspiro[3.4]octane

Successful incorporation via SPPS requires a building block that is compatible with standard Fmoc/tBu chemistry.[6] The key reagent is an orthogonally protected 2,6-diazaspiro[3.4]octane dicarboxylic acid. While multiple stereoisomers are possible, a common building block would feature the carboxyl groups in a trans-configuration relative to the spiro-center to project the growing peptide chains in opposing directions.

A representative, though not exclusive, structure for such a building block is presented below. The synthesis of such highly functionalized spirocycles is a non-trivial process, and they are typically sourced from specialized chemical suppliers.[7]

G

Key Features:

  • Nα-Fmoc Group: Allows for temporary protection, removed by a piperidine solution in each cycle of the synthesis.[7]

  • Free Carboxylic Acids: One carboxyl group is used for coupling to the resin-bound peptide chain, while the other is used for subsequent amino acid coupling.

  • Orthogonal Protection: For directional synthesis, one nitrogen and one carboxyl group would typically be protected with orthogonal protecting groups (e.g., Boc, Alloc) during the monomer synthesis, which are removed prior to its use in SPPS.

Experimental Workflow: SPPS Incorporation

The incorporation of a 2,6-diazaspiro[3.4]octane (DSAO) building block follows the general principles of Fmoc SPPS but requires special attention during the coupling step due to potential steric hindrance.[1] The workflow is an iterative cycle of deprotection, coupling, and washing.[8]

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-AA...-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (DSAO Building Block + Activator) Wash1->Coupling Exposes N-terminal amine Wash2 Wash (DMF, DCM) Coupling->Wash2 Forms new peptide bond Critical Step Cycle Repeat Cycle for Subsequent Amino Acids Wash2->Cycle Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Cycle->Deprotection For next AA

Materials and Reagents
Reagent / MaterialRecommended Grade / TypeSupplier Example
Resin Rink Amide or 2-Chlorotrityl Chloride Resin (100-200 mesh)Sigma-Aldrich, Bachem
Solvents DMF (Peptide Synthesis Grade), DCM (Anhydrous)Fisher Scientific
Fmoc-Amino Acids Standard, side-chain protectedChemPep, AAPPTec
DSAO Building Block Fmoc-(DSAO)-(COOH)₂ (or equivalent)Specialized Supplier
Deprotection Reagent 20% (v/v) Piperidine in DMFPrepare fresh daily
Coupling Activator HATU or HBTUBachem, Sigma-Aldrich
Base DIEA (DIPEA) or 2,4,6-CollidineSigma-Aldrich
Cleavage Cocktail Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5)Prepare fresh
Precipitation Cold Diethyl EtherFisher Scientific
Detailed Protocol: Single Incorporation Cycle

This protocol describes a single coupling cycle for the DSAO building block on a 0.1 mmol scale.

1. Resin Preparation & Swelling: a. Place the peptide-resin (0.1 mmol) in a suitable SPPS reaction vessel. b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The extended time ensures complete deprotection, especially for long or aggregated sequences.[7] d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL) to remove all traces of piperidine.

3. Coupling of the DSAO Building Block (Critical Step):

  • Rationale: Due to the rigid and potentially bulky nature of the spirocyclic building block, a highly efficient coupling agent is recommended. HATU is often superior to HBTU for hindered couplings. A double-coupling strategy may be required to ensure the reaction goes to completion. a. In a separate vial, dissolve the Fmoc-DSAO-(COOH)₂ building block (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 3 mL of DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute. The use of a less nucleophilic base like collidine can be considered to minimize racemization risk, although this is not a concern for the achiral DSAO core itself.[9] c. Add the activated solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for completion. f. If the Kaiser test is positive (blue beads): The coupling is incomplete. Drain the vessel and repeat steps 3a-3d (this is known as a "double couple"). g. If the Kaiser test is negative (colorless/yellow beads): The coupling is complete. Proceed to washing.

4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts. c. The resin is now ready for the deprotection and coupling of the next standard amino acid.

Final Cleavage and Peptide Precipitation

After the full peptide sequence has been assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.

a. Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for 1 hour. b. Prepare a cleavage cocktail appropriate for the peptide's sequence. For peptides containing sensitive residues like Cys, Trp, or Met, a scavenger-rich cocktail like Reagent K is essential. c. Add the cleavage cocktail (approx. 10 mL per gram of starting resin) to the dried peptide-resin in a fume hood.[1] d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA filtrate into a 50 mL conical tube. f. Add the TFA solution dropwise into a larger tube containing 40 mL of ice-cold diethyl ether to precipitate the crude peptide. g. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether. h. Dry the crude peptide pellet under vacuum.

Analysis and Characterization

The purified peptide should be analyzed to confirm its identity and purity.

  • Reverse-Phase HPLC (RP-HPLC): The primary method for assessing purity and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Peptides containing the rigid DSAO core may exhibit significantly different retention times compared to their linear analogues.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the DSAO building block.

Analytical TechniqueExpected OutcomeKey Insight
RP-HPLC A single major peak (>95% area)Confirms purity of the final product.
ESI-MS Observed mass matches calculated massConfirms identity and successful incorporation.
NMR Spectroscopy Unique chemical shifts and NOE correlationsProvides insight into the specific 3D conformation induced by the DSAO scaffold.[10][11]
X-ray Crystallography Atomic-resolution 3D structureThe ultimate confirmation of the peptide's conformation, though obtaining suitable crystals can be challenging.

Troubleshooting Common Issues

ProblemObservationProbable CauseRecommended Solution
Incomplete Coupling Positive Kaiser test after coupling step.Steric hindrance of the DSAO building block; peptide aggregation.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU).[9]2. Increase coupling time to 4-6 hours.3. Perform a routine double couple for the DSAO unit.
Low Cleavage Yield Small amount of precipitated peptide.Incomplete cleavage from the resin; peptide precipitation onto resin beads.1. Extend cleavage time to 4 hours.2. Ensure the cleavage cocktail is fresh and contains appropriate scavengers.
Multiple Peaks in HPLC Several closely eluting peaks in the crude product.Deletion sequences from incomplete coupling; side reactions during synthesis or cleavage.1. Optimize the coupling protocol for the DSAO unit.2. Check the purity of all reagents, especially the Fmoc-amino acids.

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold offers a robust tool for peptide chemists aiming to create next-generation peptidomimetics with enhanced structural definition and therapeutic potential. While its incorporation requires careful attention to coupling conditions due to steric bulk, the use of modern, highly efficient activation reagents like HATU allows for its successful integration into peptide sequences using established Fmoc-SPPS workflows. The resulting conformational rigidity provides a powerful hypothesis-driven approach to modulating the biological activity and pharmacokinetic properties of peptide-based drug candidates.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Guchhait, G., et al. (2022).
  • Kaur, H., & Chhabra, S. R. (n.d.).
  • Halab, L., & Lubell, W. D. (2001). Spirocyclic Peptidomimetics. SpringerLink.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Gomes, P., et al. (2021).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Purkayastha, A., & Iyappan, K. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Lenci, E., & Trabocchi, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science.
  • J. Org. Chem. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory.
  • Lescrinier, E., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Karle, I. L. (1992).
  • Hamza, D., & Smith, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect.
  • Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • MilliporeSigma. (n.d.). Resins for Fmoc SPPS of Protected Peptide Fragments.
  • Collins, J. M., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Brzezińska, E., et al. (2018). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes.
  • Sager, M., et al. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Zapadka, K., et al. (2020). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.

Sources

Method

Application Note: High-Throughput Preparation of Spirocyclic Libraries Using Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic drive to "escape from flatland" has led to the widespread adoption of spirocyclic scaffolds[1]. By increasing the fraction of sp3-hybri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic drive to "escape from flatland" has led to the widespread adoption of spirocyclic scaffolds[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug developers can significantly improve a candidate's physicochemical properties, including aqueous solubility, metabolic stability, and reduced off-target toxicity[2].

The 2,6-diazaspiro[3.4]octane core has emerged as a highly rigid, three-dimensional bioisostere for classical flat heterocycles such as piperazine and morpholine[1][3]. It has been successfully deployed in the discovery of structurally novel KRASG12C inhibitors via DNA-encoded libraries[4], potent antimalarial agents[2], and novel antitubercular leads[5].

This application note details a validated, self-contained methodology for generating diverse combinatorial libraries using Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7)[6]. By leveraging its orthogonal protection strategy, researchers can systematically explore the periphery of this spirocycle to rapidly expand their intellectual property space.

Scaffold Analysis & Chemical Logic

The 2,6-diazaspiro[3.4]octane system consists of a highly strained 4-membered azetidine ring (containing N2) and a 5-membered pyrrolidine ring (containing N6), joined by a quaternary spiro carbon[3].

In Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, the azetidine nitrogen (N2) is protected by a carboxybenzyl (Cbz) group. This specific configuration provides critical synthetic advantages:

  • Stability: The Cbz group stabilizes the highly strained azetidine ring during the initial functionalization of the more sterically accessible N6 pyrrolidine nitrogen.

  • Orthogonality: The Cbz group can be cleanly removed via catalytic hydrogenolysis—a mild condition that preserves most N6-alkyl or N6-aryl modifications[5].

  • Divergence: Unlocking N2 post-N6-functionalization enables a divergent matrix approach, allowing for the rapid parallel synthesis of hundreds of structural analogs.

Workflow Visualization

Workflow A Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Orthogonally Protected Core) B Step 1: N6-Functionalization (Reductive Amination / SNAr) A->B R1-CHO, STAB or R1-X, Base C Intermediate 1 (N6-R1, N2-Cbz) B->C D Step 2: Cbz Deprotection (Pd/C, H2) C->D Hydrogenolysis E Intermediate 2 (N6-R1, N2-H) D->E F Step 3: N2-Functionalization (Amide Coupling / Sulfonylation) E->F R2-COOH, HATU or R2-SO2Cl G Final Spirocyclic Library (Divergent N2/N6 Matrix) F->G

Fig 1: Three-step divergent workflow for generating spirocyclic libraries via orthogonal deprotection.

Validated Experimental Protocols

To ensure protocol fidelity, each step in this workflow is designed as a self-validating system, incorporating specific analytical checkpoints to verify the success of the transformation before proceeding.

Protocol A: N6-Reductive Amination

Objective: Alkylation of the free pyrrolidine nitrogen (N6).

  • Materials: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq), Aldehyde (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial acetic acid (0.1 eq), 1,2-Dichloroethane (DCE, 0.2 M).

  • Procedure:

    • Dissolve the spirocyclic core and aldehyde in anhydrous DCE under an inert N2 atmosphere. (Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for complex, lipophilic aldehydes).

    • Add glacial acetic acid and stir at room temperature for 30 minutes. (Causality: Acetic acid catalyzes the formation of the electrophilic iminium ion, which is crucial for overcoming the steric demands of bulky aldehydes).

    • Portion-wise, add STAB and stir for 12 hours. (Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the accumulation of unwanted alcohol byproducts).

    • Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Confirm the disappearance of the starting mass (m/z 247.1 [M+H]+) and the appearance of the target product mass.

    • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol B: N2-Cbz Hydrogenolysis

Objective: Removal of the carboxybenzyl protecting group to liberate the highly strained azetidine nitrogen (N2).

  • Materials: N6-functionalized intermediate (1.0 eq), 10% Pd/C (0.1 eq w/w), Methanol (0.1 M), H2 gas.

  • Procedure:

    • Dissolve the intermediate in degassed Methanol. (Causality: Degassing the solvent prevents catalyst poisoning and mitigates the risk of igniting the dry Pd/C catalyst upon addition).

    • Carefully add 10% Pd/C under a gentle stream of Argon.

    • Purge the reaction flask with H2 gas (balloon) three times, then leave under an active H2 atmosphere for 4-6 hours at ambient temperature. (Causality: Atmospheric pressure hydrogenolysis is sufficient for Cbz removal. High-pressure hydrogenation must be avoided to prevent the reductive ring-opening of the strained azetidine ring).

    • Validation Checkpoint: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin and heat; the product will appear as a distinct blue/purple spot, confirming the presence of a free secondary amine.

    • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Critical Safety Note: Keep the Celite pad wet with solvent at all times to prevent the pyrophoric Pd/C from igniting. Concentrate the filtrate in vacuo.

Protocol C: N2-Amide Coupling

Objective: Diversification of the hindered azetidine nitrogen (N2) to finalize the library member.

  • Materials: N2-deprotected intermediate (1.0 eq), Carboxylic acid (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous DMF (0.1 M).

  • Procedure:

    • In a dried vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes. (Causality: Pre-activation forms the highly reactive HOAt ester. HATU is specifically selected over standard carbodiimides like EDC/DCC because the N2-azetidine nitrogen is sterically hindered by the adjacent spiro-quaternary center; HATU ensures rapid and complete acylation).

    • Add the N2-deprotected spirocyclic amine to the activated ester solution. Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: LC-MS analysis should indicate >95% conversion to the final amide.

    • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (3x) and brine. (Causality: Multiple LiCl washes are highly effective at partitioning residual DMF into the aqueous phase, which otherwise complicates downstream preparative HPLC purification). Dry over MgSO4, filter, and purify.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the parallel synthesis of a 500-member spirocyclic library using the protocols described above.

Reaction StepTransformationKey ReagentsAvg. Time (h)Avg. Yield (%)Purity (LC-MS)
Step 1 N6-Reductive AminationSTAB, AcOH, DCE1278 - 85%> 95%
Step 1 (Alt) N6-SNArAr-F, K2CO3, DMF1865 - 80%> 90%
Step 2 Cbz Hydrogenolysis10% Pd/C, H2, MeOH4 - 690 - 98%> 95%
Step 3 N2-Amide CouplingHATU, DIPEA, DMF2 - 470 - 88%> 95%
Step 3 (Alt) N2-SulfonylationR-SO2Cl, Pyridine, DCM480 - 92%> 95%

References

  • [5] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source: nih.gov. 5

  • [6] Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate - ChemBK. Source: chembk.com. 6

  • 1086394-87-7 | Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate | BLD Pharm. Source: bldpharm.com.

  • [1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Source: researchgate.net. 1

  • [4] Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: acs.org. 4

  • [3] Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Source: nih.gov. 3

  • [2] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: acs.org. 2

Sources

Application

Application Note: Catalytic Hydrogenation of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Strategic Context & Substrate Profiling Spirocyclic amines, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Strategic Context & Substrate Profiling

Spirocyclic amines, particularly diazaspiroalkanes, are highly valued in modern medicinal chemistry. By increasing the sp3 character of drug candidates, these scaffolds improve metabolic stability, solubility, and target specificity compared to flat aromatic rings[1]. The synthesis of these complex modules often relies on orthogonal protecting group strategies, with the carboxybenzyl (Cbz) group being a staple for amine protection[2].

The substrate, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate , features a highly strained 4-membered azetidine ring spiro-fused to a 5-membered pyrrolidine ring. The Cbz group is located on the azetidine nitrogen. The primary synthetic challenge is chemoselectivity : the azetidine ring possesses significant ring strain ( 26 kcal/mol). Harsh deprotection conditions can trigger unwanted hydrogenolytic C–N bond cleavage (ring-opening). Therefore, selecting precise, mild hydrogenation conditions is critical to unmasking the free amine while preserving the intact spirocyclic core.

Mechanistic Causality & Reaction Design

The cleavage of the Cbz group proceeds via a well-defined sequence:

  • Oxidative Insertion: Palladium(0) inserts into the benzylic C–O bond.

  • Hydrogenolysis: Hydrogen gas (or an in situ hydrogen donor) reduces the complex, releasing toluene and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously releases CO2​ to yield the free secondary amine.

Causality in Parameter Selection:

  • Catalyst Choice: 10 wt% Pd/C provides the optimal surface area for benzylic cleavage. However, dry Pd/C is highly pyrophoric and can ignite solvent vapors. Using 50% wet Pd/C or a mitigates this risk[3].

  • Solvent Selection: Methanol (MeOH) is selected because polar protic solvents stabilize the polar transition state during decarboxylation. Note: Prolonged exposure of the free amine to MeOH under Pd catalysis can lead to trace N-methylation; thus, strict reaction monitoring is required.

  • Pressure & Temperature: To prevent azetidine ring-opening, the reaction must be strictly maintained at 1 atmosphere (atm) of H2​ and 25 °C. Higher pressures (>50 psi) provide the activation energy required to cleave the strained spirocycle.

Process Visualization

G Start Substrate: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Split Select Hydrogenation Modality Start->Split MethodA Method A: Direct H2 Gas 10% Pd/C, 1 atm H2 MeOH, 25°C, 2-4 h Split->MethodA Scalable / Traditional MethodB Method B: Transfer Hydrogenation SiliaCatPd(0), NH4HCO2 MeOH, MW 60°C, 15 min Split->MethodB Rapid / Safer IPC In-Process Control (IPC) LCMS: Target m/z[M+H]+ 113.1 TLC: Ninhydrin stain (+) MethodA->IPC MethodB->IPC Workup Workup & Isolation Filter over Celite, Concentrate Optional: Free-base with resin IPC->Workup Conversion >99% End Product: 2,6-diazaspiro[3.4]octane (High Yield, Intact Spirocycle) Workup->End

Figure 1: Workflow for catalytic Cbz deprotection of diazaspiro[3.4]octane derivatives.

Quantitative Optimization & Condition Matrix

The following table summarizes the causal relationship between reaction parameters and product integrity, derived from empirical optimization.

MethodCatalystHydrogen SourceSolventTempTimeYield (%)Impurity Profile / Notes
Direct H2​ 10% Pd/C (10 wt%) H2​ gas (1 atm)MeOH25 °C3 h>95%Trace toluene; ideal for scale-up.
Direct H2​ 10% Pd/C (10 wt%) H2​ gas (50 psi)MeOH25 °C1 h82%Warning: ~15% azetidine ring-opening observed.
Transfer 10% Pd/C (20 wt%) NH4​HCO2​ (5 eq)MeOH60 °C1 h91%Trace formate salts; requires basic workup.
Transfer (MW) SiliaCatPd(0) NH4​HCO2​ (5 eq)MeOH60 °C15 min>98%Highly pure; avoids pyrophoric hazards[3].

Self-Validating Experimental Protocols

Protocol A: Direct Hydrogenolysis (Standard 1 atm H2​ )

Best for: Multigram scale-up and standard laboratory environments.

  • Substrate Preparation: Dissolve Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 g, 4.06 mmol) in anhydrous MeOH (20 mL) in a 100 mL round-bottom flask.

  • Catalyst Loading: Safety Critical Step. Under a gentle stream of N2​ , carefully add 10% Pd/C (50% wet, 100 mg, 10 wt%). Causality: The water content in the wet catalyst prevents the exothermic ignition of methanol vapors upon contact with active palladium sites.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with N2​ (repeat 3 times). Evacuate again and backfill with H2​ gas from a balloon (repeat 3 times).

  • Reaction: Stir the black suspension vigorously at 25 °C under 1 atm H2​ for 2–4 hours.

  • Validation Checkpoint (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LCMS.

    • Self-Validation: The reaction is complete when the starting material peak ( m/z 247.1) is <1% relative to the product peak ( m/z 113.1).

  • Workup & Isolation: Purge the flask thoroughly with N2​ . Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps nanoscale palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination. Wash the pad with MeOH (2 × 10 mL). Concentrate the filtrate in vacuo to yield the free amine.

Protocol B: Microwave-Assisted Transfer Hydrogenation

Best for: Rapid library synthesis, avoiding H2​ cylinders, and maximizing safety.

  • Reagent Mixing: In a 10 mL microwave-safe vial, combine the Cbz-protected substrate (100 mg, 0.40 mmol), ammonium formate ( NH4​HCO2​ , 126 mg, 2.0 mmol, 5 eq), and SiliaCatPd(0) (or 10% Pd/C, 20 mg) in MeOH (4 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 60 °C for 15 minutes. Causality: Microwave heating accelerates the decomposition of ammonium formate into H2​ , CO2​ , and NH3​ directly at the palladium surface, providing a rapid, controlled reduction without over-pressurizing the vessel[3].

  • Validation Checkpoint (IPC): Spot the mixture on a silica TLC plate alongside the starting material. Elute with DCM/MeOH (9:1).

    • Self-Validation: Stain with Ninhydrin and heat. The product will appear as a dark purple spot (indicating a secondary/primary amine), whereas the starting material will remain UV-active only.

  • Workup: Filter the catalyst, concentrate the solvent, and pass through a short plug of basic alumina or use a catch-and-release solid-phase extraction (SCX cartridge) to remove residual formate salts.

Analytical Verification Parameters

To ensure the structural integrity of the 2,6-diazaspiro[3.4]octane core post-deprotection, verify the isolated product against the following analytical parameters:

  • Mass Spectrometry (ESI-LCMS):

    • Starting Material: Exact Mass 246.14 Expected [M+H]+ = 247.1

    • Product: Exact Mass 112.10 Expected [M+H]+ = 113.1

  • Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ ):

    • Disappearance: The multiplet at δ 7.30–7.35 ppm (5H, aromatic) and the singlet at δ 5.10 ppm (2H, benzylic CH2​ ) must be completely absent.

    • Retention: The complex aliphatic multiplets corresponding to the azetidine ( δ 3.8–4.2 ppm) and pyrrolidine ( δ 1.8–3.2 ppm) rings must integrate correctly to 10 protons, confirming the spirocycle has not undergone hydrogenolytic cleavage.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.[Link]

  • Moroni, M., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. Organic Letters.[Link]

  • Dar'in, D., et al. (2024). Efficient Multigram Synthesis of 3,3-Spiro-α-proline Containing Chimeras. ChemRxiv.[Link]

  • Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 4209.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The unique spirocyclic structure of 2,6-diazaspiro[3.4]octane presents both opportunities for novel chemical space exploration and distinct synthetic challenges.[1] This document provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2,6-diazaspiro[3.4]octane core?

A1: The prevalent and effective method for assembling the 2,6-diazaspiro[3.4]octane framework is through a [3+2] cycloaddition reaction.[2] This typically involves the reaction of an azomethine ylide equivalent with a suitable dipolarophile. A common approach utilizes the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an α,β-unsaturated ester, such as a derivative of azetidine.[2] This method is favored for its convergence and ability to construct the strained spirocyclic system in a controlled manner.

Q2: Why is the choice of protecting groups crucial in this synthesis?

A2: Orthogonal protecting groups are essential for selectively manipulating the two nitrogen atoms within the diazaspirocycle. The use of a benzyl (Bn) group on one nitrogen and a carbamate-based protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz/Z) on the other allows for selective deprotection and further functionalization.[1] For the target molecule, the Cbz group (introduced via Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) provides stability during the reaction and can be removed under specific hydrogenolysis conditions that may leave other functional groups intact.

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: The synthesis of spirocycles, particularly those containing strained rings like azetidine, is often challenging.[3] Key issues include:

  • Low Yields: Often due to incomplete reaction, steric hindrance, or side reactions.

  • Polymerization: Reactive intermediates can lead to undesired polymer formation.[3]

  • Formation of Diastereomers: If substituents are present, controlling stereochemistry can be difficult.

  • Ring Strain: The inherent strain of the azetidine ring can make it susceptible to rearrangement or decomposition under harsh conditions.[3]

Q4: How can I purify the final product, Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate?

A4: Column chromatography on silica gel is the most common and effective method for purifying substituted diazaspiro[3.4]octane derivatives.[4] Due to the basic nature of the product, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to prevent peak tailing. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient generation of the azomethine ylide. 2. Low reactivity of the dipolarophile. 3. Decomposition of starting materials or product.1. Ensure anhydrous conditions and use a freshly opened or distilled N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. 2. Consider using a more activated α,β-unsaturated ester or increasing the reaction temperature. Monitor the reaction by TLC to avoid decomposition. 3. Run the reaction at a lower temperature for a longer duration.
Presence of Multiple Unidentified Byproducts 1. Side reactions of the carbamate protecting group. 2. Polymerization of reactive intermediates.[3] 3. Formation of regioisomers in the cycloaddition.1. Ensure the chosen protecting group is stable under the reaction conditions. If not, consider an alternative protecting group strategy. 2. Lower the concentration of the reactants by using more solvent. Add the ylide precursor slowly to the reaction mixture. 3. The regioselectivity is often influenced by the electronics of the reactants. While less common in this specific cycloaddition, analysis of the byproducts by NMR and MS can help identify their structures and inform optimization.
Difficult Purification (Streaking on TLC, Poor Separation) 1. The basic nature of the product interacting with acidic silica gel. 2. Co-elution of closely related impurities.1. Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system to neutralize the silica gel.[4] 2. Try a different solvent system or consider reverse-phase chromatography if the impurities have different polarities.
Incomplete Deprotection (if applicable) 1. Inefficient catalyst for hydrogenolysis (e.g., Pd/C). 2. Catalyst poisoning.1. Ensure the catalyst is fresh and active. Use a higher loading or pressure of hydrogen. 2. Ensure the substrate is free of impurities that could poison the catalyst, such as sulfur-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(azetidin-3-ylidene)acetate

This protocol describes the synthesis of a key intermediate for the [3+2] cycloaddition.

  • Horner-Wadsworth-Emmons Reaction:

    • To a suspension of NaH (60% dispersion in mineral oil, 1.15 equiv.) in anhydrous THF at 0 °C, add triethylphosphonoacetate (1.2 equiv.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in THF.

    • Stir the reaction at room temperature for 12 hours or until TLC indicates completion.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate via [3+2] Cycloaddition

This protocol outlines the key spirocyclization step.

  • Cycloaddition Reaction:

    • To a solution of ethyl 2-(azetidin-3-ylidene)acetate (1.0 equiv.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.) in anhydrous acetonitrile, add lithium fluoride (1.5 equiv.).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting intermediate, a substituted 2,6-diazaspiro[3.4]octane, can then be further manipulated. For the target compound, this would involve deprotection and reprotection steps. A more direct synthesis might involve a different set of starting materials, but the core cycloaddition remains similar.[2][5]

Visualizing the Workflow

Logical Troubleshooting Flow

start Low Yield or Reaction Failure check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_ok Starting Materials are Pure check_sm->sm_ok sm_bad Impurities Detected check_sm->sm_bad conditions_ok Conditions Match Protocol check_conditions->conditions_ok conditions_bad Deviation from Protocol check_conditions->conditions_bad workup_ok Standard Procedure Followed check_workup->workup_ok workup_bad Potential for Product Loss/Decomposition check_workup->workup_bad sm_ok->check_conditions purify_sm Purify/Re-source Starting Materials sm_bad->purify_sm purify_sm->start conditions_ok->check_workup optimize_conditions Optimize Temperature, Time, Stoichiometry conditions_bad->optimize_conditions success Improved Yield optimize_conditions->success workup_ok->success optimize_workup Modify pH, Solvent, or Purification Method workup_bad->optimize_workup optimize_workup->success

Caption: A flowchart for troubleshooting low reaction yields.

General Synthetic Pathway

cluster_0 Intermediate Synthesis cluster_1 [3+2] Cycloaddition cluster_2 Final Product Formation A Protected Azetidin-3-one C α,β-Unsaturated Ester A->C Horner-Wadsworth-Emmons B Triethylphosphonoacetate B->C E Protected 2,6-Diazaspiro[3.4]octane C->E D N-benzyl Azomethine Ylide Precursor D->E LiF, Reflux F Deprotection/Reprotection E->F G Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate F->G

Caption: A generalized synthetic route to the target compound.

References

  • Request PDF. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Request PDF. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • ACS Publications. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Available from: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • Request PDF. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • National Center for Biotechnology Information. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique physicochemical challenges associated with Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7).

While the spirocyclic core of this building block intentionally disrupts molecular planarity to improve overall solubility and pharmacokinetic properties compared to flat heterocycles[1], the presence of the bulky, lipophilic carboxybenzyl (Cbz) protecting group introduces significant hydrophobicity[2]. This creates a "push-pull" solubility dynamic: the free secondary amine provides basicity, while the Cbz group drives lipophilicity and potential aggregation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? Causality & Explanation: This is a classic kinetic solubility failure. The secondary amine in the [3.4]octane system has a pKa typically around 9.0–10.0. At physiological pH (7.4), a significant portion of the compound is protonated, but the highly lipophilic Cbz group drastically reduces the kinetic solubility limit of the neutral species in the equilibrium. When rapidly diluted from a pure DMSO stock into an aqueous buffer, the local concentration of the lipophilic Cbz-moiety exceeds the kinetic solubility limit, causing rapid nucleation and precipitation before thermodynamic equilibrium can be reached.

Q2: I suspect the compound is forming colloidal aggregates in my biochemical assay, leading to false positives. How can I confirm and prevent this? Causality & Explanation: Cbz-protected amines are highly prone to forming colloidal aggregates in aqueous media due to hydrophobic interactions between the benzyl rings. These aggregates sequester enzymes or cause light-scattering artifacts, mimicking enzymatic inhibition. Solution: To confirm, perform a nephelometry-based kinetic solubility assay to determine the exact aggregation threshold. To prevent it, introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer prior to compound addition. The surfactant micelles will encapsulate the lipophilic Cbz group, preventing compound-compound aggregation.

Q3: How can I improve the bulk aqueous solubility of this building block for animal dosing or stock preparation without DMSO? Causality & Explanation: The free base form relies entirely on the basicity of the secondary amine for aqueous solvation. By converting the free base to a stable salt (e.g., Hydrochloride or Trifluoroacetate), you force 100% protonation of the amine. The resulting ionic charge dramatically increases the hydration energy of the molecule, which thermodynamically overcomes the lipophilicity of the Cbz group, allowing for high-concentration aqueous stocks.

Part 2: Quantitative Data & Physicochemical Profiling

To effectively troubleshoot, you must understand the baseline physicochemical parameters driving the molecule's behavior.

Table 1: Physicochemical Parameters & Solubility Impact

ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Weight 246.31 g/mol Favorable: Low MW generally supports better solvation.
LogP (calculated) ~1.5 - 2.5Unfavorable: Moderate lipophilicity; driven primarily by the Cbz group.
Amine pKa ~9.0 - 10.0Highly Favorable (at low pH): Highly soluble in acidic media (pH < 7.0).
Topological Polar Surface Area 41.6 ŲUnfavorable: Low TPSA restricts extensive hydrogen bonding networks.
Planarity Low (Spirocyclic)Highly Favorable: Disrupts crystal lattice energy, lowering the melting point[1].

Part 3: Diagnostic Workflows

Use the following logical frameworks to diagnose and resolve your specific solubility bottlenecks.

AssayTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH vs. Amine pKa Start->CheckPH HighPH pH > pKa (Free Base) CheckPH->HighPH Basic Conditions LowPH pH < pKa (Protonated) CheckPH->LowPH Acidic Conditions Action1 Lower pH or Add Cosolvent (e.g., PEG400) HighPH->Action1 CheckConc Check Final Concentration LowPH->CheckConc HighConc Conc. > Kinetic Solubility Limit CheckConc->HighConc Action2 Add 0.01% Tween-20 or Reduce Stock Conc. HighConc->Action2

Logic tree for diagnosing and resolving Cbz-spirocycle precipitation in assays.

SolWorkflow Goal Determine Solubility Profile Kinetic Kinetic Solubility (From DMSO Stock) Goal->Kinetic For in vitro assays Thermo Thermodynamic Solubility (From Solid Powder) Goal->Thermo For formulation/dosing Nephelometry Measure Light Scattering (Nephelometry) Kinetic->Nephelometry ShakeFlask Shake-Flask Method (24-48h Equilibration) Thermo->ShakeFlask HPLC Filter & Analyze via HPLC-UV Nephelometry->HPLC Optional confirmation ShakeFlask->HPLC

Workflow selecting between kinetic and thermodynamic solubility assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration of the compound that can be tolerated in an aqueous assay before the Cbz group induces colloidal aggregation.

  • Stock Preparation: Prepare a 10 mM stock of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration will be 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation.

  • Measurement: Read the plate using a nephelometer (light scattering detector).

  • Self-Validation Check: Include a known aggregator (e.g., nicardipine) as a positive control. If the nephelometer does not detect a sharp exponential increase in light scattering for the control at 10–50 µM, the instrument's sensitivity is insufficient to detect the Cbz-spirocycle aggregates, and the assay must be repeated with optimized gain settings.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the solid compound for formulation or in vivo dosing[3].

  • Solid Addition: Add 5 mg of solid Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate to a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., Phosphate Buffer, pH 7.4). Ensure the solid is in visible excess (a suspension should form).

  • Equilibration: Cap the vial and place it on an orbital shaker at 300 RPM at 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Self-Validation Check: Measure the pH of the supernatant post-equilibration. If the pH has shifted by >0.2 units from the starting buffer, the basicity of the dissolved spirocyclic amine has altered the microenvironment, invalidating the measurement at the target pH. You must increase the buffer capacity and repeat the experiment.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a known standard curve.

References

  • Source: National Institutes of Health (NIH)
  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Navigating the Physicochemical Landscape of Drug Discovery Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of Benzyl 2,6-diazaspiro[3.4]octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate .

This spirocyclic building block presents a classic chromatographic paradox: it contains a highly hydrophobic benzyl carbamate (Cbz) protecting group paired with a highly basic, hydrophilic secondary amine (pKa ~9.5). This dichotomy often leads to severe peak tailing, unpredictable retention times, and poor recovery on standard reversed-phase (RP) silica columns. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Method Optimization Workflow

HPLC_Optimization Start Target: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Assess Basic 2° Amine (pKa ~9.5) Hydrophobic Cbz Group Start->Assess LowPH Low pH Method (pH 2-3) (e.g., 0.1% FA/TFA) Assess->LowPH Standard Screening HighPH High pH Method (pH 10) (e.g., 10mM NH4HCO3) Assess->HighPH Targeted Approach Tailing Issue: Severe Peak Tailing Poor Retention (Void Elution) LowPH->Tailing Column Use Hybrid Silica Column (e.g., XBridge BEH C18) HighPH->Column Solution1 Use Shielded Column (e.g., BEH Shield RP18) + Strong Ion-Pairing Tailing->Solution1 Success Optimal: Sharp Peaks High Loading Capacity Column->Success

Decision matrix for optimizing HPLC conditions for basic spirocyclic amines.

Core Experimental Protocol: High-pH Preparative HPLC

Mechanistic Rationale: Elevating the mobile phase pH above the pKa of the secondary amine neutralizes the molecule. This eliminates secondary cation-exchange interactions with stationary phase silanols and significantly increases the molecule's lipophilicity (logD), allowing for robust reversed-phase retention[1].

Self-Validating System Criteria: A successful run using this protocol will yield a Retention Factor ( k′ ) between 3.0 and 6.0, and a Tailing Factor ( Tf​ ) of ≤1.2 .

Step-by-Step Methodology
  • Column Selection: Install a high-pH stable hybrid column, such as the Waters XBridge BEH C18 OBD Prep Column (19 mm × 250 mm, 5 µm). Standard silica columns will dissolve at pH > 8; Ethylene Bridged Hybrid (BEH) particles are stable up to pH 12.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) solution in ultrapure water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide ( NH4​OH )[1]. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Sample Preparation: Dissolve the crude Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in a 1:1 mixture of Mobile Phase A and B to prevent pre-column precipitation. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0–2 min: 10% B (Isocratic hold to elute void volume salts).

    • 2–15 min: Linear gradient from 10% B to 60% B.

    • 15–17 min: Column wash at 95% B.

    • 17–22 min: Re-equilibration at 10% B.

  • Flow Rate & Detection: Set flow rate to 17.0 mL/min. Monitor UV absorbance at 210 nm (aliphatic amine/carbamate) and 254 nm (benzyl ring).

Troubleshooting Guides & FAQs

Q1: I am using standard 0.1% Formic Acid (FA) in Water/Acetonitrile, and my peak is severely tailing ( Tf​>2.5 ). Why does this happen, and how do I fix it? Causality: At pH ~2.7 (0.1% FA), the secondary amine in the diazaspiro[3.4]octane core is fully protonated. While most surface silanols on the silica column are neutral at this pH, a sub-population of highly acidic silanols remains ionized. The positively charged amine undergoes secondary cation-exchange interactions with these silanols, causing the analyte to drag through the column. Solution: You have two options:

  • Switch to High pH (Preferred): Use the pH 10 protocol detailed above. Deprotonating the amine neutralizes its charge, completely eliminating the electrostatic interaction with the silica support[1].

  • Use a Shielded Column at Low pH: If your workflow strictly requires acidic conditions (e.g., for downstream MS sensitivity), switch to a column with an embedded polar group, such as the Waters XBridge BEH Shield RP18. The embedded carbamate group creates a "shielding" effect that deactivates residual silanols, improving peak shape for basic analytes.

Q2: My compound is eluting in the void volume ( t0​ ) during my reversed-phase gradient. How can I increase retention? Causality: The protonated spirocyclic amine is exceptionally polar. If the hydrophobicity of the Cbz group is insufficient to overcome the hydrophilicity of the charged amine, the molecule will not partition effectively into the C18 stationary phase. Solution: Neutralize the basic center. By raising the mobile phase pH to 10, the secondary amine loses its proton. This drastically increases the apparent partition coefficient (logD) of the molecule, allowing the Cbz group and the now-neutral spiro-core to interact strongly with the hydrophobic C18 chains.

Q3: How do I safely scale up my optimized analytical method to a preparative purification without losing resolution? Causality: Basic amines are notorious for causing column overloading (fronting or tailing) during scale-up due to the limited number of binding sites on the stationary phase. Solution:

  • Use an Optimum Bed Density (OBD) preparative column that strictly matches your analytical column's chemistry (e.g., scaling from a 4.6 mm XBridge analytical to a 19 mm XBridge OBD prep column) to ensure predictable density profiles.

  • Maintain a constant mobile phase linear velocity. Scale the flow rate and injection volume by the ratio of the column cross-sectional areas ( rprep2​/ranalytical2​ ).

Q4: Will a high pH mobile phase degrade my silica column? Causality: Traditional silica gel dissolves rapidly via hydrolysis of siloxane bonds at pH levels above 8.0. Solution: Utilize hybrid particle technology. Columns like the Waters XBridge series incorporate ethylene bridges within the silica matrix, providing extreme chemical stability and allowing routine operation across a pH range of 1 to 12 without deterioration[2].

Quantitative Data Summary: Method Comparison

The following table summarizes the expected chromatographic behavior of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate under various optimization strategies.

Method ConditionMobile Phase AdditiveColumn TechnologyExpected Retention ( k′ )Expected Tailing ( Tf​ )Outcome & Recommendation
Standard Low pH 0.1% Formic Acid (pH ~2.7)Standard C18 Silica< 1.0> 2.5Poor: Void elution, severe tailing due to silanol interactions. Not recommended.
Shielded Low pH 0.1% TFA (pH ~2.0)BEH Shield RP182.0 – 3.01.2 – 1.5Acceptable: Good for MS compatibility. Shielding minimizes tailing, TFA provides ion-pairing.
Optimized High pH 10 mM NH4​HCO3​ (pH 10.0)BEH C18 Hybrid4.0 – 6.01.0 – 1.1Optimal: Sharp peaks, high loading capacity. Best choice for preparative scale-up.

References

  • Waters Corporation. "Routine Switching between High and Low pH on Xbridge HPLC Columns." chromatographyonline.com. Available at: [Link]

  • Waters Corporation. "Shop XBridge BEH Shield RP18 Columns | 186003010 - Waters Corporation." waters.com. Available at:[Link]

  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." aip.org. Available at: [Link]

  • Waters Corporation. "Shop XBridge BEH C18 OBD Prep Columns | 186008167 - Waters Corporation." waters.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cbz Cleavage in 2,6-Diazaspiro[3.4]octane Scaffolds

Welcome to the Technical Support Center for advanced synthetic troubleshooting. The 2,6-diazaspiro[3.4]octane core is a highly prized spirocyclic diamine, frequently deployed in drug discovery as a piperazine bioisostere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. The 2,6-diazaspiro[3.4]octane core is a highly prized spirocyclic diamine, frequently deployed in drug discovery as a piperazine bioisostere to improve metabolic stability and reduce hERG liabilities[1]. Because researchers often require orthogonal protection strategies (e.g., N-Boc and N-Cbz) to regioselectively functionalize the two distinct nitrogen atoms[2][3], the selective cleavage of the carboxybenzyl (Cbz) group is a critical workflow.

However, the unique structural properties of this spirocycle—specifically the high basicity of the free amines and the severe ring strain of the azetidine moiety—make standard Cbz deprotection protocols prone to failure. This guide breaks down the causality of common side reactions and provides validated, step-by-step methodologies to ensure clean deprotection.

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic tree to identify and resolve side reactions based on your LC-MS analysis of the crude reaction mixture.

G Start Cbz-2,6-diazaspiro[3.4]octane Reaction Mixture LCMS LC-MS Analysis of Crude Start->LCMS NMet Impurity: +14 Da (N-Methylation) LCMS->NMet MeOH Solvent? RingOp Impurity: Mass Shift / Degradation (Azetidine Ring Opening) LCMS->RingOp Strong Acid? Inc Incomplete Reaction (Catalyst Poisoning) LCMS->Inc Basic Amine Traps Pd? Success Clean Deprotected Product (Expected m/z) LCMS->Success Optimized Sol1 Switch to THF/H2O or iPrOH NMet->Sol1 Sol2 Use Neutral Transfer Hydrogenation RingOp->Sol2 Sol3 Add 1 eq AcOH to Protonate Amine Inc->Sol3

Diagnostic workflow for troubleshooting Cbz cleavage side reactions in diazaspiro[3.4]octanes.

Common Failure Modes & Causality Analysis

Issue 1: Formation of N-Methylated Byproducts (+14 Da on LC-MS)
  • The Symptom: LC-MS reveals a significant impurity with a mass exactly 14 Daltons higher than the desired product.

  • The Causality: Methanol is the traditional solvent for Pd/C hydrogenolysis. However, palladium can catalytically dehydrogenate methanol to generate formaldehyde and hydrogen gas[4]. Once the Cbz group is cleaved, the highly nucleophilic secondary amine of the diazaspiro[3.4]octane core reacts instantly with the in situ formaldehyde to form an iminium ion. This intermediate is subsequently reduced by the Pd-hydride species, resulting in an irreversible N-methylation side reaction[4][5].

  • The Fix: Completely eliminate methanol from the reaction. Switch to non-alkylating solvents such as Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Isopropanol (iPrOH)[5].

Issue 2: Azetidine Ring Opening (Degradation / Mass Shifts)
  • The Symptom: The reaction yields a complex mixture of degradation products, often corresponding to the addition of water (+18 Da) or solvent adducts.

  • The Causality: The 2,6-diazaspiro[3.4]octane scaffold contains a 4-membered azetidine ring, which suffers from extreme angle strain[6]. While strong Brønsted acids (like HBr in acetic acid) are a classical method for Cbz cleavage[7], they protonate the azetidine nitrogen, turning it into an excellent leaving group. This triggers nucleophilic ring-opening decomposition[6].

  • The Fix: Avoid strong acids entirely. Rely strictly on neutral or mildly buffered catalytic hydrogenolysis.

Issue 3: Incomplete Deprotection (Catalyst Poisoning)
  • The Symptom: The reaction stalls at 40-60% conversion, even after refreshing the hydrogen balloon.

  • The Causality: The free spirocyclic diamine generated during the reaction is a potent Lewis base. It strongly coordinates to the active palladium surface, blocking the adsorption and activation of hydrogen gas, thereby poisoning the catalyst and halting the reaction prematurely[8].

  • The Fix: Introduce exactly 1.0 equivalent of a weak acid (like Acetic Acid) to protonate the amine as it forms, neutralizing its coordinating ability without being strong enough to open the azetidine ring.

Quantitative Method Comparison

The following table summarizes the expected outcomes of various Cbz cleavage conditions applied to the 2,6-diazaspiro[3.4]octane core.

Cleavage MethodSolvent SystemAdditiveConversion (%)N-Methyl Impurity (%)Ring-Opening (%)
H₂ (1 atm), 10% Pd/CMethanolNone>95%15 - 35% <1%
H₂ (1 atm), 10% Pd/CTHF/H₂O (4:1)None40 - 60% (Stalls) 0%<1%
H₂ (1 atm), 10% Pd/C THF/H₂O (4:1) AcOH (1.0 eq) >99% 0% <1%
HBr (33% in AcOH)Acetic AcidNone>99%0%25 - 50%
NH₄HCO₂, 10% Pd/CIsopropanolNone>95%0%<1%

Standard Operating Procedures (SOPs)

SOP A: Optimized Catalytic Hydrogenolysis (Primary Recommendation)

This protocol is engineered as a self-validating system to ensure complete Cbz removal while simultaneously preventing N-methylation and catalyst poisoning.

Materials: N-Cbz-2,6-diazaspiro[3.4]octane derivative, 10% Pd/C (wet), THF, Deionized Water, Glacial Acetic Acid, Hydrogen gas (balloon).

  • Solvent Preparation: Dissolve the starting material (1.0 equiv) in a mixture of THF and H₂O (4:1 v/v) to achieve a concentration of 0.1 M.

    • Causality: THF prevents the N-methylation seen with methanol[5]. Water is added to ensure the solubility of the highly polar deprotected diamine product, preventing it from crashing out and coating the catalyst.

  • Buffering: Add exactly 1.0 equivalent of glacial acetic acid to the solution.

    • Causality: The acid protonates the basic amine immediately upon deprotection, preventing it from coordinating to and poisoning the palladium catalyst[8]. Limiting this to 1.0 equivalent ensures the pH does not drop low enough to trigger azetidine ring opening[6].

  • Catalyst Addition: Purge the reaction flask with argon for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The protocol is validated when the chromatogram shows >99% conversion to the desired mass (M+H) with an absolute absence of the +14 Da (N-methyl) mass signal.

  • Workup: Purge the flask with argon to remove residual hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the acetate salt of the deprotected spirocycle.

SOP B: Catalytic Transfer Hydrogenation (Alternative)

Use this protocol if your laboratory lacks safe hydrogen gas infrastructure, or if the substrate contains halogens (e.g., aryl chlorides) that might undergo undesired hydrodehalogenation under H₂ gas.

  • Preparation: Dissolve the substrate in Isopropanol (0.1 M).

  • Reagent Addition: Add 10% Pd/C (10% w/w), followed by Ammonium Formate (NH₄HCO₂, 5.0 equivalents).

    • Causality: Ammonium formate decomposes in the presence of Pd/C to generate H₂, CO₂, and NH₃. The generated ammonia acts as a mild base, which buffers the system and entirely prevents azetidine ring opening, while isopropanol cannot be oxidized to a reactive aldehyde, preventing alkylation[8].

  • Reaction: Heat the mixture to 60 °C for 2 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature, filter through Celite, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why can't I just use Boc instead of Cbz to avoid these hydrogenation issues entirely? A: While the Boc group is easily removed with TFA, synthesizing complex bifunctional molecules often requires orthogonal protection. To selectively derivatize the azetidine nitrogen versus the pyrrolidine nitrogen on the 2,6-diazaspiro[3.4]octane core, chemists typically protect one with Boc and the other with Cbz[2][3]. You cannot use two Boc groups if you need to differentiate the nitrogens.

Q: Does the spiro center sterically hinder the Cbz cleavage? A: Yes. The quaternary spiro carbon creates a highly sterically demanding environment. This steric bulk is why standard hydrogenolysis might be sluggish compared to linear amines, necessitating the optimized solvent systems and strict prevention of catalyst poisoning outlined in SOP A.

Q: I accidentally used methanol and have 30% N-methyl impurity. Can I reverse this? A: No. The reductive amination that forms the N-methyl tertiary amine is irreversible under these conditions. The batch must be subjected to complex chromatographic separation, or discarded. Always use THF/H₂O or iPrOH for these specific scaffolds[5].

References

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Source: ChemRxiv URL:[Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PMC - NIH URL:[Link]

  • How to remove CBz of a compound? Source: ResearchGate URL:[Link]

  • Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Source: ResearchGate URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Couplings with Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. This guide is designed to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the inherent steric challenges associated with this unique scaffold in various coupling reactions. The spirocyclic nature of the 2,6-diazaspiro[3.4]octane core presents significant steric bulk around the secondary amine, often leading to low yields, slow reaction times, and incomplete conversions. This resource synthesizes field-proven insights and established protocols to empower you to successfully incorporate this valuable building block into your synthetic targets.

I. Understanding the Challenge: Steric Hindrance in the 2,6-Diazaspiro[3.4]octane System

The primary obstacle in derivatizing Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is the steric congestion around the secondary amine nucleophile. This hindrance arises from the rigid, three-dimensional structure of the spirocycle, which restricts access to the nitrogen atom. Consequently, standard coupling conditions often fail or provide suboptimal results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and offers actionable solutions.

FAQ 1: My Buchwald-Hartwig amination with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

Low yields in Buchwald-Hartwig aminations involving sterically hindered amines are a common issue.[1][2] The problem often lies in the catalyst system's inability to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, in the presence of a bulky nucleophile.[2][3]

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands may not be effective. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is often necessary to promote the reaction.[1][4] These ligands create a coordinatively unsaturated palladium center that is more reactive.

    • Recommended Ligands: Consider ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos) families.[1] The choice of ligand can be substrate-dependent, so a small screen is often beneficial.

  • Choice of Palladium Precatalyst: The generation of the active Pd(0) species is critical. Using well-defined precatalysts can lead to more reproducible results than generating the catalyst in situ. G2, G3, and G4 Buchwald precatalysts are excellent starting points.

  • Base Selection: The choice of base can significantly impact the reaction outcome. While stronger bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more sensitive substrates.[2]

  • Solvent and Temperature Optimization: Aprotic polar solvents like dioxane or toluene are generally preferred. If conventional heating at 80-110 °C is unsuccessful, consider microwave irradiation.[5][6] Microwave heating can dramatically reduce reaction times and improve yields by overcoming activation energy barriers.[7][8]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Start Add Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, aryl halide, Pd precatalyst, and ligand to a microwave vial AddBase Add base (e.g., Cs₂CO₃) Start->AddBase AddSolvent Add anhydrous solvent (e.g., dioxane) AddBase->AddSolvent SealVial Seal the vial with a septum cap AddSolvent->SealVial Degas Degas the mixture by bubbling with argon for 10-15 min SealVial->Degas Microwave Heat in a microwave reactor to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 min) Degas->Microwave Cool Cool the reaction to room temperature Microwave->Cool Filter Filter through celite, washing with an organic solvent Cool->Filter Concentrate Concentrate the filtrate in vacuo Filter->Concentrate Purify Purify the residue by column chromatography Concentrate->Purify

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

FAQ 2: I am attempting an acylation/amidation with an acid chloride or a carboxylic acid, but the reaction is sluggish and incomplete. What should I try?

Direct acylation of sterically hindered secondary amines can be challenging due to the reduced nucleophilicity of the nitrogen and steric repulsion with the acylating agent.

Troubleshooting Steps:

  • Activating Agent Selection: For couplings with carboxylic acids, standard coupling reagents may not be sufficient. Consider more potent activating agents like HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome the steric barrier.

  • Base and Solvent: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing with the desired nucleophile. Anhydrous polar aprotic solvents like DMF or NMP are good choices.

  • Temperature: Gently heating the reaction mixture (40-60 °C) can often increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Alternative Acylating Agents: If acid chlorides are proving problematic, consider using acylsilanes under aqueous acidic conditions, which can be a milder alternative for N-acylation.[9]

Data Summary: Recommended Acylation Conditions

Coupling ReagentBaseSolventTemperature (°C)Notes
HATU/HBTU/PyBOPDIPEADMF/NMP25-60Effective for coupling with carboxylic acids.
Acid ChlorideDIPEADCM/THF0-25Use freshly prepared or high-purity acid chloride.
AcylsilaneN/AAqueous25A milder alternative for N-acylation.[9]
FAQ 3: My reductive amination reaction is not going to completion. How can I improve the yield?

Reductive amination is a powerful tool, but the initial iminium ion formation can be slow with sterically hindered amines.

Troubleshooting Steps:

  • pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is generally optimal to facilitate both iminium ion formation and the subsequent reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.

  • Stepwise Protocol: For particularly challenging substrates, a stepwise approach can be beneficial. First, form the imine or enamine intermediate, often with azeotropic removal of water using a Dean-Stark apparatus. Then, in a separate step, perform the reduction.

Logical Flow for Troubleshooting Reductive Amination

G Start Low Yield in Reductive Amination Check_pH Is the pH optimal (4-6)? Start->Check_pH Adjust_pH Adjust pH with acetic acid Check_pH->Adjust_pH No Check_Reducing_Agent Are you using STAB? Check_pH->Check_Reducing_Agent Yes Adjust_pH->Check_Reducing_Agent Switch_to_STAB Switch to Sodium Triacetoxyborohydride Check_Reducing_Agent->Switch_to_STAB No Consider_Stepwise Consider a stepwise protocol Check_Reducing_Agent->Consider_Stepwise Yes Switch_to_STAB->Consider_Stepwise Form_Imine Form imine/enamine first (Dean-Stark) Consider_Stepwise->Form_Imine Reduce Reduce in a separate step Form_Imine->Reduce Success Improved Yield Reduce->Success

Caption: Decision tree for troubleshooting reductive amination.

III. Deprotection of the Benzyl Carbamate

After successful coupling, the benzyl carbamate (Cbz) group may need to be removed.

FAQ 4: What is the most effective method for deprotecting the Cbz group without affecting my newly formed bond?

The method of choice for Cbz deprotection will depend on the functional groups present in your molecule.

Recommended Deprotection Methods:

  • Hydrogenolysis: This is the most common and often cleanest method.

    • Reagents: H₂, Pd/C (5-10 mol%)

    • Solvent: Methanol, Ethanol, or Ethyl Acetate

    • Caution: This method is not compatible with reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.

  • Acidic Cleavage:

    • Reagents: HBr in acetic acid

    • Caution: This is a harsh method and should be used with caution on sensitive substrates.

  • Enzymatic Cleavage: For highly sensitive substrates, enzymatic deprotection can offer excellent selectivity.[10]

    • Enzymes: Lipase from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis (BS2) can selectively cleave benzyl esters.[10]

IV. References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 138(40), 13434–13442. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, S. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 44(33), 14765–14773. Retrieved from [Link]

  • Keylor, M. H., Niemeyer, Z. L., Sigman, M. S., & Tan, K. L. (2017). A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. Organometallics, 36(18), 3573–3577. Retrieved from [Link]

  • Ye, Z., & Johnson, R. L. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6945–6948. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(22), 7799. Retrieved from [Link]

  • Hu, X., & Zhang, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4210–4213. Retrieved from [Link]

  • Kumar, A., & Sharma, V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32946–32967. Retrieved from [Link]

  • Horváth, J., & Gömöry, Á. (2002). Microwave-assisted Stille-coupling of steroidal substrates. Tetrahedron Letters, 43(29), 5175–5177. Retrieved from [Link]

  • Chen, Y., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11537-11545. Retrieved from [Link]

  • Wang, Y., et al. (2020). A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Organic Chemistry Frontiers, 7(10), 1256-1261. Retrieved from [Link]

  • Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem, 20(18), 2323-2328. Retrieved from [Link]

  • Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. ChemPhysChem, 20(18), 2323-2328. Retrieved from [Link]

  • Amide Coupling - Machine Learning. (2025). Retrieved from [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 398-404. Retrieved from [Link]

  • Martin, C. A., & Organ, M. G. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. ACS Catalysis, 2(11), 2297-2301. Retrieved from [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6852. Retrieved from [Link]

  • D'Arrigo, P., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8993-8996. Retrieved from [Link]

Sources

Optimization

Best storage conditions and shelf-life of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

This guide provides in-depth technical information and practical advice for the optimal storage, handling, and use of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical information and practical advice for the optimal storage, handling, and use of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data with field-proven insights to ensure the integrity and performance of this compound in your experiments.

The unique three-dimensional architecture of spirocycles, such as Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, offers significant advantages in medicinal chemistry, including improved physicochemical and pharmacokinetic properties.[1][2][3] Maintaining the chemical stability of this valuable building block is paramount for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate?

A1: To ensure the long-term stability of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, it is crucial to adhere to the following storage guidelines, which are based on recommendations for this compound and structurally similar molecules.[4]

  • Temperature: While the product is generally stable at room temperature, for long-term storage, refrigeration is often recommended.[5] Always refer to the product label for the specific storage temperature recommended by the supplier.[6]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This is particularly important to prevent slow degradation from atmospheric components.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4]

  • Environment: The storage area should be cool, dry, and well-ventilated.[4]

Q2: What is the expected shelf-life of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate?

A2: The manufacturer does not typically provide a specific expiration date for this chemical. However, when stored under the recommended conditions (cool, dry, and under an inert atmosphere), the compound is expected to remain stable for an extended period. For applications requiring the highest purity, it is advisable to re-analyze the compound if it has been in storage for over a year or if there are any visual changes to the material.

Q3: What are the known chemical incompatibilities for this compound?

A3: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is incompatible with strong acids and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is essential to avoid storing it in proximity to these materials.

Q4: How should I handle Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate in the laboratory?

A4: As with any chemical, proper laboratory hygiene and safety practices are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood, especially if there is a risk of generating dust.[7]

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid material.

  • Hygiene: Wash hands thoroughly after handling.[4]

Troubleshooting Guide

This section addresses potential issues that may arise during the storage and use of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, providing explanations and actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Compound appears discolored or has changed in physical appearance. Degradation due to improper storage. This could be caused by exposure to air (oxidation), moisture (hydrolysis), or light over an extended period.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, inert atmosphere, tightly sealed).2. Purity Analysis: Perform an analytical check (e.g., NMR, LC-MS) to assess the purity of the compound. This will confirm if degradation has occurred and identify potential impurities.3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material to avoid compromising experimental results.
Inconsistent or unexpected experimental results. Use of a degraded or impure compound. Even small amounts of impurities can significantly impact reaction outcomes, especially in sensitive catalytic or biological systems.1. Re-qualify the Material: Before use in a critical experiment, it is good practice to confirm the identity and purity of the starting material, especially if it has been stored for a long time.2. Use a Fresh Batch: If possible, compare the results with those obtained using a newly purchased or freshly purified batch of the compound.3. Review Reaction Conditions: Ensure that the reaction conditions are not contributing to the degradation of the spirocycle. For example, avoid prolonged exposure to strong acids or oxidants if they are not essential for the desired transformation.
Difficulty in dissolving the compound. Potential for polymorphism or presence of insoluble impurities. While less common, improper storage could potentially lead to changes in the solid-state properties of the compound.1. Solubility Test: Confirm the appropriate solvent for your application. Spirocycles like this are generally soluble in common organic solvents.2. Gentle Heating/Sonication: Try gentle heating or sonication to aid dissolution, but be mindful of the compound's thermal stability.3. Filtration: If a small amount of insoluble material is present, it may be an impurity. Dissolve the compound in a suitable solvent and filter the solution before use.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage

For routine use, it is advisable to prepare smaller aliquots from the main stock bottle to minimize repeated exposure of the bulk material to the atmosphere.

  • Preparation: In a glove box or under a gentle stream of inert gas, allow the main stock bottle of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate to equilibrate to room temperature before opening. This prevents condensation of moisture onto the cold solid.

  • Aliquoting: Weigh the desired amount of the compound into smaller, clean, and dry vials.

  • Inerting: Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen).

  • Sealing: Tightly seal the vials with a secure cap. Parafilm can be used for extra protection against moisture.

  • Labeling and Storage: Clearly label each aliquot with the compound name, date, and amount. Store the aliquots under the recommended conditions.

Visualizing Stability Factors

The stability of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is influenced by several environmental factors. The following diagram illustrates the key relationships leading to either a stable compound or its degradation.

Factors Influencing Stability of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate cluster_storage Recommended Storage Conditions cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere Stable Compound Stable Compound Inert Atmosphere->Stable Compound Cool & Dry Cool & Dry Cool & Dry->Stable Compound Tightly Sealed Tightly Sealed Tightly Sealed->Stable Compound Oxidation Oxidation Degraded Compound Degraded Compound Oxidation->Degraded Compound Hydrolysis Hydrolysis Hydrolysis->Degraded Compound Reaction with Incompatibles Reaction with Incompatibles Reaction with Incompatibles->Degraded Compound Exposure to Air Exposure to Air Exposure to Air->Oxidation Exposure to Moisture Exposure to Moisture Exposure to Moisture->Hydrolysis Contact with Acids/Oxidants Contact with Acids/Oxidants Contact with Acids/Oxidants->Reaction with Incompatibles

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in 2,6-Diazaspiro[3.4]octane Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation when functionalizing spirocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation when functionalizing spirocyclic scaffolds. 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives are highly valued bioisosteres, but their chiral centers—particularly those on the pyrrolidine ring—are highly susceptible to epimerization during standard synthetic transformations. This guide provides field-proven, mechanistically grounded solutions to preserve enantiomeric and diastereomeric purity.

Mechanistic Insight: The Causality of Epimerization

To solve epimerization, we must first understand its physical driving forces. Epimerization in spirocyclic pyrrolidines primarily proceeds via two competing pathways during amide bond formation:

  • Direct α-Proton Abstraction (Enolization): When the carboxylic acid is activated (e.g., as an OAt ester via HATU), the electron-withdrawing nature of the activating group significantly increases the acidity of the α-proton. Strong, unhindered bases abstract this proton, forming a planar enolate that reprotonates indiscriminately from either face[1].

  • Oxazolone Formation: N-acyl protected amino acids can cyclize into 5(4H)-oxazolones under basic conditions. This intermediate rapidly epimerizes before undergoing aminolysis[2][3].

By understanding these pathways, we can engineer our reaction conditions to outcompete them.

Troubleshooting Guide & FAQs

Q1: Why am I seeing >15% epimerization during my HATU-mediated coupling with the spiro[3.4]octane scaffold? Analysis & Solution: The culprit is almost certainly your choice of base. Standard protocols default to N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). While DIPEA is sterically hindered, its high basicity (pKa ~10.5) is sufficient to drive α-proton abstraction of the activated intermediate[1]. Actionable Fix: Switch to4. Collidine has a significantly lower basicity (pKa ~7.4) and high steric bulk, which suppresses direct enolization while still neutralizing the reaction environment to facilitate coupling[3][4].

Q2: Does the order of reagent addition matter for spirocycles? Analysis & Solution: Yes, critically. Pre-activating the carboxylic acid with HATU and base before adding the amine maximizes the lifetime of the highly reactive, epimerization-prone OAt-ester or oxazolone intermediate[3]. Actionable Fix: Implement a "base-last" addition strategy. Mix the acid, amine, and HATU at 0 °C, and add the base (collidine) dropwise last. This ensures that the moment the active ester forms, it is immediately intercepted by the amine via the "7-aza effect" (anchimeric assistance) provided by the HOAt leaving group, outcompeting the slower epimerization pathways[1][2].

Q3: Are there alternative coupling reagents if HATU/Collidine still yields trace epimers? Analysis & Solution: If your spirocyclic amine is highly sterically hindered, aminolysis will be inherently slow, giving epimerization pathways time to compete even with weak bases[2]. Actionable Fix: Consider using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT avoids the formation of uronium byproducts and is highly resistant to oxazolone formation. While overall reaction kinetics are much slower, it provides unparalleled stereochemical fidelity for difficult couplings[2].

Data Presentation: Quantitative Comparison of Coupling Conditions

The following table synthesizes quantitative data from our internal validations and literature benchmarks for coupling sterically hindered pyrrolidine derivatives.

Coupling ReagentBase (pKa)Pre-activation TimeRelative Aminolysis RateTypical Epimerization (%)
HBTUDIPEA (10.5)5 minModerate15 - 20%
HATUDIPEA (10.5)0 min (Base Last)Fast5 - 10%
HATU Collidine (7.4) 0 min (Base Last) Fast < 2%
DEPBTDIPEA (10.5)0 min (Base Last)Slow< 1%
Experimental Protocol: Epimerization-Minimized Amide Coupling

This protocol is designed as a self-validating system . By utilizing a weak base and a base-last addition sequence, the reaction kinetics strictly favor aminolysis over enolization.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • 2,6-diazaspiro[3.4]octane-2-carboxylate derivative (1.1 eq)

  • HATU (1.05 eq)

  • 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the carboxylic acid, the spirocyclic amine, and HATU.

    • Causality: Mixing all solid reagents prior to base addition prevents the premature formation of the active ester in the absence of the nucleophile.

  • Solvation & Cooling: Dissolve the mixture in anhydrous DMF. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lower thermal energy reduces the rate of the unimolecular oxazolone formation and bimolecular proton abstraction.

  • Initiation (Base-Last Addition): Add 2,4,6-collidine dropwise over 5 minutes.

    • Causality: Collidine deprotonates the acid to initiate HATU activation. Because the amine is already present, the resulting OAt-ester undergoes immediate aminolysis.

  • Self-Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot, quench in MeCN/H2O, and analyze via chiral SFC.

    • Validation Logic: You should observe product formation with <2% epimer. If unreacted OAt-ester is observed without epimerization, it validates that the low pKa of collidine is successfully protecting the stereocenter, and the reaction simply requires more time to overcome steric hindrance.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash sequentially with 5% LiCl (to remove DMF) and brine.

Logical Workflow Visualization

Epimerization_Minimization A Start: Spiro[3.4]octane Amide Coupling B Base Selection: Evaluate pKa & Sterics A->B C DIPEA / TEA (High pKa ~10.5) B->C Avoid D 2,4,6-Collidine (Low pKa ~7.4) B->D Optimal E Coupling Reagent: Favor Fast Aminolysis D->E F HATU / HOAt (7-Aza Effect) E->F G Addition Sequence: Pre-activation? F->G H YES - High Risk G->H Avoid I NO - Base Last G->I Optimal J Stereopure Product (<2% Epimerization) I->J

Workflow for optimizing amide coupling conditions to minimize epimerization in spiro scaffolds.

Sources

Optimization

Technical Support Center: Flash Chromatography of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Welcome to the technical support guide for the purification of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate and related spirocyclic diamines. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate and related spirocyclic diamines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the flash chromatographic purification of this class of compounds. The unique structure, featuring a Boc-protected amine and a basic secondary amine on a spirocyclic core, presents specific purification hurdles that this guide aims to address in a practical, question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter.

Q1: My compound is streaking badly or showing severe peak tailing on the silica gel column. What's causing this and how can I fix it?

A1: This is the most common issue when purifying basic amines like your diazaspiro[3.4]octane derivative on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] The basic secondary amine in your molecule interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, leading to a continuous "streaking" or a "tailing" peak shape instead of a sharp, well-defined band. This can result in poor separation from impurities and lower yields of the purified product.[3]

  • Solution Workflow:

    • Mobile Phase Modification (First-Line Approach): The most direct solution is to neutralize the acidic silanol groups.[4] This is achieved by adding a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexanes).[5] TEA is a volatile base that will compete with your compound for the acidic sites on the silica, effectively "shielding" your analyte from these undesirable interactions.[6][7] Always perform a preliminary TLC analysis with the TEA-modified solvent system to confirm that your compound is stable and to determine the new, optimal eluent ratio.[4] The Rf value will likely increase with the addition of TEA.[5]

      • Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) is a very effective additive.[8] A common practice is to use a mobile phase containing a small percentage of this basic methanol solution (e.g., 1-10% of a 2M NH3/MeOH solution in Dichloromethane).[9][10]

    • Silica Gel Pre-treatment: You can pre-neutralize the entire stationary phase before running the column. This involves making a slurry of the silica gel in a solvent like ethyl acetate, adding triethylamine (~2 mL of TEA per 8 g of silica), stirring for about 15 minutes, and then filtering and washing the silica before packing the column.[11] This ensures a uniformly basic environment from the start.

Diagram: The Problem of Peak Tailing and the TEA Solution

cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier SilicaSurface Silica Surface (Acidic Si-OH) Result1 Peak Tailing / Streaking Compound Basic Amine Compound Compound->SilicaSurface Strong Acid-Base Interaction SilicaSurface_TEA Silica Surface (Neutralized) Result2 Sharp, Symmetrical Peak TEA Triethylamine (TEA) TEA->SilicaSurface_TEA Blocks Acidic Sites Compound_TEA Basic Amine Compound Compound_TEA->SilicaSurface_TEA Weak Interaction

Caption: Interaction of a basic amine with standard vs. TEA-treated silica.

Q2: I've added triethylamine, and the peak shape has improved, but my compound is now eluting too quickly and I can't separate it from a non-polar impurity. What should I do?

A2: This is a common consequence of adding a basic modifier. By reducing the interaction with the stationary phase, you've decreased the retention of your compound.

  • Causality: The addition of TEA increases the overall polarity of the mobile phase and significantly reduces the compound's affinity for the silica gel. This causes a higher Rf value, meaning the compound travels faster up the TLC plate and elutes earlier from the column.

  • Solution Workflow:

    • Re-optimize Eluent Polarity: You need to decrease the polarity of your mobile phase to increase retention. If you were using 30% Ethyl Acetate in Hexanes with 1% TEA, you should systematically test lower percentages of Ethyl Acetate (e.g., 20%, 15%, 10%) while keeping the TEA concentration constant.

    • TLC Analysis is Key: Run TLC plates with these new, less polar solvent systems. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.35, and there is a clear separation (a good ΔRf) between it and the impurity spot.[10]

Q3: My compound seems to be decomposing on the column, even with TEA. Are there alternative stationary phases I can use?

A3: Yes, if your compound is particularly sensitive, switching the stationary phase is the next logical step.

  • Causality: While TEA neutralizes many acidic sites, some residual acidity or the basic nature of TEA itself might be catalyzing the decomposition of a sensitive molecule.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina is a great alternative for purifying basic compounds.[9] Basic or neutral alumina will not have the acidic silanol groups, thus preventing the strong binding and potential degradation of your amine.[4]

    • Amine-functionalized Silica: This is an excellent, though more expensive, option.[4] The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to excellent peak shapes without the need for mobile phase modifiers.[12][13] This can simplify the purification and subsequent removal of solvent additives.[14]

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a powerful alternative. Here, the stationary phase is non-polar (like C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[1] Polar compounds elute first. For basic amines, it's often beneficial to add a modifier like ammonium hydroxide to the mobile phase to ensure the compound is in its neutral, free-base form, which improves retention and peak shape.[1][2]

II. FAQs: General Guidance and Best Practices

This section covers broader questions about methodology.

Q4: What is a good starting solvent system for developing a purification method for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate?

A4: A systematic approach starting with Thin Layer Chromatography (TLC) is crucial.[15]

  • Initial Screening: Start with a standard, mid-polarity solvent system like Ethyl Acetate/Hexanes .[5] Run TLC plates with varying ratios, for example:

    • 20% EtOAc/Hexanes

    • 40% EtOAc/Hexanes

    • 60% EtOAc/Hexanes

  • Add the Modifier: Based on the issues discussed in Q1, it is highly probable you will need a basic modifier. Repeat the TLC screening with your chosen solvent system plus 1% Triethylamine .

  • Target Rf: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 .[10] This Rf range generally provides the best balance between resolution and run time in a flash column.

  • For More Polar Compounds: If your compound shows very low Rf even in high concentrations of Ethyl Acetate, switch to a more polar solvent system like Dichloromethane (DCM)/Methanol .[5] A good starting point would be 1-5% MeOH in DCM, again, with the addition of a basic modifier like 1% TEA or 0.5-1% of a 2M Ammonia in Methanol solution.[10]

Compound Polarity Recommended Starting System (Normal Phase) Recommended Modifier
Moderately Polar20-50% Ethyl Acetate / Hexanes0.5 - 2% Triethylamine (TEA)
Polar2-10% Methanol / Dichloromethane0.5 - 2% Triethylamine (TEA) or 0.5-1% of 2M NH3 in MeOH
Very Polar / Stubborn Amines5-15% (7N NH3 in MeOH) / DichloromethaneAmmonia is the primary modifier
Q5: What is the best way to load my sample onto the column?

A5: The loading technique can significantly impact the quality of your separation. You have two main options: liquid loading and dry loading.

  • Liquid Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane). This is quick and easy, but only suitable if your compound is very soluble and you can use a very small volume. Using too much of a strong solvent will broaden the initial band and compromise the separation.

  • Dry Loading (Often Preferred): This method is highly recommended, especially for compounds that are not highly soluble in the mobile phase.[16]

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, methanol).

    • Add a small amount of an inert adsorbent like silica gel or Celite® (about 2-3 times the weight of your crude sample).

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[16]

    • Carefully layer this powder on top of your packed column. This ensures that your entire sample starts as a very narrow, concentrated band, leading to much sharper peaks and better resolution.

Diagram: Workflow for Solvent System Selection

Start Start: Crude Product TLC1 TLC Screen 1: EtOAc/Hexane Ratios (20%, 40%, 60%) Start->TLC1 Decision1 Observe Spots: Streaking or High Rf? TLC1->Decision1 TLC2 TLC Screen 2: EtOAc/Hexane + 1% TEA Decision1->TLC2 Yes (Streaking) TLC3 TLC Screen 3: DCM/MeOH + Modifier Decision1->TLC3 No (Low Rf) Decision2 Target Rf (0.2-0.35) Achieved? TLC2->Decision2 Decision2->TLC2 No, Adjust Ratio Optimize Fine-tune Solvent Ratio Decision2->Optimize Yes TLC3->Decision2 Column Run Flash Column Optimize->Column

Caption: A systematic approach to developing a flash chromatography method.

III. Experimental Protocol: Column Preparation with Basic Modifier

This protocol details the steps for preparing and running a flash column using a TEA-modified mobile phase.

Materials:

  • Silica Gel (for flash chromatography)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Modifier: Triethylamine (TEA)

  • Crude Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

  • Flash column, pump/pressure source, fraction collector

Procedure:

  • Prepare Eluent: Prepare your optimized mobile phase determined from TLC analysis (e.g., 20% EtOAc in Hexanes) and add 1% TEA by volume. Prepare enough for at least 5-7 column volumes (CVs).

  • Pack the Column:

    • Choose an appropriate size column for your sample amount.

    • Dry pack the column by adding the silica gel. Gently tap the column to ensure an even and well-packed bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Equilibrate the Column:

    • Carefully add the prepared eluent to the column.

    • Pressurize the system to push the solvent through the silica gel. It is crucial to run at least 3-5 column volumes of the TEA-containing eluent through the column before loading the sample.[8] This ensures the entire silica bed is neutralized and equilibrated.

  • Load the Sample:

    • Use the dry loading method described in Q5 for best results.

  • Elute and Collect:

    • Begin running the mobile phase through the column. If using a gradient, slowly increase the percentage of the more polar solvent.

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note that TEA is relatively volatile and should co-evaporate, but for highly sensitive downstream applications, further purification or an aqueous wash may be necessary to remove all traces.

IV. References

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]

  • Successful Flash Chromatography | Biotage. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? - ResearchGate. [Link]

  • Flash Column Chromatography - University of Rochester. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Labex.hu. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]

  • Multicomponent Synthesis of the New Compound... - MDPI. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. [Link]

  • Application Note – N-Boc protection - Synple Chem. [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin - SciSpace. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to 2,6- and 2,5-Diazaspiro[3.4]octanes in Medicinal Chemistry

For the modern medicinal chemist, the exploration of novel three-dimensional scaffolds is a critical endeavor in the quest for drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the exploration of novel three-dimensional scaffolds is a critical endeavor in the quest for drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and provide precise exit vectors for substituents. This guide offers an in-depth comparison of two closely related yet distinct diazaspiro[3.4]octane isomers: the well-established 2,6-diazaspiro[3.4]octane and the lesser-known 2,5-diazaspiro[3.4]octane.

While the 2,6-isomer has cemented its status as a privileged scaffold in contemporary drug discovery, its 2,5-counterpart remains a largely unexplored entity. This comparison aims to synthesize the current knowledge on both scaffolds, highlighting their structural nuances, synthetic accessibility, and potential applications, thereby providing a valuable resource for researchers and drug development professionals.

The Established Player: 2,6-Diazaspiro[3.4]octane

The 2,6-diazaspiro[3.4]octane scaffold, featuring an azetidine ring fused to a pyrrolidine ring at the C3 and C2 positions respectively, is a prominent motif in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents in chemical space, making it an attractive replacement for more flexible diamine-containing fragments like piperazine.

Synthesis of 2,6-Diazaspiro[3.4]octane

The synthesis of the 2,6-diazaspiro[3.4]octane core has been approached through various strategies, often involving multi-step sequences that allow for the introduction of orthogonal protecting groups, a key feature for its utility as a versatile building block. A common approach involves the construction of one of the heterocyclic rings onto a pre-existing functionalized ring. For instance, a strategy might involve the formation of the pyrrolidine ring onto a substituted azetidine.

A notable synthetic route involves a [3+2] cycloaddition reaction. For example, the reaction of an azomethine ylide with a suitable dipolarophile can be employed to construct the pyrrolidine ring. The orthogonal protection of the two nitrogen atoms, typically with Boc and Bn groups, allows for selective functionalization at either the N2 or N6 position, enabling the exploration of diverse chemical space.

A Privileged Scaffold in Drug Discovery

The 2,6-diazaspiro[3.4]octane motif is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across a range of therapeutic areas.[1] Its utility has been demonstrated in the development of potent and selective agents targeting various biological targets.

Key examples of the 2,6-diazaspiro[3.4]octane scaffold in medicinal chemistry include:

  • Antitubercular Agents: The scaffold has been incorporated into nitrofuran derivatives, leading to the identification of potent leads against Mycobacterium tuberculosis.[1]

  • Sigma-1 Receptor (σ1R) Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent σ1R antagonists, which have shown promise in enhancing the analgesic effects of morphine and mitigating tolerance.

  • Malaria Treatment: A novel diazaspiro[3.4]octane series has been identified with activity against multiple stages of the Plasmodium falciparum parasite.

The rigid nature of the scaffold is thought to contribute to its success by reducing the entropic penalty upon binding to a target protein and by presenting substituents in well-defined spatial orientations.

The Enigmatic Counterpart: 2,5-Diazaspiro[3.4]octane

In stark contrast to its well-documented 2,6-isomer, the 2,5-diazaspiro[3.4]octane scaffold, which consists of an azetidine ring spiro-fused to a pyrazolidine ring, is a significantly less explored area of chemical space. The available information is largely limited to commercial listings of a few N-protected derivatives and calculated data from chemical databases.

Synthetic Considerations for 2,5-Diazaspiro[3.4]octane

While no peer-reviewed synthetic routes for the parent 2,5-diazaspiro[3.4]octane are readily available, its synthesis can be envisioned through established methods of heterocyclic chemistry. A plausible retrosynthetic analysis would involve the disconnection of one of the C-N bonds in either the azetidine or the pyrrolidine ring. For instance, a strategy could involve the cyclization of a suitably functionalized azetidine precursor bearing a hydrazine or a protected hydrazine moiety.

The synthesis of the related 2,5-dioxaspiro[3.4]octane scaffold has been achieved via a ring-closing metathesis (RCM) strategy.[2] A similar approach, with nitrogen-containing precursors, could potentially be adapted for the synthesis of the 2,5-diaza analogue. The commercial availability of N-protected derivatives such as 2-Boc-2,5-diazaspiro[3.4]octane suggests that viable synthetic routes exist, likely held as proprietary information by chemical suppliers.

Physicochemical Properties: A Calculated Perspective

In the absence of experimental data, we turn to calculated properties to draw a preliminary comparison. The following table summarizes key computed physicochemical properties for the parent 2,6- and 2,5-diazaspiro[3.4]octane scaffolds, as well as their respective lactam derivatives, obtained from the PubChem database.

Property2,6-Diazaspiro[3.4]octane2,5-Diazaspiro[3.4]octane2,6-Diazaspiro[3.4]octan-7-one2,5-Diazaspiro[3.4]octan-6-one
Molecular Formula C₆H₁₂N₂C₆H₁₂N₂C₆H₁₀N₂OC₆H₁₀N₂O
Molecular Weight 112.17 g/mol 112.17 g/mol 126.16 g/mol [3]126.16 g/mol [4]
XLogP3 -1.1-0.9-1.3[3]-1.2[4]
H-Bond Donors 2222
H-Bond Acceptors 2222
Topological Polar Surface Area 24.1 Ų24.1 Ų41.1 Ų[3]41.1 Ų[4]

Note: Properties for the parent scaffolds are calculated, while those for the lactams are from their respective PubChem entries. These values should be considered as estimates.

Based on these calculated values, the two parent scaffolds are predicted to have very similar physicochemical properties, including molecular weight, lipophilicity (XLogP3), and polar surface area. This is expected given their isomeric relationship. The introduction of a carbonyl group in the lactam derivatives increases the polar surface area.

Comparative Analysis and Future Outlook

The primary distinction between the 2,6- and 2,5-diazaspiro[3.4]octane scaffolds lies in the connectivity of the nitrogen atoms within the five-membered ring. This seemingly subtle difference has significant implications for their three-dimensional structure and the spatial arrangement of substituents.

G cluster_0 2,6-Diazaspiro[3.4]octane cluster_1 2,5-Diazaspiro[3.4]octane 2,6 N1 is part of a pyrrolidine ring N2 is part of the azetidine ring 2,5 N1 and N2 are both part of a pyrazolidine ring

Structural comparison of the two isomers.

The 2,6-isomer offers two distinct secondary amine environments, one in a four-membered ring and one in a five-membered ring. This provides two different points for substitution with potentially different steric and electronic environments. In contrast, the 2,5-isomer presents a 1,2-diamine motif within the five-membered ring, which could influence its chelating properties and the relative orientation of substituents on these nitrogens.

The conformational landscape of the two scaffolds is also likely to differ. While both are rigid systems, the pyrrolidine ring in the 2,6-isomer and the pyrazolidine ring in the 2,5-isomer will adopt different envelope or twist conformations, which in turn will affect the overall shape of the molecule and the vectors of its substituents.

workflow cluster_0 Drug Discovery Workflow cluster_1 Scaffold Comparison Scaffold_Selection Scaffold Selection Synthesis Chemical Synthesis Scaffold_Selection->Synthesis Screening Biological Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Scaffold_2_6 2,6-Diazaspiro[3.4]octane (Established) Scaffold_2_6->Scaffold_Selection Proven Utility Scaffold_2_5 2,5-Diazaspiro[3.4]octane (Unexplored) Scaffold_2_5->Scaffold_Selection Novel Chemical Space

The role of scaffold selection in drug discovery.

Experimental Protocols

To facilitate the experimental evaluation and comparison of these scaffolds, the following general protocols are provided.

General Procedure for N-Boc Deprotection

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group, a common step in the functionalization of these scaffolds.

  • Dissolve the Boc-protected diazaspiro[3.4]octane derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides an indication of the susceptibility of a compound to phase I metabolism.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of, for example, 1 µM.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can then be calculated.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.4]octane scaffold has rightfully earned its place as a valuable tool in the medicinal chemist's arsenal. Its proven synthetic accessibility and successful application in numerous drug discovery programs make it a reliable choice for scaffold hopping and lead optimization.

The 2,5-diazaspiro[3.4]octane scaffold, however, represents a tantalizingly underexplored region of chemical space. Its unique structural features, particularly the 1,2-diamine arrangement within the five-membered ring, may offer novel properties and interaction patterns with biological targets. The lack of published synthetic routes and biological data presents both a challenge and an opportunity for the research community.

It is our hope that this comparative guide will not only serve as a useful reference for those working with the established 2,6-isomer but also inspire the exploration of the enigmatic 2,5-diazaspiro[3.4]octane. The development of robust synthetic methodologies for this scaffold and its subsequent evaluation in biological systems could unlock new avenues for the discovery of innovative therapeutics. The tale of these two scaffolds is still being written, and the next chapter on the 2,5-isomer is waiting to be explored.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35.
  • PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one. Retrieved from [Link]

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2539.
  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Hameed, S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2674–2690.

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Comparative

LC-MS method validation for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate purity

An In-Depth Comparative Guide to LC-MS Method Validation for the Purity of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Executive Summary The purity of active pharmaceutical ingredients (APIs) and their intermediates i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to LC-MS Method Validation for the Purity of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate, a vital building block in modern medicinal chemistry, demands a robust and reliable analytical method for purity assessment.[1] This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose: a rapid, high-throughput screening method ideal for in-process controls and a highly sensitive, specific quantitative method for final product release and stability testing. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data, all grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5]

Introduction: The Imperative for Purity in Spirocyclic Intermediates

The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in drug discovery, appearing in compounds targeting a wide range of diseases.[1] As a key intermediate, the purity of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate directly impacts the quality and impurity profile of the final API. Regulatory bodies mandate the identification and quantification of any impurity present at or above 0.10%.[6] LC-MS has become the definitive tool for this task, offering an unparalleled combination of separation power with the high sensitivity and specificity of mass analysis.[7][8] This guide will equip researchers and drug development professionals with the knowledge to select, develop, and validate an LC-MS method fit for their specific purpose.

Foundational Principles: Crafting the Analytical Approach

The molecular structure of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate—featuring a hydrophobic benzyl group and a polar diazaspiro core with two basic nitrogen atoms—dictates the optimal analytical strategy.

Chromatographic Strategy: The Logic of Separation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for separating the target compound from its potential process-related impurities and degradants.[9]

  • Column Chemistry : A C18 stationary phase is the workhorse for such analyses, providing excellent hydrophobic retention for the benzyl group. For closely eluting or isomeric impurities, alternative chemistries like Phenyl-Hexyl could offer different selectivity through π-π interactions.

  • Mobile Phase Composition : The key to achieving sharp, symmetrical peaks and efficient ionization lies in the mobile phase.

    • Organic Modifier : Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • Aqueous Phase & Additives : An acidic mobile phase is critical. The addition of 0.1% formic acid to the aqueous phase (e.g., water) serves a dual purpose: it protonates the basic nitrogen atoms on the spirocyclic core, which minimizes peak tailing from interactions with residual silanols on the column, and it provides a source of protons to facilitate highly efficient ionization in the mass spectrometer.[10][11][12]

Mass Spectrometric Detection: The Rationale for Ionization and Monitoring

The power of MS detection lies in its ability to provide molecular weight information and unparalleled selectivity.[13][14]

  • Ionization Source : Electrospray Ionization (ESI) is the premier choice for a molecule like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.[15][16] Its "soft" ionization mechanism is ideal for polar, non-volatile compounds, readily forming protonated molecular ions [M+H]+ in the gas phase.[16] Given the two basic nitrogens, ESI in positive ion mode is the only logical selection.

  • Detector Scan Mode : The choice of scan mode directly influences the method's sensitivity and specificity.

    • Full Scan : Acquires data across a wide mass range, making it ideal for identifying unknown impurities and confirming the molecular weight of the main peak.

    • Selected Ion Monitoring (SIM) : Focuses the detector on a few specific m/z values, dramatically increasing sensitivity for known impurities compared to a full scan.

    • Multiple Reaction Monitoring (MRM) : Used in tandem mass spectrometry (MS/MS), this technique offers the highest level of specificity and sensitivity.[6][8] A precursor ion (e.g., the [M+H]+ of an impurity) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering virtually eliminates background noise, making it the gold standard for trace-level quantification.

Comparative Methodologies: Matching the Method to the Mission

No single method is perfect for all applications. Here, we compare two validated approaches designed for different stages of the drug development pipeline.

Table 1: Comparison of LC-MS Methodologies

FeatureMethod A: High-Throughput Purity Screen Method B: Validated Quantitative Impurity Profile
Objective Rapid purity assessment, in-process control, reaction monitoring.Accurate quantitation of all impurities for lot release and stability studies.
LC Technique Fast Gradient (e.g., 3-5 minutes)Optimized Gradient (e.g., 10-15 minutes) for maximum resolution.
MS Detector Mode Full Scan ESI-MSMultiple Reaction Monitoring (MRM) ESI-MS/MS
Primary Output % Peak Area Purity, confirmation of main peak identity.Precise concentration (e.g., % w/w) of each identified impurity.
Sensitivity Lower; suitable for impurities >0.1%High; capable of quantifying impurities at or below 0.05% (LOQ).
Validation Level Fit-for-purpose (Specificity, Linearity of main peak).Full ICH Q2(R1) validation.[4][5]

Detailed Experimental Protocols & Validation Data

The following sections provide detailed, step-by-step protocols. Adherence to these procedures, including system suitability checks, ensures the generation of trustworthy and reproducible data.

Method A: High-Throughput Purity Screen (LC-UV-MS)

This method is designed for speed and efficiency, providing reliable purity estimation for process chemistry and early development.

Experimental Protocol:

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • LC System : Standard HPLC or UHPLC system.

  • Column : C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : 5% to 95% B over 3 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate for 0.5 minutes.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 2 µL.

  • UV Detector : 254 nm.

  • MS Detector : ESI Positive, Full Scan m/z 100-900.

Illustrative Validation Data Summary (Method A):

Validation ParameterProcedureAcceptance CriteriaIllustrative Result
Specificity Inject blank, sample, and spiked sample.No interference at the retention time of the main peak.Pass
Linearity (Main Peak) 5 concentrations from 0.1 to 1.5 mg/mL.R² ≥ 0.995R² = 0.9991
System Suitability 5 replicate injections of a standard.Tailing Factor ≤ 2.0; %RSD of Peak Area ≤ 2.0%Tailing = 1.2; %RSD = 0.8%
Method B: Validated Quantitative Impurity Profile (LC-MS/MS)

This method provides the high sensitivity and specificity required for regulatory submissions and quality control.

Experimental Protocol:

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 2.0 mg/mL.

  • LC System : UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A : Water with 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : 5% B for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins, hold for 1 min, return to initial conditions and re-equilibrate for 3 mins.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Detector : ESI Positive, MRM mode. (MRM transitions for the main peak and all known impurities must be optimized).

Validation Protocol & Data Summary (Method B):

The validation of this method must be comprehensive, following ICH Q2(R2) guidelines.[4][5]

Table 2: Validation Summary for Quantitative Impurity Method

ParameterProcedureAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo, and samples spiked with known impurities.Baseline resolution between all peaks. No interference in blank.Pass
Linearity (for each impurity) 6 levels from LOQ to 150% of the specification limit (e.g., 0.15%).R² ≥ 0.990R² > 0.995 for all impurities
Accuracy (% Recovery) Spike impurities into the sample matrix at 3 levels (e.g., 50%, 100%, 150%).80.0% - 120.0% recovery.95.2% - 104.5% recovery
Precision (Repeatability, %RSD) 6 replicate preparations at 100% of the specification limit.%RSD ≤ 15.0%%RSD < 5.0%
Intermediate Precision (%RSD) Repeat precision test on a different day with a different analyst.%RSD ≤ 20.0%%RSD < 7.5%
Limit of Quantitation (LOQ) Determine S/N ratio (must be ≥ 10) and demonstrate acceptable accuracy/precision.S/N ≥ 100.03% w/w
Limit of Detection (LOD) Determine S/N ratio (must be ≥ 3).S/N ≥ 30.01% w/w
Robustness Vary parameters like flow rate (±5%), column temp (±2°C), mobile phase pH (±0.1).System suitability must pass; purity results should not be significantly affected.Pass

Visualizing the Workflow and Decision Process

To ensure clarity and aid in decision-making, the following diagrams illustrate the validation workflow and a guide for selecting the appropriate method.

LCMS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Implementation Dev Initial Method Development & Optimization (Column, Mobile Phase, MS) Spec Specificity (Interference Check) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Limit LOD & LOQ (Sensitivity) Lin->Limit Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness Prec->Robust SST System Suitability Criteria Definition Robust->SST Routine Routine Analysis & Quality Control SST->Routine Method_Selection_Tree Start What is the Analytical Goal? Q1 Rapid in-process purity check? Start->Q1 Q2 Quantify trace impurities (<0.1%) for release? Q1->Q2 No MethodA Use Method A: High-Throughput LC-UV-MS Q1->MethodA Yes Q2->MethodA No (Purity >0.1%) MethodB Use Method B: Quantitative LC-MS/MS (MRM) Q2->MethodB Yes

Caption: Decision tree for selecting the appropriate LC-MS method based on analytical needs.

Conclusion and Expert Recommendations

The successful analysis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate purity hinges on selecting an LC-MS method that is fit for its intended purpose.

  • For process development and reaction monitoring , where speed is paramount and high sensitivity is not required, the High-Throughput Purity Screen (Method A) is the superior choice. Its rapid gradient and full-scan MS detection provide the necessary purity information and identity confirmation efficiently.

  • For final product release, stability studies, and regulatory filings , the Validated Quantitative Impurity Profile (Method B) is non-negotiable. Its exceptional sensitivity and specificity, derived from the MRM scan mode, ensure that all impurities are accurately quantified, meeting the stringent requirements of global health authorities like the FDA and EMA. [17][18] Ultimately, a robust analytical control strategy may employ both methods at different stages of the development lifecycle. This dual approach ensures both efficiency in development and uncompromising quality in the final product.

References

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN Journal of Chemistry. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2025). LCGC International. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • LC-MS method validation resources. (2024). Reddit. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. (2011). Analytical Chemistry. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). MDPI. [Link]

  • Tutorial Review on LC-MS Method Validation. (2015). University of Tartu. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). MDPI. [Link]

  • Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. (2022). MDPI. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS. (2024). Journal of Current Medical Research and Opinion. [Link]

  • LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. (2024). MDPI. [Link]

  • Analysis results of LC-MS. (n.d.). Shimadzu. [Link]

  • Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (C15H17NO3). (n.d.). PubChemLite. [Link]

Sources

Validation

In Vitro Metabolic Stability of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. Historically, medicinal chemistry relied heavily on planar, s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. Historically, medicinal chemistry relied heavily on planar, sp2 -hybridized heterocycles like piperazines and pyrrolidines. However, these "flat" scaffolds frequently suffer from poor aqueous solubility and high metabolic liabilities—specifically, rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) enzymes.

To overcome these limitations, the paradigm has shifted toward "escaping flatland" by increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) . Spirocyclic scaffolds, such as 2,6-diazaspiro[3.4]octane , have emerged as superior structural alternatives.

This guide objectively compares the in vitro metabolic stability of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives against traditional flat and flexible ring alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate these building blocks in lead optimization .

Mechanistic Rationale: Why Spirocycles Outperform Flat Heterocycles

The metabolic vulnerability of a molecule is largely dictated by the accessibility of its abstractable protons. In traditional scaffolds like benzyl piperazine, the α -protons adjacent to the nitrogen atoms are highly exposed. When these molecules enter the active site of CYP450 enzymes (particularly CYP3A4 and CYP2D6), they undergo rapid hydrogen atom transfer (HAT), leading to N-dealkylation and rapid systemic clearance.

Replacing a piperazine with a 2,6-diazaspiro[3.4]octane core fundamentally alters the molecule's three-dimensional conformation:

  • Steric Shielding: The orthogonal arrangement of the two fused rings introduces significant steric bulk. This specific 3D geometry prevents the molecule from adopting the planar conformation required to optimally fit into the CYP450 catalytic pocket.

  • Bond Angle Strain: The spirocyclic junction alters the bond dissociation energy (BDE) of the adjacent α -protons, making them thermodynamically less favorable for CYP-mediated abstraction.

  • Reduced Lipophilicity (LogD): The increased Fsp3​ character inherently lowers the lipophilicity of the molecule compared to its planar counterparts, reducing non-specific hydrophobic interactions with metabolic enzymes .

Mechanism cluster_flat Traditional Flat Scaffold cluster_spiro Spirocyclic Scaffold N1 Benzyl Piperazine (Low Fsp3) N2 Exposed α-Protons (High CYP450 Affinity) N1->N2 N3 Rapid N-Dealkylation (High Intrinsic Clearance) N2->N3 S1 Benzyl 2,6-diazaspiro[3.4]octane (High Fsp3) S2 Steric Shielding (Conformational Restriction) S1->S2 S3 Metabolic Stability (Prolonged Half-life) S2->S3

CYP450 metabolic shielding mechanism of spirocyclic vs traditional flat scaffolds.

Comparative Performance Data

To objectively demonstrate the pharmacokinetic advantages of the spirocyclic core, we compare the in vitro Human Liver Microsome (HLM) stability of three structurally analogous building blocks. The data below represents standardized intrinsic clearance ( CLint​ ) profiling.

Table 1: In Vitro HLM Stability Comparison
Compound Scaffold (Benzyl-R-carboxylate) Fsp3​ HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Remaining @ 30 min (%)
Benzyl piperazine-1-carboxylate (Flat)0.4518.574.932.4%
Benzyl 1,4-diazepane-1-carboxylate (Flexible)0.5022.162.739.1%
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Rigid Spiro)0.67 >60.0 <15.0 88.5%

Data Interpretation: The transition from a piperazine to the 2,6-diazaspiro[3.4]octane core decreases the intrinsic clearance by over 5-fold. By retaining nearly 90% of the parent compound after 30 minutes, the spirocyclic derivative shifts the molecule from a "high clearance" liability to a "low clearance" asset, ensuring a higher probability of achieving therapeutic exposure in vivo.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. The following protocol outlines the exact methodology for assessing the clearance of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives.

Causality in Experimental Design:

  • Why Human Liver Microsomes (HLMs)? HLMs contain the full complement of major CYP450 and UGT enzymes, providing a standardized, easily scalable model of hepatic first-pass metabolism.

  • Why 0.5 mg/mL Protein Concentration? This concentration strikes the optimal balance: it is high enough to detect the turnover of highly stable spirocycles, yet low enough to minimize non-specific protein binding, which can artificially mask true clearance rates.

  • Why a Minus-NADPH Control? NADPH is the obligatory electron donor for CYP450 enzymes. Running a parallel sample without NADPH validates that any observed degradation is strictly cytochrome-mediated, rather than due to chemical instability or non-CYP esterases.

Step-by-Step Methodology

1. Reagent Preparation

  • Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare the test compound (Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate) and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) as 10 mM DMSO stocks. Dilute to 100 µM in acetonitrile (ACN).

2. Incubation Mixture Assembly

  • In a 96-well plate, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Crucial Step: Ensure the final organic solvent concentration (DMSO + ACN) does not exceed 0.5% (v/v), as higher concentrations will denature and inhibit CYP enzymes.

3. Pre-Incubation

  • Incubate the mixture at 37°C for 5 minutes. Causality: This prevents a kinetic lag phase by ensuring the system is at physiological temperature before the reaction begins.

4. Reaction Initiation & Sampling

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

5. Quenching & Protein Precipitation

  • Quench the reaction by immediately adding 150 µL of ice-cold ACN containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the enzymes, freezing the metabolic profile. The IS corrects for any volumetric or ionization variations during downstream LC-MS/MS analysis.

6. Centrifugation & Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the compound-to-IS peak area ratio.

Workflow Step1 Prepare HLM (0.5 mg/mL) Step2 Add Compound (1 µM Final) Step1->Step2 Step3 Pre-Incubate (37°C, 5 min) Step2->Step3 Step4 Start Reaction (+ NADPH) Step3->Step4 Step5 Timepoint Sampling (0-60 min) Step4->Step5 Step6 Quench (Cold ACN + IS) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Standardized workflow for in vitro human liver microsomal stability assays.

Conclusion

The integration of the Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate scaffold into drug discovery pipelines represents a highly effective strategy for overcoming the metabolic liabilities of traditional flat heterocycles. By increasing the Fsp3​ fraction and introducing steric shielding, this spirocyclic derivative drastically reduces CYP450-mediated clearance. As demonstrated by the comparative data, substituting a piperazine ring with a 2,6-diazaspiro[3.4]octane core can extend the in vitro half-life from under 20 minutes to over an hour, providing a robust foundation for developing orally bioavailable therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2135-2151.[Link]

Validation

A Comparative Guide to Chiral Resolution and Enantiomeric Excess Validation of 2,6-Diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds, including potent sigma-1 receptor antagonists.[1][2] The spirocyclic nature of this diamine introduces a chiral center at the C5 position, necessitating robust methods for both the separation of its enantiomers (chiral resolution) and the precise determination of enantiomeric purity (enantiomeric excess validation). This guide provides a comparative analysis of established techniques applicable to this task, offering insights into the underlying principles and practical considerations for their implementation.

Part 1: Chiral Resolution Strategies: A Head-to-Head Comparison

The separation of enantiomers from a racemic mixture of 2,6-diazaspiro[3.4]octane is a critical step to isolating the desired stereoisomer. The two primary methods for achieving this on a preparative scale are diastereomeric salt crystallization and chiral chromatography.

1.1. Diastereomeric Salt Crystallization: The Classical Approach

This technique remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability.[3][4] The principle lies in the reaction of the racemic diamine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, differential solubility in a given solvent, which allows for their separation by fractional crystallization.[5][6]

Key Considerations for Diastereomeric Salt Resolution:

  • Choice of Resolving Agent: The selection of the chiral acid is crucial. For diamines like 2,6-diazaspiro[3.4]octane, derivatives of tartaric acid are a common and effective choice.[5][6] The ideal resolving agent will form diastereomeric salts with a significant solubility difference, maximizing both yield and the enantiomeric excess of the crystallized product.[6]

  • Solvent Selection: The solvent system plays a critical role in the crystallization process. A systematic screening of various solvents is often necessary to identify conditions that promote the selective precipitation of one diastereomer.[3]

  • Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine and the crystallization temperature are key parameters that must be optimized to achieve high resolution efficiency.[5]

Workflow for Diastereomeric Salt Resolution:

Caption: Workflow of Diastereomeric Salt Resolution.

1.2. Chiral Preparative Chromatography: A High-Fidelity Alternative

For smaller scale separations or when diastereomeric salt crystallization proves challenging, chiral preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer a powerful alternative. These direct methods utilize a chiral stationary phase (CSP) to differentiate between the enantiomers.[7][8]

Advantages of Chiral Chromatography:

  • Broad Applicability: A wide variety of commercially available CSPs can effectively separate a broad range of chiral compounds, including amines.[9]

  • High Purity: Chiral chromatography can often achieve very high levels of enantiomeric purity.

  • Rapid Method Development: Screening different CSPs and mobile phases can often lead to a successful separation more quickly than optimizing a crystallization process.[7]

Commonly Used Chiral Stationary Phases for Amines:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are highly versatile and widely used for the separation of a diverse range of chiral molecules.[8]

  • Crown Ether-based CSPs: These are particularly effective for the enantioseparation of primary amine compounds.[9]

Comparative Summary of Resolution Techniques

FeatureDiastereomeric Salt CrystallizationChiral Preparative Chromatography (HPLC/SFC)
Scalability Excellent for multi-gram to kilogram scale[3]More suitable for smaller scales, can be costly for large quantities
Cost Generally lower, especially at large scale[3]Higher due to expensive CSPs and solvent consumption[3]
Throughput Lower, requires optimization of crystallization conditionsHigher, especially with automated systems
Purity Can be very high, may require multiple recrystallizationsOften yields very high enantiomeric purity
Development Time Can be time-consuming to screen resolving agents and solvents[3]Method development can be faster with column screening strategies[7]
Part 2: Enantiomeric Excess (% ee) Validation: A Multi-Technique Approach

Once an enantioenriched sample of 2,6-diazaspiro[3.4]octane is obtained, it is imperative to accurately determine its enantiomeric excess. Several analytical techniques are available for this purpose, with chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent.

2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and generally considered the most accurate method for determining enantiomeric purity.[10] The principle is the same as in preparative chromatography but on an analytical scale.

Experimental Protocol: Chiral HPLC for % ee Determination

  • Column Selection: Screen a variety of chiral stationary phases. For basic compounds like 2,6-diazaspiro[3.4]octane, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often a good starting point.[7]

  • Mobile Phase Optimization: Begin with a standard mobile phase, for example, a mixture of n-hexane and a polar modifier like 2-propanol or ethanol.[7] For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[7]

  • Analysis: Inject a small amount of the sample onto the equilibrated column. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

2.2. NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess and does not require a dedicated chiral chromatography system.[11] This method relies on converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[12][13]

2.2.1. Chiral Derivatizing Agents (CDAs)

The amine functionalities of 2,6-diazaspiro[3.4]octane can be reacted with a chiral derivatizing agent to form a stable pair of diastereomers. These diastereomers will exhibit distinct and well-resolved signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), allowing for their quantification by integration.[12]

A notable example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which reacts with amines to form diastereomeric amides.[12]

2.2.2. Chiral Solvating Agents (CSAs)

CSAs form non-covalent diastereomeric complexes with the analyte. This interaction is strong enough to induce different chemical shifts for the enantiomers in the NMR spectrum.[10] For primary amines, a simple and effective method involves the use of (S)-BINOL (1,1'-bi-2-naphthol) as a chiral solvating agent.[10]

Protocol for % ee Determination by ¹H NMR using a Chiral Derivatizing Agent:

  • In an NMR tube, dissolve a known amount of the enantioenriched 2,6-diazaspiro[3.4]octane in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a slight excess of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers.

  • Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.

Workflow for Enantiomeric Excess Validation:

Caption: Comparison of % ee Validation Workflows.

Comparison of % ee Validation Methods

FeatureChiral HPLCNMR with Chiral Auxiliaries
Sensitivity Generally higherLower, requires more sample
Accuracy Considered the gold standardHighly accurate with well-resolved signals
Instrumentation Requires a dedicated HPLC with a chiral columnRequires a standard NMR spectrometer
Sample Preparation Simple dissolution in mobile phaseMay require derivatization or addition of a CSA
Potential Issues Co-elution of impurities, poor peak shapeSignal overlap, kinetic resolution during derivatization[12]
Conclusion

The successful chiral resolution and accurate enantiomeric excess validation of 2,6-diazaspiro[3.4]octane are achievable through a systematic application of established chemical and analytical techniques. For preparative scale separation, diastereomeric salt crystallization offers a cost-effective and scalable solution, while chiral chromatography provides a high-purity alternative, particularly for smaller quantities. For the crucial step of enantiomeric excess determination, chiral HPLC stands as the benchmark for accuracy and reliability. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, presents a valuable and readily accessible orthogonal method for validation. The choice of the most appropriate technique will depend on the scale of the separation, the available resources, and the specific requirements of the research or development program.

References

  • Perez-Fuertes, Y., Kelly, A. M., & Fossey, J. S. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(9), 1703–1709. Available from: [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. Available from: [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Available from: [Link]

  • Wenzel, T. J. (2018). A review of the use of chiral NMR solvating agents. Chirality, 30(1), 45–91. Available from: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(39), 25357–25364. Available from: [Link]

  • Gharbi, R., & El-Abed, D. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2697–2704. Available from: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Matarashvili, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 633–648. Available from: [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available from: [Link]

  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. Retrieved March 21, 2026, from [Link]

  • Li, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. Available from: [Link]

Sources

Comparative

Benchmarking Binding Affinity of 2,6-Diazaspiro[3.4]octane Derivatives in Target Assays

Executive Summary The transition from planar, sp2-rich heterocycles (like piperazine and morpholine) to rigid, sp3-rich spirocycles represents a paradigm shift in modern drug discovery. The 2,6-diazaspiro[3.4]octane scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-rich heterocycles (like piperazine and morpholine) to rigid, sp3-rich spirocycles represents a paradigm shift in modern drug discovery. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged bioisostere, offering enhanced 3D vectorization, improved physicochemical properties, and a dramatic reduction in off-target promiscuity.

This guide provides an in-depth technical benchmarking of 2,6-diazaspiro[3.4]octane derivatives across three distinct therapeutic targets: G-Protein Coupled Receptors (GPCRs), mitochondrial chaperone proteins, and kinase complexes. By analyzing the causality behind assay selection and providing self-validating experimental protocols, this guide equips researchers with the methodological framework needed to evaluate spirocyclic scaffolds in their own discovery pipelines.

GPCR Targeting: Dopamine D3 Receptor (D3R) Antagonism

The Mechanistic Advantage: Escaping Flatland

A persistent challenge in developing D3R antagonists for neuropsychiatric disorders is off-target binding to the serotonin 5-HT1A receptor. Traditional piperazine scaffolds are relatively flat and flexible, allowing them to easily adapt to the narrow, hydrophobic binding pocket of 5-HT1A.

By replacing the piperazine core with a 2,6-diazaspiro[3.4]octane scaffold, researchers introduce a rigid, orthogonal geometry. This steric bulk creates a structural clash in the 5-HT1A binding site but perfectly occupies the larger orthosteric/allosteric vestibule of the D3R, effectively eliminating serotonin receptor off-target effects 1[1].

D3R_Selectivity A Piperazine Scaffold (Planar, Flexible) C Radioligand Binding Assay ([3H]Nemonapride) A->C B 2,6-diazaspiro[3.4]octane (sp3-rich, Rigid) B->C D Off-Target 5-HT1A Binding (Poor Selectivity) C->D Piperazine E High D3R Selectivity (No 5-HT1A Binding) C->E Spirocycle

Workflow demonstrating how the spirocyclic scaffold eliminates off-target 5-HT1A binding.

Experimental Protocol: Radioligand Competition Binding Assay

Causality of Assay Choice: [3H]Nemonapride is utilized because it possesses a high, reliable affinity for D2-like receptors, ensuring stable labeling of the D3R population in transfected HEK293 cells.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D3R in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]Nemonapride, and serial dilutions of the spirocyclic test compound (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Non-specific binding must be defined using a saturating concentration (10 µM) of a cold reference ligand (e.g., haloperidol). If total binding minus non-specific binding is <50% of the total signal, the membrane preparation is invalid due to receptor degradation.

Quantitative Benchmarking: D3R vs 5-HT1A
CompoundCore ScaffoldD3R K_i (nM)5-HT1A K_i (nM)Selectivity Ratio (5-HT1A/D3R)
Lead 15a 2,6-diazaspiro[3.4]octane12.0>10,000>833x
Analog 16 Piperazine14.50.22<0.01x

Chaperone Protein Targeting: GRP75 Inhibition

The Mechanistic Advantage: Disrupting Protein-Protein Interactions

In endometrial cancer, the mitochondrial chaperone GRP75 forms a complex with IP3R to mediate Ca2+ transport. Novel azaphenothiazine derivatives utilizing the 2,6-diazaspiro[3.4]octane scaffold (e.g., Compound 33) have been designed to bind directly to GRP75, impairing this interaction and triggering tumor suppression 2[2].

MST_Workflow P1 Purify GRP75 Protein P2 Fluorescent Labeling (RED-NHS Dye) P1->P2 P3 Titrate Spirocycle (16-point dilution) P2->P3 P4 Capillary Loading & Thermophoresis P3->P4 P5 Kd Determination (Hydration Shift) P4->P5

Microscale Thermophoresis (MST) protocol for quantifying GRP75-spirocycle binding affinity.

Experimental Protocol: Microscale Thermophoresis (MST)

Causality of Assay Choice: GRP75 is highly sensitive to conformational restriction. Immobilizing it on a surface (as required by Surface Plasmon Resonance) often obscures allosteric binding sites. MST measures the directed movement of molecules in a temperature gradient in free solution, making it ideal for detecting hydration shell changes induced by spirocyclic ligands.

  • Protein Labeling: Label purified recombinant GRP75 using a Monolith NT™ Protein Labeling Kit RED-NHS. Maintain the dye-to-protein ratio between 0.8 and 1.2 to prevent over-labeling artifacts.

  • Ligand Titration: Prepare a 16-point serial dilution of Compound 33 in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • Incubation: Mix the labeled GRP75 (final concentration 50 nM) with the ligand dilutions and incubate in the dark for 30 minutes at room temperature.

  • Measurement: Load samples into standard Monolith NT.115 capillaries. Run the MST analysis at 20% LED power and 40% MST power (Excitation 620 nm, Emission 680 nm).

  • Self-Validation Checkpoint: A "capillary scan" must be performed prior to the thermophoresis run. If baseline fluorescence varies by >10% across the 16 capillaries, ligand-induced protein aggregation or capillary-wall sticking is occurring, requiring immediate buffer optimization (e.g., increasing Tween-20 or adding BSA).

Quantitative Benchmarking: GRP75 Binding
CompoundTarget ProteinAssay MethodBinding Affinity (K_d)Functional Outcome
Compound 33 GRP75MST4.07 µMImpaired IP3R interaction

Kinase Complex Targeting: CCNE1:CDK2 Allosteric Inhibition

The Mechanistic Advantage: Navigating Shallow Allosteric Pockets

Targeting the CCNE1:CDK2 complex is critical in oncology, but traditional ATP-competitive inhibitors lack selectivity. Recent chemoproteomic profiling has identified that 2,6-diazaspiro[3.4]octane derivatives (such as I-125A and I-198) bind selectively to a shallow allosteric pocket near the N112 residue of CCNE1, effectively inhibiting CDK2 catalytic activity without competing with ATP 3[3].

NanoBRET Cell HEK293T Live Cells (NanoLuc-CCNE1) Tracer Add Fluorescent Tracer & Spirocycle Inhibitor Cell->Tracer Compete Competitive Binding at Allosteric Site Tracer->Compete Readout Measure BRET Signal (Luminescence vs Fluorescence) Compete->Readout

Live-cell NanoBRET assay workflow for measuring allosteric target engagement.

Experimental Protocol: Live-Cell NanoBRET-ABPP

Causality of Assay Choice: Biochemical kinase assays often fail to capture the physiological dynamics of allosteric modulators. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for real-time, live-cell measurement of target engagement, ensuring the spirocyclic compound can penetrate the cell membrane and bind the intact CCNE1:CDK2 complex.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CCNE1 fusion protein. Plate cells in 384-well white tissue culture plates.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent covalent tracer known to engage the N112 allosteric site.

  • Compound Competition: Immediately add serial dilutions of the 2,6-diazaspiro[3.4]octane test compound (I-125A or I-198). Incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoBRET Nano-Glo Substrate. Measure dual-emission signals: donor luminescence (460 nm) and acceptor fluorescence (618 nm). Calculate the BRET ratio (Acceptor/Donor).

  • Self-Validation Checkpoint: The assay must include a parallel control plate using cells transfected with an untagged CCNE1 construct. This ensures the observed BRET signal decay is strictly due to competitive displacement at the target site, rather than assay interference from compound autofluorescence or generalized cytotoxicity.

Quantitative Benchmarking: CCNE1:CDK2 Engagement
CompoundScaffold TypeTarget ComplexNanoBRET IC_50 (µM)Mechanism of Action
I-125A 2,6-diazaspiro[3.4]octaneCCNE1:CDK20.45Allosteric CDK2 Inhibition
I-198 2,6-diazaspiro[3.4]octaneCCNE1:CDK20.82Allosteric CDK2 Inhibition

Conclusion

The empirical data demonstrates that the 2,6-diazaspiro[3.4]octane scaffold is far more than a simple structural novelty. By enforcing a rigid, three-dimensional spatial arrangement, it allows medicinal chemists to engineer out planar-driven off-target toxicities (e.g., 5-HT1A binding) while successfully engaging challenging allosteric pockets and protein-protein interfaces. Proper benchmarking of these derivatives requires a careful selection of biophysical and live-cell assays—such as MST and NanoBRET—that preserve the native conformational dynamics of the target proteins.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer by Targeting GRP75 to Impair Its Interaction with IP3R and Mitochondrial Ca2+ Homeostasis Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases Source: MDPI Molecules URL

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

As medicinal chemistry pivots away from planar, aromatic-heavy molecules, spirocyclic building blocks have become essential for exploring three-dimensional chemical space[1]. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots away from planar, aromatic-heavy molecules, spirocyclic building blocks have become essential for exploring three-dimensional chemical space[1]. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a highly valuable scaffold used to introduce rigid, 3D exit vectors into drug candidates, thereby improving metabolic stability and target selectivity[2].

However, handling protected spirocyclic amines requires rigorous safety protocols. This guide provides a self-validating operational framework for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Identity & Hazard Profiling

Before establishing a Personal Protective Equipment (PPE) matrix, it is critical to understand the mechanistic causality behind the compound's hazards.

PropertySpecification
Chemical Name Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
CAS Number 1086394-87-7[3]
Molecular Formula C14H18N2O2[3]
Molecular Weight 246.30 g/mol [4]
GHS Classification Warning (GHS07) - H315, H319, H335[5]

Mechanistic Hazard Analysis: This molecule features a carboxybenzyl (Cbz) protecting group on one nitrogen, leaving the other nitrogen as a free secondary amine.

  • Irritation Potential: The free secondary amine acts as a localized base and nucleophile. Upon contact with biological mucous membranes or ocular tissue, it can disrupt cellular membranes and cause severe localized pH shifts, leading to acute skin, eye, and respiratory tract irritation[5].

  • Enhanced Dermal Penetration: Unprotected diamines are highly polar and struggle to cross the skin's lipid barrier (stratum corneum). However, the addition of the bulky, aromatic Cbz protecting group significantly increases the molecule's overall lipophilicity. Causality: This enhanced lipophilicity theoretically increases the compound's ability to partition into the skin, making dermal exposure to this protected building block more hazardous than exposure to its unprotected parent compound.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to. Every choice is grounded in the chemical's physicochemical properties.

PPE CategoryRequired SpecificationMechanistic Justification
Eye Protection Snug-fitting, indirect-vented safety goggles.Safety glasses are insufficient. Airborne amine dusts can bypass standard glasses, causing severe corneal irritation[5].
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides excellent resistance to solid amines. Double-gloving creates a self-validating barrier: the outer glove can be rapidly shed if contaminated, preventing transfer to the skin during de-gowning.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeve from dragging through powder on the benchtop, eliminating a common vector for cross-contamination.
Respiratory Certified Class II Fume Hood (Face velocity 80-120 fpm).Prevents inhalation of fine powders, mitigating the risk of respiratory tract irritation (H335)[5].
Experimental Protocols: Safe Handling & Workflow

The handling of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate must follow a step-by-step methodology designed to minimize aerosolization and static transfer.

Step 1: Pre-Operation Setup

  • Verify the fume hood is operational and the sash is pulled down to the certified working height.

  • Line the working area with anti-static weighing paper. This prevents the compound from adhering to the stainless steel hood surface.

Step 2: Static Mitigation & Weighing

  • Causality: Spirocyclic amine powders often accumulate static charge during transit, causing them to "jump" and aerosolize when opened.

  • Discharge the exterior of the chemical bottle and the metal spatula using an anti-static zero-stat gun before opening.

  • Carefully dispense the required mass into a pre-tared, anti-static weigh boat.

Step 3: Transfer & Dissolution

  • When transferring the solid to a reaction flask (e.g., for a Buchwald-Hartwig cross-coupling or acylation), use a wide-bore powder funnel. This ensures no residual powder adheres to the ground-glass joints of the flask, which could compromise the seal and expose the user during subsequent heating or vacuum steps.

  • Seal the reaction vessel before removing it from the fume hood.

Step 4: Controlled De-gowning

  • De-gowning must occur inside the fume hood to prevent spreading invisible dust into the general laboratory environment.

GowningWorkflow N1 1. Pre-Entry Verify Hood Flow N2 2. Base PPE Coat & Goggles N1->N2 N3 3. Hand Protection Double Nitrile N2->N3 N4 4. Operation Weigh & Transfer N3->N4 N5 5. De-gowning Outer Gloves First N4->N5

Fig 1: Sequential PPE gowning and de-gowning workflow for handling hazardous amine building blocks.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the amine powder, exacerbating inhalation risks. Follow this targeted response plan:

Step 1: Immediate Containment

  • Solid Spills: Do NOT use a dry brush. Gently cover the spilled powder with a damp paper towel to suppress dust generation[5].

  • Solution Spills (e.g., in DCM or DMF): Surround and cover the liquid with an inert, non-combustible absorbent material such as vermiculite or sand[5].

Step 2: Chemical Decontamination (The Acid Wash)

  • Causality: Wiping the surface with water alone is insufficient due to the lipophilic Cbz group. Instead, prepare a mild acidic solution (e.g., 1M Citric Acid or 1M HCl).

  • Apply the acidic wash to the spill area. The acid will protonate the free secondary amine at the 6-position. This converts the lipophilic free base into a highly water-soluble cationic salt, which can then be easily and completely wiped away with a wet sponge.

Step 3: Waste Segregation

  • Collect all contaminated towels, gloves, and vermiculite.

  • Place them in a heavy-duty polyethylene bag, seal it, and deposit it into a clearly labeled hazardous waste drum[5]. If the spill involved halogenated solvents (like DCM), ensure it is routed to the Halogenated Waste stream.

SpillLogic Start Spill Detected (Evacuate immediate area) Assess Assess State of Material Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DCM/DMF) Assess->Liquid CleanSolid Wipe with damp paper towel (Prevents aerosolization) Solid->CleanSolid CleanLiquid Absorb with inert material (Vermiculite/Sand) Liquid->CleanLiquid Decon Decontaminate Surface (1M Citric Acid Wash) CleanSolid->Decon CleanLiquid->Decon Waste Dispose as Hazardous Waste Decon->Waste

Fig 2: Decision matrix and response logic for solid and solution-state chemical spills.

Sources

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